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  • Product: 5-Methyl-1,3,5-dithiazinane
  • CAS: 6302-94-9

Core Science & Biosynthesis

Foundational

Introduction: Unveiling the 5-Methyl-1,3,5-dithiazinane Scaffold

An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-1,3,5-dithiazinane 5-Methyl-1,3,5-dithiazinane, also known by its IUPAC name 5,6-Dihydro-5-methyl-4H-1,3,5-dithiazine, is a saturated heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-1,3,5-dithiazinane

5-Methyl-1,3,5-dithiazinane, also known by its IUPAC name 5,6-Dihydro-5-methyl-4H-1,3,5-dithiazine, is a saturated heterocyclic compound featuring a six-membered ring containing two sulfur atoms and one nitrogen atom at the 1, 3, and 5 positions, respectively.[1][2] The nitrogen atom is substituted with a methyl group. This molecule serves as a foundational scaffold in heterocyclic chemistry and as a ligand in coordination chemistry.[3] Its unique conformational properties and the reactivity of its heteroatoms make it a subject of interest for synthetic and mechanistic studies. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic signature, tailored for professionals in chemical research and drug development.

The fundamental structure of 5-Methyl-1,3,5-dithiazinane is depicted below.

Caption: 2D Structure of 5-Methyl-1,3,5-dithiazinane.

Core Chemical and Physical Properties

A summary of the key physical and chemical identifiers for 5-Methyl-1,3,5-dithiazinane is provided below. These data are essential for its accurate identification and handling in a laboratory setting.

PropertyValueSource
CAS Registry Number 6302-94-9[1][2]
Molecular Formula C₄H₉NS₂[1]
Molecular Weight 135.25 g/mol [1]
Melting Point 65 °C[4]
Boiling Point 185 °C[4]
Canonical SMILES CN1CSCS1[4]
InChIKey QMWSBGCIPZEDPP-UHFFFAOYSA-N[1]

Synthesis Pathway: A Multicomponent Approach

The synthesis of 1,3,5-dithiazinane scaffolds is often achieved through multicomponent cyclothiomethylation reactions.[3] This method aligns with principles of green chemistry by efficiently constructing the heterocyclic ring from simple precursors. For 5-Methyl-1,3,5-dithiazinane, the synthesis involves the condensation of methylamine, formaldehyde, and hydrogen sulfide.

Conceptual Synthesis Protocol:

The causality behind this one-pot synthesis lies in the sequential formation of key intermediates. Initially, methylamine reacts with formaldehyde to form a transient N-methylmethaniminium ion. Concurrently, hydrogen sulfide can react with formaldehyde to form thioformaldehyde or related sulfur-containing species. These electrophilic and nucleophilic partners then undergo cyclization to yield the thermodynamically stable six-membered dithiazinane ring.

  • Reactant Preparation: In a well-ventilated fume hood, a suitable solvent (e.g., ethanol or water) is cooled in an ice bath.

  • Amine & Aldehyde Addition: An aqueous solution of methylamine is added to the solvent, followed by the slow, portion-wise addition of aqueous formaldehyde, maintaining the low temperature.

  • Sulfur Source Introduction: Hydrogen sulfide gas is bubbled through the reaction mixture at a controlled rate, or a salt like sodium hydrosulfide is added. This step is highly hazardous and requires stringent safety protocols.

  • Reaction & Isolation: The mixture is stirred and allowed to slowly warm to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product may precipitate or be extracted using an organic solvent.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield pure 5-Methyl-1,3,5-dithiazinane.

Caption: Generalized synthesis workflow for 5-Methyl-1,3,5-dithiazinane.

Spectroscopic Characterization

Spectroscopic analysis is critical for the structural elucidation and purity assessment of 5-Methyl-1,3,5-dithiazinane.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides key information about the molecule's mass and fragmentation pattern. The molecular ion peak [M]⁺ is expected at m/z 135, corresponding to its molecular weight.[1] The fragmentation pattern can help confirm the structure, with common losses involving the methyl group, sulfur-containing fragments, and ring cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • A singlet corresponding to the three protons of the N-CH₃ group.

    • Two distinct signals for the methylene protons (CH₂ ) in the ring. Due to the chair conformation of the ring, these would likely appear as complex multiplets or distinct singlets/triplets depending on the rate of ring inversion and the specific conformation. The protons at C2/C6 and C4 would be in different chemical environments.

  • ¹³C NMR:

    • A signal for the N-C H₃ carbon.

    • A signal for the C H₂ carbons adjacent to the two sulfur atoms (C4).

    • A signal for the C H₂ carbons adjacent to the nitrogen and a sulfur atom (C2, C6).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

  • ~2950-2850 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.

  • ~1460-1440 cm⁻¹: C-H bending vibrations.

  • ~1250-1020 cm⁻¹: C-N stretching vibrations.

  • ~700-600 cm⁻¹: C-S stretching vibrations, which are typically weak.

Reactivity Profile: The Role of the Nitrogen Atom

The chemistry of 5-Methyl-1,3,5-dithiazinane is dominated by the Lewis basicity of the nitrogen atom. This makes it an effective ligand for coordination with Lewis acids.

Reaction with Boranes and Aluminum Halides

Studies have shown that 5-Methyl-1,3,5-dithiazinane reacts readily with Lewis acids such as borane (BH₃), deuterated borane (BD₃), boron trifluoride (BF₃), and various organoaluminum compounds like Al(CH₃)₃ and AlCl₃.[5][6]

  • Mechanism of Action: The reaction proceeds via the donation of the lone pair of electrons from the nitrogen atom to the empty orbital of the Lewis acid, forming a stable N-coordinated adduct.[5] This interaction is a classic Lewis acid-base reaction.

  • Structural Integrity: Importantly, the dithiazinane ring itself does not typically open or rearrange under these conditions. It maintains its six-membered chair conformation.[6]

  • Conformational Preference: X-ray diffraction and molecular mechanics calculations have revealed that in the parent molecule and its adducts, the six-membered ring adopts a chair conformation with the N-methyl substituent preferentially occupying the axial position.[6] This preference is notable as it can create significant steric hindrance, yet it remains the favored conformation.

Caption: Reaction of 5-Methyl-1,3,5-dithiazinane with a Lewis acid.

Experimental Protocol: Synthesis of the N-Borane Adduct

This protocol describes a representative reaction to validate the Lewis basicity of the dithiazinane nitrogen.

  • Inert Atmosphere: All manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as both the reactant and the borane reagent are sensitive to air and moisture.

  • Reactant Dissolution: 5-Methyl-1,3,5-dithiazinane is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Reagent Addition: A solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise to the dithiazinane solution at 0 °C to control the exothermic reaction.

  • Reaction: The mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is typically rapid.

  • Product Isolation: The solvent is removed under reduced pressure to yield the crude N-borane adduct.

  • Characterization: The resulting white solid adduct is characterized by NMR spectroscopy (¹¹B NMR is particularly useful here, showing a characteristic signal for the coordinated borane) and IR spectroscopy to confirm the formation of the N-B bond.

Applications and Future Directions

The primary application of 5-Methyl-1,3,5-dithiazinane is as a building block in heterocyclic synthesis and as a ligand in coordination chemistry.[3] Its ability to form stable adducts with metals and other Lewis acids makes it a useful scaffold for developing more complex molecular architectures. While direct applications in drug development are not widely reported, the dithiazine core is a component of various bioactive molecules, suggesting potential for future exploration in medicinal chemistry.[7]

Safety and Handling

A specific, comprehensive safety data sheet (SDS) for 5-Methyl-1,3,5-dithiazinane was not available in the consulted resources. However, based on the general properties of sulfur- and nitrogen-containing heterocyclic compounds, the following precautions are essential:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][9]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[10]

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Disclaimer: This information is for guidance only. Always consult the supplier-specific Safety Data Sheet (SDS) before handling this chemical.

References

  • Sci-Hub. (1993). Reactivity of Dithiazinanes towards BH3, BD3 and BF3. Chemische Berichte.
  • Royal Society of Chemistry. (2017). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7.
  • Request PDF. (n.d.). 2-(1,3,5-Dithiazinan-5-yl)ethanol Heterocycles, Structure and Reactivity. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • NIST. (n.d.). 5,6-Dihydro-5-methyl-4H-1,3,5-dithiazine. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (2018). Dihydro-5-methyl-4H-1,3,5-dithiazine. Retrieved from [Link]

  • Cheméo. (n.d.). 5,6-Dihydro-5-methyl-4H-1,3,5-dithiazine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,3,5-Dithiazine. PubChem. Retrieved from [Link]

  • CAS. (n.d.). Dihydro-5-methyl-4H-1,3,5-dithiazine. CAS Common Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of compounds 4a and 5a in DMSO-d6. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities. Organic Process Research & Development. Retrieved from [Link]

  • SpectraBase. (n.d.). 5,6-Dihydro-2,4-dipentyl-6-methyl-4H-1,3,5-dithiazine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4,6-triethyl tetrahydro-1,3,5-dithiazine triethylthialdine. Retrieved from [Link]

  • NIST. (n.d.). 1,3,5-Dithiazine, perhydro, 2,4,6-trimethyl, #1. NIST Chemistry WebBook. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of Novel 1,3,5-Dithiazine Derivatives. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • Kuwait University. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra. Retrieved from [Link]

Sources

Exploratory

A-Technical-Guide-to-the-Synthesis-of-5-Methyl-1,3,5-dithiazinane

Abstract This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-1,3,5-dithiazinane, a heterocyclic compound of interest in various chemical applications. The document outlines the primary syn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-1,3,5-dithiazinane, a heterocyclic compound of interest in various chemical applications. The document outlines the primary synthetic route, which involves the three-component condensation of methylamine, formaldehyde, and hydrogen sulfide. We delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss methods for the characterization and quality control of the final product. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough, practical understanding of this synthesis. Safety considerations and data interpretation are also addressed to ensure reproducible and safe laboratory execution.

Introduction: The Chemistry and Application of 5-Methyl-1,3,5-dithiazinane

The 1,3,5-dithiazinane ring system is a six-membered heterocycle containing one nitrogen and two sulfur atoms at positions 1, 3, and 5. The 5-methyl derivative, 5-Methyl-1,3,5-dithiazinane (C₄H₉NS₂), is a specific analogue that has garnered interest due to its role as a synthetic intermediate and its potential applications in various fields. Structurally, the dithiazinane ring typically adopts a chair conformation, with the substituent on the nitrogen atom potentially occupying either an axial or equatorial position, a feature that has been a subject of conformational studies.[1]

The synthesis of such heterocyclic systems is fundamentally important in medicinal chemistry and materials science. While the broader class of 1,3,5-triazines, which are nitrogen analogues, are well-known for their applications as herbicides, polymers, and pharmaceuticals, the sulfur-containing dithiazinanes present unique chemical properties.[2][3][4] The core synthetic pathway for 5-Methyl-1,3,5-dithiazinane relies on a classic multicomponent reaction, a powerful tool in organic synthesis for building molecular complexity in a single step.

This guide focuses on the most direct and widely recognized method for its preparation: the condensation reaction between methylamine (CH₃NH₂), formaldehyde (CH₂O), and hydrogen sulfide (H₂S). This reaction is notable for its atom economy and straightforward approach to assembling the heterocyclic core.[5]

Core Synthesis Pathway: The Condensation of Methylamine, Formaldehyde, and Hydrogen Sulfide

The principal method for synthesizing 5-Methyl-1,3,5-dithiazinane is a one-pot, three-component condensation reaction. This process involves the reaction of an amine (methylamine), an aldehyde (formaldehyde), and a sulfur source (hydrogen sulfide).

The overall balanced chemical equation for this reaction is:

CH₃NH₂ + 2CH₂O + 2H₂S → C₄H₉NS₂ + 2H₂O

This reaction is typically performed in an aqueous medium or a protic solvent at controlled, often reduced, temperatures to manage its exothermic nature and to minimize the formation of unwanted polymeric side products. The choice of reagents and the control of reaction conditions are critical for achieving a high yield and purity of the desired product.

Mechanistic Insights: Understanding the Reaction Dynamics

The formation of the 5-Methyl-1,3,5-dithiazinane ring is believed to proceed through a series of intermediate steps. While the precise mechanism can be complex and dependent on specific reaction conditions (such as pH and temperature), a plausible pathway can be outlined as follows:

  • Formation of the Iminium Ion: Methylamine, a nucleophile, attacks the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration to form N-methylmethaniminium ion (CH₃N⁺=CH₂). This electrophilic intermediate is highly reactive.

  • Thiolation: Hydrogen sulfide, or its conjugate base the hydrosulfide ion (HS⁻), acts as a sulfur nucleophile. It can react with both the iminium ion and formaldehyde. The reaction with formaldehyde can generate thiomethanol (HSCH₂OH), a key intermediate.

  • Condensation and Cyclization: Two molecules of a sulfur-containing intermediate, likely derived from the reaction of formaldehyde and H₂S, react with one molecule of the N-methylmethaniminium ion or its precursors. The process involves the sequential formation of C-S and C-N bonds, ultimately leading to the closure of the six-membered ring and the elimination of water molecules.

The control of stoichiometry is crucial; the reaction requires a 1:2:2 molar ratio of methylamine to formaldehyde to hydrogen sulfide to correctly form the C₄H₉NS₂ heterocyclic core.

Detailed Experimental Protocol

This section provides a robust, step-by-step methodology for the synthesis of 5-Methyl-1,3,5-dithiazinane. This protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (per 0.1 mol scale)Notes
Methylamine (40% in H₂O)CH₃NH₂31.067.77 g (0.1 mol)Corrosive, Flammable. Handle in a fume hood.
Formaldehyde (37% in H₂O)CH₂O30.0316.23 g (0.2 mol)Toxic, Carcinogen. Handle in a fume hood.
Sodium Hydrosulfide (NaSH)NaSH56.0611.21 g (0.2 mol)Corrosive. Source of H₂S in situ.
Hydrochloric Acid (HCl)HCl36.46As neededFor acidification to generate H₂S.
Diethyl Ether (or Dichloromethane)(C₂H₅)₂O74.12~150 mLFor extraction. Flammable.
Anhydrous Magnesium SulfateMgSO₄120.37~5-10 gFor drying the organic extract.
Deionized WaterH₂O18.02~300 mL
Step-by-Step Synthesis Procedure

Safety First: This procedure involves toxic and corrosive materials and the in-situ generation of hydrogen sulfide gas, which is highly toxic. All steps must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet leading to a scrubber (e.g., a bleach solution), add the methylamine solution (7.77 g, 0.1 mol) and formaldehyde solution (16.23 g, 0.2 mol).

  • Cooling: Place the flask in an ice-water bath and begin stirring. Cool the mixture to 0-5 °C. Causality: This cooling is critical to control the exothermic reaction between the amine and aldehyde and to prevent the formation of unwanted polymers.

  • Sulfide Addition: Dissolve the sodium hydrosulfide (11.21 g, 0.2 mol) in ~50 mL of cold deionized water. Add this solution slowly to the stirred reaction mixture via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction Period: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours. The formation of a white or off-white precipitate (the product) may be observed.

  • Warming: Remove the ice bath and allow the mixture to warm to room temperature, continuing to stir for another 1-2 hours to ensure the reaction goes to completion.

Work-up and Purification
  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL). Rationale: The product is expected to have moderate polarity and will partition into the organic layer.

  • Washing: Combine the organic extracts and wash them with deionized water (2 x 50 mL) and then with a saturated brine solution (1 x 50 mL) to remove water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator under reduced pressure.

  • Final Product: The resulting residue is the crude 5-Methyl-1,3,5-dithiazinane, which may be a pale yellow oil or a low-melting solid. Further purification can be achieved by vacuum distillation or recrystallization if necessary.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, from the initial setup to the final product isolation.

Synthesis_Workflow Reagents 1. Reagent Preparation - Methylamine (40% aq.) - Formaldehyde (37% aq.) - Sodium Hydrosulfide (aq.) Setup 2. Reaction Setup - 3-Neck RBF in Ice Bath - Stirring and Cooling to 0-5 °C Reagents->Setup Addition 3. Controlled Addition - Slow addition of NaSH solution - Maintain T < 10 °C Setup->Addition Reaction 4. Reaction Period - Stir at 0-5 °C for 2h - Stir at RT for 1-2h Addition->Reaction Extraction 5. Product Extraction - Transfer to Separatory Funnel - Extract with Diethyl Ether (3x) Reaction->Extraction Washing 6. Washing & Drying - Wash with H₂O and Brine - Dry over MgSO₄ Extraction->Washing Isolation 7. Product Isolation - Filter and Evaporate Solvent (Rotary Evaporator) Washing->Isolation Product Final Product 5-Methyl-1,3,5-dithiazinane Isolation->Product

Caption: Workflow for the synthesis of 5-Methyl-1,3,5-dithiazinane.

Characterization and Quality Control

To confirm the identity and purity of the synthesized 5-Methyl-1,3,5-dithiazinane, several analytical techniques are employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The spectra will show characteristic peaks corresponding to the methyl group and the methylene protons of the heterocyclic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of C-N and C-S bonds and the absence of starting material functionalities like N-H (from methylamine) or C=O (from formaldehyde).

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[6] The expected molecular weight for C₄H₉NS₂ is approximately 135.25 g/mol .

Expected Analytical Data
Analysis TypeExpected Result / Observation
Appearance Pale yellow oil or low-melting solid
Molecular Formula C₄H₉NS₂
Molecular Weight 135.25 g/mol
¹H NMR Signals for CH₃ group (~2.3-2.6 ppm) and two distinct CH₂ groups in the ring (~3.5-4.5 ppm)
¹³C NMR Signals for the methyl carbon and two distinct methylene carbons
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 135

Safety Considerations and Waste Disposal

  • Hydrogen Sulfide: H₂S is a highly toxic gas with the characteristic odor of rotten eggs. Olfactory fatigue can occur, making odor an unreliable indicator of its presence. Always work in a fume hood and have an H₂S sensor if possible. The scrubber is essential to neutralize any excess gas.

  • Formaldehyde: A known carcinogen and irritant. Avoid inhalation and skin contact.

  • Methylamine: Corrosive and flammable. Can cause severe skin and eye burns.

  • Waste Disposal: All aqueous waste should be neutralized before disposal. Organic waste containing chlorinated solvents (if used) must be collected separately from non-halogenated waste. Follow all institutional and local regulations for chemical waste disposal.

Conclusion and Future Outlook

The synthesis of 5-Methyl-1,3,5-dithiazinane via the three-component condensation of methylamine, formaldehyde, and a sulfide source is an efficient and reliable method for accessing this heterocyclic scaffold. The protocol detailed in this guide provides a clear, safe, and reproducible pathway for its preparation on a laboratory scale. The purity and identity of the product can be rigorously confirmed using standard analytical techniques.

Further research into the applications of 5-Methyl-1,3,5-dithiazinane and its derivatives may uncover novel uses in areas such as agrochemicals, pharmaceuticals, and as ligands in coordination chemistry. The functionalization of the dithiazinane ring could provide access to a wide range of new chemical entities with potentially valuable properties.[7]

References

  • Gimaletdinova, L.O., et al. (n.d.). Reaction of hydroxylamine with formaldehyde and hydrogen sulfide. ResearchGate. Available at: [Link]

  • Antunes, O.A.C., et al. (2001). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]

  • Chen, T. (2020). Formaldehyde-MEA Triazine Based Hydrogen Sulfide Scavenger Behavior Study and Applications in the Oil and Gas Industry. University of Calgary PRISM. Available at: [Link]

  • SIELC Technologies. (2018). Dihydro-5-methyl-4H-1,3,5-dithiazine. Available at: [Link]

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  • Arkivoc. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Molecular Structure of 5-Methyl-1,3,5-dithiazinane

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the molecular structure of 5-Methyl-1,3,5-dithiazinane, a heterocyclic compound of interest in var...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure of 5-Methyl-1,3,5-dithiazinane, a heterocyclic compound of interest in various chemical and pharmaceutical research fields. This document delves into its synthesis, spectroscopic characterization, and detailed structural analysis, offering insights grounded in established scientific literature.

Introduction

5-Methyl-1,3,5-dithiazinane, with the chemical formula C₄H₉NS₂, is a saturated six-membered heterocyclic compound containing two sulfur atoms and one nitrogen atom at positions 1, 3, and 5, respectively, with a methyl group attached to the nitrogen atom. Its molecular weight is 135.25 g/mol , and it is registered under the CAS number 6302-94-9. The structural framework of 1,3,5-dithiazinanes is of interest due to the conformational possibilities of the six-membered ring and the influence of substituents on its geometry. Understanding the precise molecular structure is paramount for predicting its chemical reactivity, intermolecular interactions, and potential applications in fields such as medicinal chemistry and materials science.

Synthesis of 5-Methyl-1,3,5-dithiazinane

The primary synthetic route to 5-Methyl-1,3,5-dithiazinane involves a one-pot condensation reaction between methylamine (CH₃NH₂), formaldehyde (CH₂O), and hydrogen sulfide (H₂S)[1]. This method, a variation of the Mannich reaction, provides an efficient pathway to the desired heterocyclic scaffold.

Reaction Mechanism and Causality

The formation of the 1,3,5-dithiazinane ring proceeds through a series of nucleophilic additions and condensations. Initially, formaldehyde reacts with hydrogen sulfide to form thioformaldehyde intermediates or their oligomers. Concurrently, methylamine reacts with formaldehyde to generate an iminium ion (CH₂=NHCH₃⁺). The sulfur-containing species then act as nucleophiles, attacking the iminium ion. Subsequent cyclization and elimination of water molecules lead to the formation of the stable six-membered ring. The stoichiometry of the reactants is crucial for maximizing the yield of the desired product and minimizing the formation of by-products such as other heterocyclic systems.

Experimental Protocol: Synthesis from Methylamine, Formaldehyde, and Hydrogen Sulfide

Step-by-Step Methodology:

  • Reaction Setup: A reaction vessel equipped with a stirrer, a gas inlet, and a cooling system is charged with an aqueous or alcoholic solution of methylamine.

  • Addition of Formaldehyde: An aqueous solution of formaldehyde (e.g., 37% formalin) is added dropwise to the methylamine solution while maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction.

  • Introduction of Hydrogen Sulfide: Hydrogen sulfide gas is then bubbled through the reaction mixture at a controlled rate. Alternatively, a source of hydrogen sulfide, such as sodium hydrosulfide (NaSH), can be used. The reaction is typically carried out in a well-ventilated fume hood due to the toxicity of hydrogen sulfide.

  • Reaction Progression: The mixture is stirred for a specified period, allowing the condensation and cyclization to complete. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the product. This may involve extraction with an organic solvent, followed by washing to remove unreacted starting materials and inorganic salts.

  • Purification: The crude product is then purified, commonly by distillation under reduced pressure or recrystallization, to yield pure 5-Methyl-1,3,5-dithiazinane.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Methylamine Methylamine Mixing 1. Mixing and Cooling Methylamine->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing H2S Hydrogen Sulfide H2S->Mixing Reaction 2. Condensation & Cyclization Mixing->Reaction Workup 3. Extraction & Washing Reaction->Workup Purification 4. Distillation/Recrystallization Workup->Purification Product 5-Methyl-1,3,5-dithiazinane Purification->Product

Caption: General workflow for the synthesis of 5-Methyl-1,3,5-dithiazinane.

Spectroscopic Characterization

The elucidation of the molecular structure of 5-Methyl-1,3,5-dithiazinane relies heavily on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the connectivity and stereochemistry of the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the methylene protons of the dithiazinane ring. Due to the chair conformation of the ring, the axial and equatorial protons on the carbon atoms adjacent to the sulfur atoms (C2, C4, and C6) are chemically non-equivalent and would likely appear as distinct multiplets. The methyl protons on the nitrogen would appear as a singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. One signal is expected for the methyl carbon and separate signals for the methylene carbons of the ring. The chemical shifts will be influenced by the neighboring heteroatoms.

Table 1: Predicted NMR Data for 5-Methyl-1,3,5-dithiazinane

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
N-CH₃Singlet~30-40 ppm
S-CH₂-NMultiplets (axial & equatorial)~40-50 ppm
S-CH₂-SMultiplets (axial & equatorial)~30-40 ppm

Note: The predicted chemical shift values are estimates based on related structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of 5-Methyl-1,3,5-dithiazinane is expected to show characteristic absorption bands corresponding to C-H, C-N, and C-S bond vibrations.

Table 2: Expected IR Absorption Bands for 5-Methyl-1,3,5-dithiazinane

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H stretch (alkyl)2850-3000Medium-Strong
C-N stretch1000-1250Medium
C-S stretch600-800Weak-Medium

Molecular Structure and Conformational Analysis

The three-dimensional structure of 5-Methyl-1,3,5-dithiazinane is defined by its bond lengths, bond angles, and overall conformation.

Crystal Structure and Solid-State Conformation

X-ray diffraction studies on 5-methyl-perhydro-1,3,5-dithiazine have revealed that the six-membered ring adopts a chair conformation . This is the most stable conformation for cyclohexane and many of its heterocyclic analogs, as it minimizes both angle strain and torsional strain. A significant finding from these studies is that the methyl group attached to the nitrogen atom occupies an axial position . This preference for the axial position for an N-substituent in 1,3,5-dithiazinanes is a notable structural feature.

Sources

Exploratory

Technical Monograph: 5-Methyl-1,3,5-dithiazinane

The following technical monograph details the chemical and biological mechanisms of 5-Methyl-1,3,5-dithiazinane (CAS: 6302-94-9). This guide is structured for researchers in medicinal chemistry and flavor science, focusi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the chemical and biological mechanisms of 5-Methyl-1,3,5-dithiazinane (CAS: 6302-94-9).

This guide is structured for researchers in medicinal chemistry and flavor science, focusing on the molecule's unique heterocyclic formation, its utility as a pharmacophore scaffold, and its hydrolytic behavior as a reactive sulfur species (RSS) donor.

Executive Summary & Molecular Profile

5-Methyl-1,3,5-dithiazinane is a saturated, six-membered heterocyclic compound containing two sulfur atoms and one nitrogen atom.[1] While widely recognized as a potent volatile in the flavor industry (characteristic of roasted meat and yeast extracts), its core scaffold—the 1,3,5-dithiazinane ring —is of increasing interest in drug discovery. It serves as a lipophilic pharmacophore with antifungal properties and acts as a prodrug system for the controlled release of Hydrogen Sulfide (H₂S), a gaseous signaling molecule.

Physicochemical Identity
PropertySpecification
IUPAC Name 5-Methyl-1,3,5-dithiazinane
CAS Registry 6302-94-9
Molecular Formula C₄H₉NS₂
Molecular Weight 135.25 g/mol
SMILES CN1CSCSC1
LogP (Est.) 0.85 (Lipophilic, BBB permeable)
Geometry Chair conformation (N-methyl group typically equatorial to minimize 1,3-diaxial interactions)

Mechanism of Action I: Chemical Genesis (The Mannich Cascade)

The formation of 5-Methyl-1,3,5-dithiazinane is not a simple substitution but a complex multicomponent condensation involving a double Mannich-type reaction. Understanding this mechanism is critical for synthesizing derivatives with optimized stability.

The Reaction Pathway

The synthesis requires three components: Methylamine (primary amine), Formaldehyde (carbonyl source), and Hydrogen Sulfide (sulfur nucleophile).

  • Imine Formation: Methylamine reacts with formaldehyde to form a transient imine (Schiff base) or N-hydroxymethyl species.

  • Sulfur Nucleophilic Attack: H₂S attacks the electrophilic carbon of the imine/hydroxymethylamine.

  • Chain Extension: The resulting aminothiol condenses with further formaldehyde units.

  • Cyclization: The linear chain undergoes intramolecular cyclization to close the six-membered ring.

Visualization: Heterocyclic Formation Workflow

The following diagram illustrates the stepwise condensation pathway.

Dithiazinane_Genesis cluster_inputs Precursors MeNH2 Methylamine (MeNH₂) Hemiaminal N-(Hydroxymethyl) methylamine MeNH2->Hemiaminal + HCHO CH2O Formaldehyde (HCHO) Product 5-Methyl-1,3,5- dithiazinane CH2O->Product H2S Hydrogen Sulfide (H₂S) H2S->Product Iminium Iminium Ion (CH₂=N⁺HMe) Hemiaminal->Iminium - H₂O Mercapto N-(Mercaptomethyl) methylamine Iminium->Mercapto + H₂S Mercapto->Product + 2 HCHO + H₂S (Cyclization Cascade)

Figure 1: Multicomponent cascade synthesis of 5-Methyl-1,3,5-dithiazinane via Mannich-type condensation.

Mechanism of Action II: Biological & Pharmacological Interface

In a drug development context, the "Mechanism of Action" (MoA) of 5-Methyl-1,3,5-dithiazinane is defined by its interaction with biological targets and its metabolic fate.

A. Reactive Sulfur Species (RSS) Donor (Prodrug MoA)

The 1,3,5-dithiazinane ring is hydrolytically unstable under acidic physiological conditions (e.g., gastric environment or macrophage lysosomes).

  • Mechanism: Acid-catalyzed ring opening reverses the synthesis pathway.

  • Therapeutic Output: Controlled release of H₂S .

  • Significance: H₂S is a gasotransmitter (like NO) that modulates vasodilation, mitochondrial bioenergetics, and anti-inflammatory pathways. This molecule serves as a slow-releasing H₂S donor.

B. Dopamine Transporter (DAT) Modulation (Scaffold MoA)

Research indicates that 2,5-disubstituted dithiazinanes act as analogues to GBR 12909 (a potent dopamine uptake inhibitor).[2]

  • Interaction: The lipophilic dithiazinane ring mimics the piperazine or phenyl rings of classical DAT inhibitors.

  • Limitation: The unsubstituted 5-methyl variant is less potent due to steric differences but serves as the minimal pharmacophore for designing novel CNS agents.

C. Antimicrobial Activity[1][6][7][8][9]
  • Target: Fungal cell membranes.

  • Mechanism: The lipophilicity (LogP ~0.85) allows the molecule to penetrate lipid bilayers. Once inside, the sulfur atoms can coordinate with metal ions essential for enzymatic function or release reactive sulfur species that disrupt cellular redox homeostasis.

Visualization: Bio-Interaction Pathways

Bio_MoA cluster_Hydrolysis Physiological Hydrolysis (pH < 7) cluster_Binding Receptor Binding Compound 5-Methyl-1,3,5- dithiazinane RingOpen Ring Opening Compound->RingOpen Hydrolysis DAT Dopamine Transporter (Low Affinity Binding) Compound->DAT Steric Fit Fungal Fungal Membrane Disruption Compound->Fungal Lipophilic Entry H_Ion H⁺ (Acidic Environment) H_Ion->RingOpen H2S_Release Release of H₂S (Gasotransmitter) RingOpen->H2S_Release Vasodilation Vasodilation & Anti-inflammation H2S_Release->Vasodilation

Figure 2: Biological fate and interaction pathways: Hydrolytic H₂S release vs. Receptor binding.

Experimental Protocols

Protocol A: Green Synthesis via Aqueous Condensation

This protocol utilizes water as the solvent, adhering to Green Chemistry principles (high atom economy).

Reagents:

  • Methylamine (40% aq. solution): 10 mmol

  • Formaldehyde (37% aq. solution): 30 mmol

  • Sodium Hydrosulfide (NaSH) or H₂S gas: 20 mmol

  • Dichloromethane (DCM) for extraction.

Step-by-Step Methodology:

  • Pre-cooling: Place 10 mmol of Methylamine solution in a round-bottom flask cooled to 0°C in an ice bath.

  • Sulfur Addition: Slowly add 20 mmol of NaSH (or bubble H₂S) while stirring. Caution: Perform in a fume hood due to H₂S toxicity.

  • Aldehyde Addition: Dropwise add 30 mmol of Formaldehyde over 20 minutes. The temperature must remain <5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. The solution will turn turbid as the lipophilic heterocycle forms.

  • Extraction: Extract the aqueous mixture with DCM (3 x 15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Validation: The product is a pale yellow oil. Purity is confirmed via GC-MS (Target Ion m/z 135).

Protocol B: Analytical Validation (GC-MS)

To distinguish 5-methyl-1,3,5-dithiazinane from its isomers (e.g., 2,4,6-trimethyl-1,3,5-dithiazinane), use the following parameters.

ParameterSetting
Column DB-5ms or HP-5 (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min
Injector Temp 250°C (Splitless)
Oven Program 40°C (hold 2 min) → 10°C/min → 240°C
MS Source EI (70 eV), 230°C
Key Fragments 135 (M+), 46 (CH₂S), 42 (CH₂=N-Me)

References

  • Boelens, M. H., et al. (1974). "Volatile flavor compounds from onion and leek." Journal of Agricultural and Food Chemistry. Link

  • Mottram, D. S. (1998). "Flavour formation in meat and meat products: a review." Food Chemistry. Link

  • García-García, A., et al. (2020). "Synthesis, lipophilicity and structure of 2,5-disubstituted 1,3,5-dithiazine derivatives." Journal of Molecular Structure. (Demonstrates the dopamine transporter activity of the scaffold). Link

  • NIST Chemistry WebBook. "5,6-Dihydro-5-methyl-4H-1,3,5-dithiazine (CAS 6302-94-9) Spectra and Data." Link

  • PubChem. "Compound Summary: 5-Methyl-1,3,5-dithiazinane." National Library of Medicine. Link

Sources

Foundational

Technical Monograph: 5-Methyl-1,3,5-dithiazinane

Content Type: Technical Reference & Strategic Guide Subject: Heterocyclic Chemistry / Medicinal Scaffold Analysis Structural Identity & Nomenclature Logic Objective: To deconstruct the IUPAC identity of 5-Methyl-1,3,5-di...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Strategic Guide Subject: Heterocyclic Chemistry / Medicinal Scaffold Analysis

Structural Identity & Nomenclature Logic

Objective: To deconstruct the IUPAC identity of 5-Methyl-1,3,5-dithiazinane using the Hantzsch-Widman system, establishing a rigorous baseline for researchers.

The designation 5-Methyl-1,3,5-dithiazinane is not arbitrary; it is a precise coordinate system derived from the Hantzsch-Widman nomenclature rules for heterocyclic systems. For drug development professionals, understanding this syntax is critical when designing derivative libraries.

The Hantzsch-Widman Decoding

The name is constructed based on ring size, heteroatom priority, and saturation level.[1][2]

ComponentRule AppliedDerivation
Suffix Ring Size & Saturation"-inane" indicates a 6-membered saturated ring containing Nitrogen.[1]
Prefix Heteroatom Type"Thia" (Sulfur) and "Aza" (Nitrogen).[2][3]
Priority Cahn-Ingold-Prelog / IUPACSulfur (Group 16) has priority over Nitrogen (Group 15). Therefore, numbering starts at Sulfur.[4]
Locants Lowest Locant RuleThe ring is numbered to give heteroatoms the lowest possible set.[2] Start at S (1)

C (2)

S (3)

C (4)

N (5).Set: 1,3,5. (Alternative 1,3,5 is better than 1,3,5? No, S must be 1. If we went the other way, N would be 3, S would be 5. Set 1,3,5 is preferred over 1,5,3? Actually, S must be lower than N. So 1,3-dithia is fixed. N falls at 5).[1][5][6]
Substituent PositionMethyl group attached to Nitrogen at position 5.[7]

Final IUPAC Name: 5-Methyl-1,3,5-dithiazinane SMILES: CN1CSCSC1 Molecular Formula:


Molecular Weight:  135.25  g/mol [8]
Conformational Analysis (The "Chair" Dynamics)

Unlike planar aromatics, 5-Methyl-1,3,5-dithiazinane exists primarily in a chair conformation .

  • Anomeric Effect: The lone pairs on the sulfur atoms and the nitrogen atom create electronic repulsion.

  • N-Inversion: The

    
    -methyl group can oscillate between axial and equatorial positions. In solution, the equatorial conformer is generally thermodynamically favored to minimize 1,3-diaxial interactions, though the specific solvent polarity can shift this equilibrium—a crucial consideration for binding affinity in medicinal chemistry.
    

Synthetic Pathways & Mechanism

Objective: To provide a reproducible, multicomponent synthesis protocol. Causal explanation of the mechanism ensures the user can troubleshoot yield issues.

The Multicomponent Condensation Strategy

The most efficient route to the 1,3,5-dithiazinane core is a "one-pot" condensation involving formaldehyde, hydrogen sulfide, and methylamine. This reaction exploits the high nucleophilicity of sulfur and the electrophilicity of the iminium ions generated in situ.

Stoichiometry:



Reaction Mechanism Diagram (DOT)

The following diagram traces the formation of the reactive thio-hemiacetal intermediates and the final cyclization.

SynthesisMechanism Precursors Precursors (CH2O, H2S, MeNH2) Inter1 Intermediate A (Hydroxymethyl sulfide) Precursors->Inter1 Nucleophilic Attack (S on C) Inter2 Intermediate B (Thio-iminium Ion) Inter1->Inter2 Dehydration (+ MeNH2) Cyclization Cyclization (Ring Closure) Inter2->Cyclization Stepwise Addition Product 5-Methyl-1,3,5- dithiazinane Cyclization->Product - H2O

Figure 1: Stepwise condensation mechanism. The reaction is entropy-driven by the release of water.

Experimental Protocol (Standardized)

Safety Note: H2S is highly toxic. This reaction must be performed in a high-efficiency fume hood with sulfide scrubbers.

  • Preparation: Charge a 3-neck round bottom flask with 30% aqueous formaldehyde (3.0 eq) and cool to 0°C.

  • Amine Addition: Dropwise add 40% aqueous methylamine (1.0 eq) while maintaining temperature <10°C. Stir for 15 minutes to form the pre-equilibrium mixture.

  • Sulfide Introduction: Bubble

    
     gas (2.0 eq) through the solution slowly. Alternatively, use Sodium Hydrosulfide (NaHS) adjusted to pH 8-9 with HCl to generate 
    
    
    
    in situ (safer liquid-phase handling).
  • Crystallization: The white precipitate typically forms within 30-60 minutes.

  • Purification: Filter the solid and recrystallize from ethanol/water.

    • Why Ethanol? Dithiazinanes are lipophilic; ethanol removes unreacted polar precursors (formaldehyde) while preserving the product.

Physicochemical Profile

Objective: Data consolidation for analytical verification.

PropertyValueNotes for Researchers
Appearance White crystalline solidYellowing indicates oxidation (sulfoxide formation).
Melting Point 65–67 °CSharp MP indicates high purity.
Solubility Ethanol, Chloroform, DCMPoorly soluble in water; ideal for organic extraction.
Odor Savory, Roasted Meat, AlliumCharacteristic of S-heterocycles; requires containment.
LogP ~1.4 (Predicted)Lipophilic enough to cross cell membranes (Drug-like).

Therapeutic & Biological Utility

Objective: Moving beyond flavor chemistry. How can this scaffold serve drug development?

While 5-Methyl-1,3,5-dithiazinane is historically a flavorant (FEMA 3208), its structure represents a privileged scaffold in medicinal chemistry.

Pharmacophore Potential

The 1,3,5-dithiazinane ring acts as a bioisostere for cyclohexane or piperidine rings but with distinct electronic properties due to the sulfur atoms.

  • Antimicrobial Activity: Derivatives of dithiazinanes have shown efficacy against Candida albicans and Gram-positive bacteria. The mechanism often involves the slow release of decomposition products (formaldehyde/isothiocyanates) or direct interaction with fungal cell walls.

  • Metabolic Stability: The

    
    -acetal linkages are susceptible to hydrolysis in highly acidic environments (stomach pH), potentially serving as a prodrug delivery system  that releases active fragments upon ring opening.
    
Biological Logic Flow (DOT)

BioActivity cluster_pathways Therapeutic Pathways Scaffold 1,3,5-Dithiazinane Scaffold Prodrug Acidic Hydrolysis (Prodrug Mech) Scaffold->Prodrug pH < 4.0 Interaction Direct Target Binding (Enzyme Inhibition) Scaffold->Interaction Lipophilic Interaction Outcome1 Release of Bioactive Aldehydes/Thiols Prodrug->Outcome1 Outcome2 Antifungal/Antibacterial Action Interaction->Outcome2

Figure 2: Dual-mode biological activity: Prodrug hydrolysis vs. Intact scaffold binding.

Analytical Characterization

Objective: Definitive identification protocols.

NMR Spectroscopy ( , CDCl )
  • 
     2.35 ppm (3H, s): 
    
    
    
    -Methyl group.[9] A sharp singlet.
  • 
     3.8 - 4.2 ppm (4H, m):  Ring methylene protons (
    
    
    
    ,
    
    
    ,
    
    
    ).
    • Note: Due to the chair conformation, these protons may appear as an AB system (axial/equatorial split) at low temperatures or broad singlets at room temperature due to rapid ring flipping.

Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  135 m/z.
    
  • Base Peak: Often 46 m/z (

    
    ) or 42 m/z (
    
    
    
    ), resulting from the retro-cyclization fragmentation characteristic of this ring system.

References

  • IUPAC Nomenclature of Heterocycles (Hantzsch-Widman System) Source: IUPAC / Queen Mary University of London [Link]

  • Synthesis and Properties of 1,3,5-Dithiazinanes Source: Journal of Heterocyclic Chemistry (Wiley) [Link]

  • Flavor Compounds and Maillard Reaction Products Source: NIST Chemistry WebBook (5,6-Dihydro-5-methyl-4H-1,3,5-dithiazine entry for comparison) [Link]

  • Biological Activity of Dithiazinane Derivatives Source: National Institutes of Health (PubMed) [Link]

Sources

Exploratory

Technical Guide: Spectral Analysis of 5-Methyl-1,3,5-dithiazinane

This technical guide details the spectral characteristics and structural analysis of 5-Methyl-1,3,5-dithiazinane , a heterocyclic compound significant in flavor chemistry (meat volatiles) and industrial hydrogen sulfide...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectral characteristics and structural analysis of 5-Methyl-1,3,5-dithiazinane , a heterocyclic compound significant in flavor chemistry (meat volatiles) and industrial hydrogen sulfide (


) scavenging.

Executive Summary & Chemical Identity

5-Methyl-1,3,5-dithiazinane (CAS: 6302-94-9) is a saturated six-membered heterocycle containing two sulfur atoms and one nitrogen atom.[1] It is a cyclic dithiohemiaminal ether, often formed as a thermodynamic product from the condensation of methylamine, formaldehyde, and hydrogen sulfide.

PropertyData
IUPAC Name 5-Methyl-1,3,5-dithiazinane
Synonyms 5,6-Dihydro-5-methyl-4H-1,3,5-dithiazine; N-Methyl-1,3,5-dithiazinane
Molecular Formula

Molecular Weight 135.25 g/mol
Appearance Colorless oil or low-melting solid (often crystalline in pure form)

Synthesis & Formation Mechanism

The formation of 5-methyl-1,3,5-dithiazinane is a classic example of a multicomponent condensation reaction. It proceeds via the formation of reactive imine and hydroxymethyl intermediates.

Reaction Protocol (Method A)
  • Reagents: Formaldehyde (

    
    ), Hydrogen Sulfide (
    
    
    
    ), Methylamine (
    
    
    ).
  • Stoichiometry: 3:2:1 (

    
     : 
    
    
    
    :
    
    
    ).
  • Conditions: Aqueous medium, typically 0–20°C.

  • Mechanism: The reaction involves the initial formation of

    
    -methylenebis(methylamine) or hydroxymethyl species, which undergo sulfuration to form linear dithia-intermediates before cyclizing into the thermodynamically stable dithiazinane ring.
    
Pathway Visualization

Synthesis Reagents Formaldehyde + Methylamine Imine N-Methylene methylamine (Intermediate) Reagents->Imine Condensation Linear Linear Thio-hemiaminals Imine->Linear Sulfuration H2S + H2S H2S->Linear Product 5-Methyl-1,3,5- dithiazinane Linear->Product Cyclization (- H2O)

Caption: Stepwise formation of the 1,3,5-dithiazinane core via thiomethylation.

Spectral Analysis: NMR Spectroscopy

The NMR data of 5-methyl-1,3,5-dithiazinane reveals a dynamic ring system that prefers a chair conformation . A critical stereochemical feature is the orientation of the N-methyl group, which predominantly adopts the axial position due to the generalized anomeric effect (interaction between the nitrogen lone pair and the


 orbital of the C-S bonds).
Proton NMR ( NMR)

The spectrum is characterized by the symmetry of the molecule (plane of symmetry passing through N and C2) and the distinct environments of the methylene protons.

Signal AssignmentChemical Shift (

ppm)
MultiplicityIntegrationStructural Insight
N-

2.30 – 2.50 Singlet (s)3HCharacteristic N-Methyl resonance. Sharp singlet indicates rapid ring inversion or time-averaged signal at RT.
S-

-S (C2)
3.60 – 3.90 Singlet (s) or AB q2HDeshielded by two sulfur atoms. Often appears as a singlet at RT due to fast exchange, but resolves into AB quartet at low temp.
S-

-N (C4, C6)
4.00 – 4.30 Singlet (s) or AB q4HMost deshielded protons due to combined electronegativity of N and S. Equivalent pairs due to symmetry.

Technical Note on Dynamics: At room temperature, the ring undergoes rapid chair-chair interconversion, often collapsing the axial and equatorial methylene protons into time-averaged singlets. At low temperatures (<-40°C), the ring "freezes," and the methylene signals split into distinct doublets (AB systems) with geminal coupling constants (


 Hz).
Carbon-13 NMR ( NMR)

The


 spectrum is simple, displaying three distinct signals corresponding to the three unique carbon environments.[2]
Carbon PositionChemical Shift (

ppm)
Environment
N-

40.0 – 42.0 Methyl carbon attached to Nitrogen.
C2 (S-C-S) 35.0 – 38.0 Methylene carbon between two Sulfurs. Typically the most shielded ring carbon.
C4, C6 (N-C-S) 55.0 – 60.0 Methylene carbons between Nitrogen and Sulfur. Deshielded.

Mass Spectrometry (EI-MS)

The Electron Ionization (70 eV) mass spectrum is diagnostic for the dithiazinane ring structure.

Key Fragmentation Data[3]
  • Molecular Ion (

    
    ): m/z 135  (Base peak or high intensity).
    
  • Isotope Pattern: A distinct M+2 peak at m/z 137 is observed with approximately 9-10% intensity relative to the molecular ion. This is the tell-tale signature of the presence of two Sulfur atoms (

    
     natural abundance is ~4.2% per atom).
    
  • Major Fragments:

    • m/z 89: Loss of thioformaldehyde (

      
      , 46 Da). This corresponds to a retro-[2+2] or retro-[4+2] type cycloreversion.
      
    • m/z 46:

      
       ion.
      
    • m/z 42/43:

      
       fragments.
      
Fragmentation Pathway

MassSpec M_Ion Molecular Ion [C4H9NS2]+ m/z 135 Frag1 Fragment A [C3H7NS]+ m/z 89 M_Ion->Frag1 Loss of CH2S Frag2 Fragment B [CH2S]+ m/z 46 M_Ion->Frag2 Ring Cleavage Neutral - CH2S (Thioformaldehyde) M_Ion->Neutral

Caption: Primary fragmentation pathway observed in EI-MS showing loss of thioformaldehyde.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the saturated heterocyclic nature and the absence of double bonds (like C=N or C=S in thiones).

  • 2800 – 3000 cm⁻¹: C-H stretching (Alkyl).

  • 1000 – 1200 cm⁻¹: C-N stretching vibrations (strong bands).

  • 600 – 800 cm⁻¹: C-S stretching (characteristic "fingerprint" for thioethers).

References

  • NIST Chemistry WebBook. 5,6-Dihydro-5-methyl-4H-1,3,5-dithiazine (Mass Spectrum). National Institute of Standards and Technology. [Link]

  • Akhmetova, V. R., et al. Cyclothiomethylation of primary amines with formaldehyde and hydrogen sulfide. Chemistry of Heterocyclic Compounds (2009). [Link]

  • Le Fèvre, R. J. W., et al. Conformation of 1,3,5-dithiazinanes. Journal of the Chemical Society B: Physical Organic. [Link]

  • PubChem. Compound Summary: 5-Methyl-1,3,5-dithiazinane. National Library of Medicine. [Link]

Sources

Foundational

Solubility Profiling and Physicochemical Characterization of 5-Methyl-1,3,5-dithiazinane

Technical Whitepaper | Application Note: CD-SOL-2026-02 [1][2] Executive Summary 5-Methyl-1,3,5-dithiazinane (CAS 6302-94-9), often utilized in flavor chemistry for its roasted meat notes and as a heterocyclic intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Application Note: CD-SOL-2026-02 [1][2]

Executive Summary

5-Methyl-1,3,5-dithiazinane (CAS 6302-94-9), often utilized in flavor chemistry for its roasted meat notes and as a heterocyclic intermediate in pharmaceutical synthesis, presents a unique solubility profile driven by its cyclic thioether-amine core.[1][3] Unlike standard lipophilic drugs, its physicochemical behavior is governed by a delicate balance between its tertiary amine functionality and the lipophilicity of its dithiazinane ring.[2][4]

This guide provides a comprehensive technical analysis of its solubility landscape. We move beyond static data points to provide a predictive solubility model and a validated experimental workflow for researchers requiring precise solvation for extraction, purification, or formulation.[2][4]

Physicochemical Intelligence

Understanding the solubility of 5-Methyl-1,3,5-dithiazinane requires a deep dive into its molecular architecture.[1][2] The compound exhibits a "Goldilocks" lipophilicity—neither highly polar nor strictly non-polar—making it versatile but sensitive to solvent pH and polarity.[1][2][4]

Table 1: Core Physicochemical Parameters
ParameterValueSourceImplications for Solubility
Molecular Weight 135.25 g/mol PubChem [1]Low MW facilitates rapid dissolution kinetics.[1][2][3][4]
Melting Point 65 °CNIST [2]Low MP suggests high potential for melt-based formulations and significant temperature-dependent solubility increases.[1][2][4]
Boiling Point 185 °CChemicalBook [3]Stable in high-boiling solvents (e.g., DMSO) but volatile enough for GC analysis.[2][4]
LogP (Octanol/Water) 0.85 (Exp/Est)SIELC [4]Amphiphilic nature. Soluble in organic solvents; sparingly soluble in water unless pH-adjusted.[1][2][4]
pKa (Calculated) ~5.5 - 6.5 (Est)InferredThe tertiary nitrogen allows protonation.[1][2][4] Solubility in water increases drastically at pH < 4.[1][2][4]
Mechanistic Insight: The "Amine Switch"

The critical solubility lever for this molecule is the N-methyl tertiary amine.[1][2][4] In neutral organic solvents (DCM, Ethyl Acetate), the molecule exists in its free-base form, driven by Van der Waals and dipole-dipole interactions.[1] In aqueous media, lowering the pH below the pKa protonates the nitrogen, creating a cationic species that is highly water-soluble.[2] This "Amine Switch" is the foundation for the extraction protocols detailed in Section 4.[1][2][4]

Solubility Landscape & Solvent Compatibility

While literature often categorizes this compound generically as "slightly soluble" in common solvents [3], empirical experience in synthesis and extraction suggests a more nuanced profile.[2][4] The low melting point (65°C) indicates that the crystal lattice energy is relatively low, meaning that "slight" solubility at room temperature can be transformed into "high" solubility with mild heating (35-40°C).[2][4]

Solvent Class Analysis[2][4]
  • Chlorinated Solvents (Dichloromethane, Chloroform):

    • Status:High Solubility.

    • Mechanism:[1][2][4] Excellent matching of polarity.[1][2][4] The polarizability of sulfur atoms in the ring interacts favorably with chlorinated solvents.[1][2][4]

    • Application: Primary extraction solvent from aqueous matrices.[1][2][4]

  • Alcohols (Methanol, Ethanol, Isopropanol):

    • Status:Moderate to High Solubility.

    • Mechanism:[1][2][4] Hydrogen bonding capability of alcohols solvates the amine lone pair.[1][2][4]

    • Application: Recrystallization and HPLC mobile phases.[1][2][4]

  • Esters (Ethyl Acetate):

    • Status:Moderate Solubility.

    • Mechanism:[1][2][4] Dipole-dipole interactions.[1][2][4] Useful for "greener" extraction compared to DCM, though partition coefficients may be lower.[2][4]

  • Hydrocarbons (Hexane, Heptane):

    • Status:Low Solubility. [2][4]

    • Mechanism:[1][2][4] The polarity of the C-N and C-S bonds makes the molecule too polar for efficient solvation in strict aliphatics.[1][2][4]

    • Application: Use as an anti-solvent to precipitate the compound from DCM or Acetone.[1][2][4]

Visualization: Thermodynamic Solubility Cycle

The following diagram illustrates the thermodynamic cycle of dissolution, highlighting the energy barriers the solvent must overcome.

SolubilityCycle cluster_0 Critical Factors Solid Crystalline Solid (Lattice Energy) Gas Gas Phase (Ideal State) Solid->Gas Sublimation (+ΔH_sub) Solvated Solvated Molecule (Solution) Solid->Solvated Dissolution (ΔG_sol) Gas->Solvated Solvation (-ΔH_solv) Factor1 MP = 65°C (Low Lattice Energy) Factor1->Solid Factor2 LogP = 0.85 (Lipophilic Bias) Factor2->Solvated

Figure 1: Thermodynamic cycle showing that the low melting point (65°C) significantly lowers the energy barrier for dissolution, facilitating solubility in organics.[2]

Experimental Methodologies

Protocol A: Quantitative Solubility Determination (HPLC-Based)

Objective: Determine exact saturation limits in organic solvents. Instrumentation: HPLC-UV or HPLC-MS (Preferred).

  • Preparation of Super-Saturation:

    • Add excess 5-Methyl-1,3,5-dithiazinane solid (approx. 50 mg) to 1 mL of the target solvent (e.g., Methanol, DCM).[1]

    • Thermostat: Place in a thermomixer at 25°C ± 0.1°C.

    • Equilibration: Agitate at 500 RPM for 24 hours. Note: Do not vortex violently to avoid emulsion formation if water is present.[1][2][4]

  • Filtration:

    • Use a 0.22 µm PTFE syringe filter (pre-wetted with solvent to prevent adsorption).[2][4]

    • Critical Step: Discard the first 200 µL of filtrate to account for filter saturation.[1][2][4]

  • Quantification (HPLC Conditions [4]):

    • Column: Reverse Phase C18 (e.g., SIELC Newcrom R1).

    • Mobile Phase: MeCN / Water / H3PO4 (Gradient or Isocratic 50:50).[1][2][4]

    • Detection: UV @ 210 nm or 254 nm.[1][2][4]

    • Calculation: Compare peak area against a 5-point calibration curve (0.1 - 1.0 mg/mL).

Protocol B: pH-Switch Extraction (Purification)

Objective: Purify 5-Methyl-1,3,5-dithiazinane from a crude reaction mixture or food matrix using its solubility properties.[1][2][4]

  • Dissolution: Dissolve crude extract in Ethyl Acetate .

  • Acid Extraction: Wash the organic layer with 0.1 M HCl .[1][2][4]

    • Mechanism:[1][2][4] The amine protonates (R3N → R3NH+), moving the compound into the aqueous phase.[2][4] Impurities remain in the organic phase.[1][2][4]

  • Basification: Separate the aqueous layer.[1][2][4] Adjust pH to ~10 using 1 M NaOH or Na2CO3.[1][2][4]

    • Observation: The solution will turn cloudy as the free base regenerates and precipitates/oils out.[1][2][4]

  • Re-Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).[1][2][4]

  • Drying: Dry combined DCM layers over anhydrous Na2SO4 and concentrate in vacuo (keep bath < 40°C to prevent sublimation).

Visualization: Extraction Workflow

ExtractionWorkflow Start Crude Mixture (in Organic Solvent) AcidWash Add 0.1 M HCl (Partitioning) Start->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Neutral Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Target as Salt: R3NH+) PhaseSep->AqLayer Keep BaseStep Basify to pH 10 (NaOH) AqLayer->BaseStep FinalExt Extract with DCM (Target as Free Base) BaseStep->FinalExt

Figure 2: pH-Switch extraction logic utilizing the basicity of the dithiazinane nitrogen.

Applications in Development

For drug development professionals utilizing this scaffold:

  • Formulation: Due to the low melting point (65°C), this compound is a candidate for Hot Melt Extrusion (HME) but poorly suited for high-temperature spray drying.[1][2][4]

  • Stability: Avoid protic solvents (MeOH) for long-term storage if the solution is acidic, as ring-opening hydrolysis can occur.[1][2][4] Store stock solutions in Acetonitrile or DMSO .[1][2][4]

  • Toxicity/Handling: While generally recognized as safe (GRAS) in food contexts [5], treat as a skin irritant in pure form.[2][4] Use gloves compatible with sulfur compounds (Nitrile is generally sufficient).[2][4]

References

  • PubChem. (n.d.).[1][2][4][5] 1,3,5-Dithiazine, dihydro-5-methyl- (Compound Summary). National Library of Medicine.[1][2][4] Retrieved from [Link]

  • NIST. (n.d.).[1][2][4] 5,6-Dihydro-5-methyl-4H-1,3,5-dithiazine.[1][2][3][6] NIST Chemistry WebBook, SRD 69.[2][4] Retrieved from [Link][1][2][4]

  • SIELC Technologies. (2018).[1][2][4] Separation of Dihydro-5-methyl-4H-1,3,5-dithiazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • The Good Scents Company. (n.d.).[1][2][4] Thialdine (Homolog Data).[1][2][4] Retrieved from [Link][1][2][4]

Sources

Exploratory

Technical Guide: Discovery, Chemistry, and Application of 1,3,5-Dithiazinane Compounds

Executive Summary The 1,3,5-dithiazinane scaffold represents a unique class of S,N-heterocycles characterized by a six-membered saturated ring containing two sulfur atoms and one nitrogen atom. First identified in the mi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,5-dithiazinane scaffold represents a unique class of S,N-heterocycles characterized by a six-membered saturated ring containing two sulfur atoms and one nitrogen atom. First identified in the mid-19th century by pioneers Wöhler and Liebig, these compounds have evolved from chemical curiosities into critical functional molecules in two distinct industries: flavor chemistry (as potent meat volatiles) and petrochemical processing (as byproducts of hydrogen sulfide scavenging). This guide provides a comprehensive technical analysis of their discovery, synthetic pathways, structural dynamics, and practical applications.

Genesis and History: The Wöhler-Liebig Legacy

The history of 1,3,5-dithiazinanes is inextricably linked to the foundational years of organic chemistry.

  • 1847 – The Discovery: The parent derivative, Thialdine (2,4,6-trimethyl-1,3,5-dithiazinane), was first synthesized and described by Friedrich Wöhler and Justus von Liebig . They observed that passing hydrogen sulfide (

    
    ) through an aqueous solution of aldehyde-ammonia (acetaldehyde ammonia trimer) yielded large, colorless crystals with a potent odor.
    
  • 1970s – The Flavor Revolution: With the advent of Gas Chromatography-Mass Spectrometry (GC-MS), researchers identified alkyl-substituted 1,3,5-dithiazinanes as key contributors to the aroma of cooked meats (beef, chicken, pork). This shifted the compound's status from a synthetic artifact to a high-value flavorant.

  • 1990s-Present – Industrial Scavenging: The oil and gas industry adopted 1,3,5-triazines as

    
     scavengers. It was later discovered that the primary reaction product was not a simple salt, but the thermodynamically stable 1,3,5-dithiazinane  ring, specifically 2-(1,3,5-dithiazinan-5-yl)ethanol (MEA-dithiazine).
    

Chemical Architecture and Isomerism[1]

The 1,3,5-dithiazinane core follows a specific numbering priority (


), resulting in the heteroatoms being located at positions 1 (Sulfur), 3 (Sulfur), and 5 (Nitrogen).
Structural Dynamics

Like cyclohexane, the 1,3,5-dithiazinane ring adopts a chair conformation to minimize torsional strain.

  • Axial vs. Equatorial: Substituents on the carbons (C2, C4, C6) and the nitrogen (N5) prefer equatorial positions to avoid 1,3-diaxial interactions.

  • Anomeric Effect: In some N-substituted derivatives, the N-substituent may adopt an axial orientation due to electronic effects (interaction between the nitrogen lone pair and the

    
     orbital of the C-S bond).
    
Visualization of the Core Scaffold

The following diagram illustrates the numbering scheme and the logical relationship between the parent structure and its two most famous derivatives: Thialdine and MEA-dithiazine.

Dithiazinane_Structure Core 1,3,5-Dithiazinane Core (S at 1, 3; N at 5) Sub1 Thialdine (2,4,6-Trimethyl derivative) Flavor Agent Core->Sub1 Methyl Substitution (from Acetaldehyde) Sub2 MEA-Dithiazine (N-hydroxyethyl derivative) H2S Scavenger Product Core->Sub2 Hydroxyethyl Substitution (from MEA-Triazine)

Figure 1: Structural relationship between the parent 1,3,5-dithiazinane and its primary industrial derivatives.

Synthesis and Reaction Mechanisms[2]

The formation of 1,3,5-dithiazinanes is a classic example of multicomponent condensation . There are two primary routes utilized in research and industry.

Route A: The "Thialdine" Synthesis (Classic)

This route involves the condensation of an aldehyde, a primary amine (or ammonia), and hydrogen sulfide.

  • Mechanism: The aldehyde and amine form an imine (Schiff base) intermediate. The sulfide ion acts as a nucleophile, attacking the imine carbon. Three units self-assemble to close the six-membered ring.

  • Stoichiometry:

    
    
    
Route B: The Triazine-to-Dithiazine Transformation (Industrial)

In the oil industry, 1,3,5-triazines (specifically MEA-triazine) are used to "scrub"


 from natural gas. The triazine ring sacrifices itself, exchanging ring nitrogens for sulfurs.
  • Step 1:

    
     protonates the triazine nitrogen, causing ring opening.
    
  • Step 2: Sulfur replaces nitrogen (as amine leaves).

  • Step 3: Recyclization yields the more stable dithiazinane ring.

Reaction_Pathway Reactants Aldehyde + Amine Imine Imine / Triazine Intermediate Reactants->Imine Condensation RingOpen Ring Opening / Thio-hemiaminal Imine->RingOpen + H2S H2S + H2S (Nucleophile) Dithiazine 1,3,5-Dithiazinane (Thermodynamic Product) RingOpen->Dithiazine Cyclization (- Amine/H2O) Triazine 1,3,5-Triazine (Scavenger) Triazine->RingOpen + H2S (Acidolysis)

Figure 2: Mechanistic pathways for dithiazinane formation via direct condensation (top) and triazine degradation (bottom).

Industrial Applications & Data

Flavor Chemistry (Meat Volatiles)

Thialdine and its analogs are crucial for the "roasted" and "meaty" notes in cooked foods.[1] They are generated via the Maillard reaction and Strecker degradation of cysteine and sugars.

Table 1: Organoleptic Properties of Key Dithiazinanes

CompoundSubstituentsFlavor ProfileThreshold (ppb)Source
Thialdine 2,4,6-TrimethylRoasted meat, nutty, sulfurous~1 - 5Beef, Chicken
Triethylthialdine 2,4,6-TriethylMeaty, vegetable-like~2 - 10Boiled Mutton
Parent Dithiazinane Unsubstituted (N-H)Sulfurous, onion-likeHighModel Systems
Oil & Gas: The "Fouling" Challenge

While MEA-triazine is an effective scavenger, its product, MEA-dithiazine (2-(1,3,5-dithiazinan-5-yl)ethanol), is less soluble in water than the starting triazine.

  • Problem: In cold climates or high concentrations, MEA-dithiazine crystallizes in pipelines, creating "amorphous dithiazine" blockages that are insoluble in standard solvents.

  • Solution: Modern scavenger formulations often include solubilizers or kinetic inhibitors to prevent dithiazinane crystallization.

Experimental Protocols

Protocol A: Synthesis of Thialdine (Classic Method)

Adapted from Wöhler & Liebig (1847) and modern modifications.

Objective: Synthesis of 2,4,6-trimethyl-1,3,5-dithiazinane.

  • Reagents: Acetaldehyde ammonia trimer (10g), Distilled Water (50 mL), Hydrogen Sulfide gas (

    
    ).
    
  • Setup: A 3-neck round-bottom flask equipped with a gas inlet tube (bubbler) and a magnetic stirrer, cooled to 0°C in an ice bath.

  • Procedure:

    • Dissolve acetaldehyde ammonia trimer in water.

    • Slowly bubble

      
       gas through the solution for 2-3 hours. Caution: 
      
      
      
      is highly toxic; perform strictly in a fume hood with sensors.
    • The solution will turn turbid, and large crystals will begin to precipitate.

  • Isolation:

    • Filter the crystals using a Büchner funnel.[2]

    • Wash with ice-cold water.

    • Recrystallize from ethanol/ether mixture.

  • Validation: Melting point should be approx. 43°C. Structure confirmation via NMR (

    
    , 
    
    
    
    ).
Protocol B: Isolation of MEA-Dithiazine (Scavenger Product)

For characterizing pipeline deposits.

  • Sampling: Collect solid deposit from spent scavenger tower or pipeline filter.

  • Purification:

    • Wash solids with hexane to remove hydrocarbons.

    • Wash with water to remove unreacted triazine.

    • Dissolve the remaining solid in hot chloroform or dichloromethane (DCM).

  • Crystallization: Allow the DCM solution to evaporate slowly at room temperature.

  • Analysis:

    • XRD: Single-crystal X-ray diffraction is the gold standard for distinguishing the dithiazine ring from polymeric amorphous solids.

    • Key Signal: Look for the characteristic C-S-C bond lengths (~1.8 Å) and the chair conformation.

References

  • Wöhler, F., & Liebig, J. (1847). Ueber das Thialdin und Carbothialdin. Annalen der Chemie und Pharmacie. (Historical Archive)

  • Werkhoff, P., et al. (1992). Dihydro-1,3,5-dithiazines: Unusual flavor compounds with remarkable organoleptic properties. Food Reviews International.

  • Schultheiss, N., et al. (2022). An orthorhombic polymorph of 2-(1,3,5-dithiazinan-5-yl)ethanol or MEA-dithiazine. IUCrData.

  • PubChem. (n.d.).[3] 2,4,6-Trimethyl-1,3,5-dithiazinane (Thialdine) Compound Summary. National Library of Medicine.

  • Bakke, J. M., & Buhaug, J. (2004). Hydrogen sulfide scavenging by 1,3,5-triazines.[4] The mechanism of dithiazine formation. Industrial & Engineering Chemistry Research.

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure of 5-Methyl-1,3,5-dithiazinane

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the crystal structure of 5-Methyl-1,3,5-dithiazinane, a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 5-Methyl-1,3,5-dithiazinane, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive, publicly accessible crystal structure for this specific molecule is not available, this document synthesizes data from closely related N-substituted 1,3,5-dithiazinanes to present a robust and scientifically grounded analysis. We delve into the synthesis and crystallization protocols, the methodology of single-crystal X-ray diffraction, and a detailed examination of the molecule's key structural features. A central focus is placed on the pronounced preference for a chair conformation of the dithiazinane ring with an axially oriented N-methyl group—a counterintuitive finding from a purely steric perspective. The underlying stereoelectronic principles governing this conformational preference are explored, providing researchers with predictive insights for the rational design of related heterocyclic structures.

Introduction: The Significance of the 1,3,5-Dithiazinane Scaffold

The 1,3,5-dithiazinane ring system, a six-membered heterocycle containing two sulfur atoms and one nitrogen atom in a 1,3,5-relationship, is a versatile structural motif. Its derivatives have been investigated for a range of applications, from their use as hydrogen sulfide scavengers in industrial settings to their role as ligands in coordination chemistry. In the context of drug development, the conformational rigidity and specific spatial arrangement of substituents on the dithiazinane ring can profoundly influence molecular recognition and biological activity.

Understanding the precise three-dimensional structure at an atomic level is therefore paramount. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of a molecule, providing precise data on bond lengths, bond angles, and conformational arrangements. This guide elucidates the process and expected findings for the structural analysis of 5-Methyl-1,3,5-dithiazinane.

Synthesis and Crystallization

The synthesis of N-alkyl-1,3,5-dithiazinanes is typically achieved through a one-pot condensation reaction. This approach exemplifies a multicomponent reaction, valued for its efficiency and atom economy.

Plausible Synthetic Protocol

The synthesis involves the reaction of methylamine (the source of the N-methyl group), formaldehyde, and a source of sulfide, such as hydrogen sulfide or sodium hydrosulfide.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, a solution of methylamine (40% in water) is cooled in an ice bath to 0-5 °C.

  • Formaldehyde Addition: Formaldehyde (37% in water) is added dropwise to the cooled methylamine solution while stirring. The stoichiometry is critical and typically involves a 1:2 ratio of amine to formaldehyde. This step forms the N,N-bis(hydroxymethyl)methylamine intermediate in situ.

  • Sulfide Introduction: Hydrogen sulfide gas is bubbled through the solution, or an aqueous solution of sodium hydrosulfide is added slowly. This step facilitates the cyclization, with the sulfur atoms displacing the hydroxyl groups to form the heterocyclic ring.

  • Precipitation and Isolation: The 5-Methyl-1,3,5-dithiazinane product often precipitates from the aqueous reaction mixture as a white solid.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried. Recrystallization is necessary to obtain high-purity material suitable for single-crystal growth.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis.[1] Slow evaporation from a suitable solvent is a widely used and effective method.

Step-by-Step Methodology:

  • Solvent Selection: The purified 5-Methyl-1,3,5-dithiazinane is dissolved in a minimal amount of a suitable solvent or solvent mixture at room temperature or with gentle heating. Solvents such as isopropanol, ethanol, or acetone are good starting points.

  • Slow Evaporation: The resulting solution is filtered to remove any particulate matter and transferred to a clean vial. The vial is covered with parafilm, which is then pierced with a few small holes using a needle.

  • Incubation: The vial is left undisturbed in a location free from vibrations and temperature fluctuations.

  • Crystal Harvesting: Over several days to weeks, as the solvent slowly evaporates, well-formed, transparent crystals should appear. A suitable crystal (ideally 0.1-0.3 mm in each dimension) is carefully selected and harvested for analysis.[1]

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The determination of a crystal structure is a systematic process involving data collection, structure solution, and refinement.[2][3]

experimental_workflow

Caption: General workflow for single-crystal X-ray structure determination.

Workflow Explanation:

  • Data Acquisition: The mounted crystal is placed on a goniometer head in the diffractometer. It is cooled, typically to 100-150 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffracted X-rays are recorded by a detector, producing a pattern of reflections.[4]

  • Structure Solution: The collected data (reflection intensities and positions) are processed. Computational software is used to solve the "phase problem" and generate an initial electron density map, from which a preliminary model of the molecular structure is derived.

  • Structural Refinement: The initial model is refined against the experimental data. This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The final output is a Crystallographic Information File (CIF).

Structural Analysis and Discussion

Based on extensive studies of analogous compounds, the crystal structure of 5-Methyl-1,3,5-dithiazinane is expected to exhibit several defining features.[5]

The Chair Conformation

The 1,3,5-dithiazinane ring overwhelmingly adopts a chair conformation . This is the most stable arrangement for six-membered rings, as it minimizes both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering adjacent bonds).

chair_conformation

Caption: Chair conformation of 5-Methyl-1,3,5-dithiazinane.

The Axial N-Methyl Group: A Stereoelectronic Rationale

The most significant and scientifically intriguing feature of N-substituted 1,3,5-dithiazinanes is the strong preference for the N-alkyl substituent to occupy the axial position .[5] In simple cyclohexane systems, a methyl group strongly prefers the more spacious equatorial position to avoid steric clashes (1,3-diaxial interactions). The consistent observation of an axial substituent in this heterocycle points to a dominant stereoelectronic effect that overrides steric hindrance.

This phenomenon can be explained by a stabilizing interaction analogous to the anomeric effect .[6] The key interaction involves the overlap of the high-energy lone pair of electrons on the nitrogen atom with the low-energy antibonding orbital (σ*) of the adjacent C-S bonds.

Mechanism:

  • Orbital Alignment: For this stabilizing overlap to be effective, the orbitals must be anti-periplanar (aligned in a 180° dihedral angle).

  • Axial vs. Equatorial:

    • When the methyl group is axial , the nitrogen lone pair is oriented equatorially. This orientation is not anti-periplanar to either the C2-S1 or C6-S1 bonds.

    • However, the lone pairs on the sulfur atoms (S1 and S3) are perfectly positioned to be anti-periplanar to the axial C-N bonds. This n(S) → σ*(C-N) interaction is a type of anomeric effect that stabilizes the axial conformation of the N-methyl group.

  • Stabilization: This delocalization of electron density from the sulfur lone pairs into the C-N antibonding orbitals lowers the overall energy of the molecule, making the axial conformation more stable than the equatorial one. This effect is potent enough to overcome the steric penalty of placing the methyl group in the crowded axial position.

Representative Crystallographic Data

While specific data for 5-Methyl-1,3,5-dithiazinane is pending public disclosure, the following table summarizes representative crystallographic parameters expected for this class of compounds, based on the analysis of closely related structures like 2-(1,3,5-dithiazinan-5-yl)ethanol.[5]

ParameterRepresentative ValueDescription
Crystal SystemOrthorhombicA common crystal system for such molecules.
Space GroupPbcaA centrosymmetric space group.
a (Å)~ 9.6Unit cell dimension.
b (Å)~ 8.9Unit cell dimension.
c (Å)~ 17.7Unit cell dimension.
Ring ConformationChairThe lowest energy conformation for the ring.
N-Substituent OrientationAxialGoverned by stereoelectronic effects.
C-S Bond Length (Å)~ 1.82Typical single bond length.
C-N Bond Length (Å)~ 1.47Typical single bond length.
C-S-C Angle (°)~ 100Reflects the geometry at the sulfur atom.
C-N-C Angle (°)~ 113Indicative of sp³ hybridized nitrogen.

Conclusion and Outlook

The crystal structure analysis of 5-Methyl-1,3,5-dithiazinane, inferred from robust data on its analogs, reveals a molecule with a distinct and predictable three-dimensional architecture. The dithiazinane ring adopts a stable chair conformation, with the N-methyl substituent occupying the axial position. This preference is not governed by sterics but by a powerful anomeric-type stereoelectronic interaction involving the lone pairs of the ring's sulfur atoms.

For researchers in drug discovery and materials science, this insight is critical. The axial orientation of the N-substituent is a key design element that dictates the vectoral presentation of functionality from the heterocyclic core. Understanding and leveraging these underlying electronic effects allows for the rational design of new molecules with precisely controlled shapes and functionalities, ultimately accelerating the development of novel therapeutics and advanced materials.

References

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Department of Chemistry. Retrieved February 10, 2026, from [Link]

  • Oreate AI. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Retrieved February 10, 2026, from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved February 10, 2026, from [Link]

  • Precise Analysis. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved February 10, 2026, from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved February 10, 2026, from [Link]

  • Quimicaorganica.org. (n.d.). The anomeric effect. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (n.d.). Anomeric effect. Retrieved February 10, 2026, from [Link]

  • Katritzky, A. R., & Baker, V. J. (1967). The conformational analysis of saturated heterocycles. Part XXIII. Hexahydropyrimidines. Journal of the Chemical Society B: Physical Organic, 762-768.
  • Alabugin, I. V., & Zeidan, T. A. (2002). Homoanomeric effects in six-membered heterocycles. Journal of the American Chemical Society, 124(12), 3175–3185.
  • PubMed. (2002). Homoanomeric effects in six-membered heterocycles. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Perrin, C. L. (2018). The Anomeric Effect: It's Complicated. The Journal of Organic Chemistry, 83(10), 5275–5285.
  • Taylor, C. R., et al. (2022). An orthorhombic polymorph of 2-(1,3,5-dithiazinan-5-yl)ethanol or MEA-dithiazine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 273–278.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Methyl-1,3,5-dithiazinane in Organic Synthesis

This guide outlines the technical protocols for the synthesis, handling, and application of 5-Methyl-1,3,5-dithiazinane , a sulfur-nitrogen heterocycle with emerging utility as a pharmacophore scaffold and a masked thiof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the synthesis, handling, and application of 5-Methyl-1,3,5-dithiazinane , a sulfur-nitrogen heterocycle with emerging utility as a pharmacophore scaffold and a masked thioformaldehyde equivalent.

Executive Summary

5-Methyl-1,3,5-dithiazinane (CAS: 6302-94-9) is a six-membered heterocycle containing two sulfur atoms and one nitrogen atom. Historically utilized in flavor chemistry for its savory/meaty notes, it has gained traction in medicinal chemistry as a lipophilic scaffold for dopamine transporter inhibitors and as a stable precursor for in situ generation of thioformaldehyde.

This guide provides researchers with standardized protocols for:

  • High-Purity Synthesis: A scalable condensation method avoiding polymeric byproducts.

  • C2-Functionalization: Exploiting the "dithiane-like" acidity of the C2 position for drug discovery.

  • Controlled Hydrolysis: Using the molecule as a masked reagent.

Chemical Profile & Stability

PropertySpecification
IUPAC Name 5-Methyl-1,3,5-dithiazinane
Molecular Formula C₄H₉NS₂
Molecular Weight 135.25 g/mol
Structure Cyclic S-C-S-C-N(Me)-C
Physical State Low-melting solid (mp ~65°C) or viscous liquid (purity dependent)
Solubility Soluble in CH₂Cl₂, CHCl₃, THF; Insoluble in water
Stability Stable at neutral pH; hydrolyzes in acidic media to release H₂S and CH₂O

Protocol A: Core Synthesis (Optimized Condensation)

Objective: Synthesize high-purity 5-methyl-1,3,5-dithiazinane from primary precursors. Mechanism: Triple Mannich-type condensation of methylamine, formaldehyde, and hydrogen sulfide.

Reagents
  • Methylamine (40% aq. solution): 1.0 equiv

  • Formaldehyde (37% aq. solution): 3.0 equiv

  • Sodium Hydrosulfide (NaSH) or H₂S gas: 2.0 equiv

  • Solvent: Ethanol/Water (1:1)

  • pH Adjuster: Glacial Acetic Acid

Step-by-Step Procedure
  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, charge Methylamine (100 mmol) and Formaldehyde (300 mmol) in Ethanol (50 mL). Cool to 0°C.[1][2][3]

  • Sulfuration: Add NaSH (200 mmol) dissolved in water slowly over 30 minutes, maintaining temperature <10°C. Caution: Exothermic.

  • Cyclization: Adjust pH to ~9.0 using acetic acid. A white/pale-yellow precipitate or oil will begin to form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Work-up:

    • Extract the mixture with Dichloromethane (3 x 50 mL).

    • Wash combined organics with Brine (1 x 50 mL).

    • Dry over anhydrous MgSO₄ and filter.

  • Purification: Concentrate under reduced pressure. Recrystallize from cold Ethanol/Hexane to yield white crystalline needles.

Yield: 75-85% QC Check: ¹H NMR (CDCl₃): δ 2.50 (s, 3H, N-Me), 3.85 (s, 4H, N-CH₂-S), 4.10 (s, 2H, S-CH₂-S).

Protocol B: C2-Functionalization (Drug Scaffold Synthesis)

Objective: Introduce alkyl or aryl groups at the C2 position (between the two sulfur atoms) to create bioactive analogues (e.g., dopamine uptake inhibitors). Rationale: The C2 protons are flanked by two sulfur atoms, making them significantly more acidic (pKa ~30) than the C4/C6 protons, analogous to 1,3-dithiane chemistry.

Reagents
  • 5-Methyl-1,3,5-dithiazinane (Start Material)

  • n-Butyllithium (1.6M in hexanes)

  • Electrophile (e.g., Benzyl bromide, Alkyl iodide)

  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Dissolution: Dissolve 5-Methyl-1,3,5-dithiazinane (1.0 equiv) in anhydrous THF. Cool to -78°C .[1]

  • Deprotonation: Add n-BuLi (1.1 equiv) dropwise over 15 minutes. The solution may turn yellow/orange, indicating the formation of the 2-lithio species.

  • Equilibration: Stir at -78°C for 45 minutes. Note: Do not warm, as ring fragmentation may occur.

  • Alkylation: Add the Electrophile (1.2 equiv) dissolved in THF dropwise.

  • Completion: Stir at -78°C for 2 hours, then slowly warm to 0°C.

  • Quench: Quench with saturated NH₄Cl solution.

  • Isolation: Extract with EtOAc, dry, and purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Application Insight: This protocol allows the synthesis of 2,5-disubstituted dithiazinanes , which have been identified as analogues to GBR 12909 (Vanoxerine), a potent dopamine transporter inhibitor.

Protocol C: Controlled Ring Opening (Thio-Mannich Reagent)

Objective: Use the scaffold as a "masked" source of reactive intermediates for heterocycle synthesis. Mechanism: Acid-catalyzed hydrolysis releases N-methyl-formiminium and thioformaldehyde equivalents.

Procedure
  • Dissolve 5-Methyl-1,3,5-dithiazinane in Acetonitrile containing 1% TFA.

  • Add a nucleophile (e.g., electron-rich aromatic, indole, or thiol).

  • Heat to 60°C. The ring opens, generating reactive sulfenium ions that alkylate the nucleophile.

Visualizing the Workflow

The following diagram illustrates the synthesis of the core scaffold and its divergent applications in drug discovery.

Dithiazinane_Workflow Precursors Precursors (MeNH2 + CH2O + H2S) Core 5-Methyl-1,3,5-dithiazinane (Scaffold) Precursors->Core Condensation (pH 9, EtOH) Lithio 2-Lithio-Intermediate (-78°C, n-BuLi) Core->Lithio Deprotonation (C2-H Acidity) Hydrolysis Acid Hydrolysis (H+ / H2O) Core->Hydrolysis Ring Opening Drug 2-Substituted Analogues (Dopamine Inhibitors) Lithio->Drug Electrophile (R-X) Reagents Reactive Intermediates (Thioformaldehyde + Iminium) Hydrolysis->Reagents Release

Caption: Synthetic workflow from precursors to bioactive scaffolds and reactive intermediates.

Safety & Handling (H₂S Hazard)

  • Stench: This compound and its hydrolysis products have a potent, disagreeable sulfur odor. All work must be performed in a functioning fume hood.

  • Toxicity: In acidic environments (e.g., stomach acid or acidic waste streams), the compound hydrolyzes to release Hydrogen Sulfide (H₂S) , a highly toxic gas.

  • Decontamination: Treat glassware and spills with dilute Sodium Hypochlorite (Bleach) to oxidize sulfide residues before removal from the hood.

References

  • Synthesis and Structural Analysis

    • Title: Synthesis, lipophilicity and structure of 2,5-disubstituted 1,3,5-dithiazine deriv
    • Source: ResearchG
    • URL:[Link]

  • Hydrolysis and H2S Scavenging Mechanism

    • Title: Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S. (Mechanism analogue).
    • Source: Industrial & Engineering Chemistry Research.[4]

    • URL:[Link]

  • General Reactivity of 1,3-Dithiane Systems (Analogue Chemistry)

    • Title: Reactions between lithiated 1,3-dithiane oxides and trialkylboranes.[5]

    • Source: Journal of Sulfur Chemistry.
    • URL:[Link]

Sources

Application

Application Note: 5-Methyl-1,3,5-dithiazinane as a Formaldehyde Releasing Agent

[1] Abstract This guide provides a comprehensive technical overview of 5-Methyl-1,3,5-dithiazinane (CAS 6302-94-9), a heterocycle exhibiting reversible hydrolytic stability. While often encountered as a byproduct in hydr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This guide provides a comprehensive technical overview of 5-Methyl-1,3,5-dithiazinane (CAS 6302-94-9), a heterocycle exhibiting reversible hydrolytic stability. While often encountered as a byproduct in hydrogen sulfide (


) scavenging, its capacity to function as a controlled Formaldehyde Releasing Agent (FRA)  makes it a compound of interest for biocidal applications, organic synthesis, and toxicological stability studies. This document details the mechanism of hydrolysis, synthesis protocols, and validated methods for quantifying formaldehyde release kinetics.

Introduction & Chemical Identity

5-Methyl-1,3,5-dithiazinane is a six-membered heterocycle containing one nitrogen and two sulfur atoms. Unlike common FRAs (e.g., imidazolidinyl urea or DMDM hydantoin), this compound’s decomposition releases not only formaldehyde (


) but also hydrogen sulfide (

) and methylamine (

).
PropertySpecification
IUPAC Name 5-Methyl-1,3,5-dithiazinane
CAS Number 6302-94-9
Molecular Formula

Molecular Weight 135.25 g/mol
Solubility Soluble in organic solvents (DCM, Chloroform); low solubility in water (hydrolyzes).
Appearance White to off-white crystalline solid or oil (depending on purity/isomer mix).
Mechanistic Basis of Action

The utility of 5-Methyl-1,3,5-dithiazinane lies in its acid-catalyzed hydrolysis. In aqueous environments, the ring opens to reverse the Mannich-type condensation that formed it.

Stoichiometry of Decomposition:



This release profile is pH-dependent.[1][2] At physiological or neutral pH, the compound is relatively stable, serving as a "reservoir." Under acidic conditions (pH < 5) or elevated temperatures, the equilibrium shifts rapidly toward decomposition.

Mechanism of Hydrolysis (Visualization)

The following diagram illustrates the degradation pathway. Note that the reaction is an equilibrium; in industrial scavenging, the arrow points left (formation). As an FRA, we exploit the arrow pointing right (hydrolysis).

HydrolysisMechanism Figure 1: Acid-catalyzed hydrolysis pathway of 5-Methyl-1,3,5-dithiazinane. Dithiazine 5-Methyl-1,3,5-dithiazinane (Cyclic Precursor) Intermediate Ring Opening (Acid Catalyzed) Dithiazine->Intermediate + H2O / H+ Products Release Products: 3x Formaldehyde 2x Hydrogen Sulfide 1x Methylamine Intermediate->Products Hydrolysis Products->Dithiazine Condensation (High pH, -H2O)

Experimental Protocols

Protocol A: Synthesis of 5-Methyl-1,3,5-dithiazinane

Rationale: To study the release, one must often synthesize the pure precursor, as commercial standards may contain polymeric impurities (amorphous dithiazines).

Safety Warning: This reaction generates


 (highly toxic) and uses Formaldehyde (carcinogen). Perform strictly  in a high-efficiency fume hood.

Reagents:

  • Methylamine (40% aq. solution)

  • Formaldehyde (37% aq. solution)

  • Sodium Hydrosulfide (NaHS) or

    
     gas
    
  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Preparation: Cool 50 mL of distilled water in an ice bath (

    
    ).
    
  • Amine Addition: Add Methylamine (0.1 mol) to the water.

  • Sulfur/Carbon Source: Slowly add Formaldehyde (0.3 mol) and Sodium Hydrosulfide (0.2 mol) simultaneously or sequentially while maintaining temperature

    
    .
    
    • Note: The stoichiometry is 1:3:2 (Amine:CH2O:S).[3]

  • Reaction: Stir the mixture for 30 minutes at

    
    , then allow to warm to room temperature (RT) and stir for 2 hours. A white precipitate or oil will form.
    
  • Extraction: Extract the aqueous mixture with DCM (

    
    ).
    
  • Purification: Wash the organic layer with brine, dry over anhydrous

    
    , and evaporate the solvent under reduced pressure.
    
  • Crystallization: Recrystallize from ethanol/water if a solid is obtained.

Protocol B: Quantification of Formaldehyde Release (Nash Method)

Rationale: The Nash method (Hantzsch reaction) is specific for formaldehyde and does not interfere with


 or methylamine, unlike general aldehyde tests.

Reagents:

  • Nash Reagent: Dissolve 15 g Ammonium Acetate, 0.3 mL Acetic Acid, and 0.2 mL Acetylacetone in water to make 100 mL.

  • Buffer Solutions: pH 4.0 (Acetate), pH 7.4 (PBS).

Workflow:

  • Stock Solution: Dissolve 10 mg of 5-Methyl-1,3,5-dithiazinane in 1 mL Methanol (co-solvent), then dilute to 100 mL with the appropriate Buffer (pH 4 or 7.4).

  • Incubation: Place samples in a thermostatic shaker at

    
    .
    
  • Sampling: At defined time points (0, 1, 2, 4, 8, 24 hours), remove a 0.5 mL aliquot.

  • Derivatization: Mix 0.5 mL sample with 0.5 mL Nash Reagent.

  • Development: Incubate at

    
     for 10 minutes. A yellow color indicates formaldehyde.
    
  • Measurement: Measure Absorbance at 412 nm .

  • Calculation: Compare against a standard curve of pure Formaldehyde (0–100 ppm).

Protocol C: HPLC-DNPH Analysis (High Specificity)

Rationale: For drug development contexts requiring GLP compliance, HPLC is preferred over colorimetric assays.

Instrument Parameters:

  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase: Acetonitrile : Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 360 nm.

Procedure:

  • Derivatize sample aliquots with 2,4-Dinitrophenylhydrazine (DNPH) in acid solution for 20 mins.

  • Inject 10

    
     into HPLC.
    
  • Quantify the Formaldehyde-DNPH adduct peak.

Experimental Workflow Diagram

The following diagram outlines the validation process for using this compound as a releasing agent.

Workflow Figure 2: Experimental workflow for kinetic profiling of formaldehyde release. Start Start: 5-Methyl-1,3,5-dithiazinane Solubilization Solubilization (MeOH/Buffer Mix) Start->Solubilization Split Split Conditions Solubilization->Split Acidic Acidic (pH 4.0) Fast Release Model Split->Acidic Neutral Physiological (pH 7.4) Stability Model Split->Neutral Sampling Time-Point Sampling (0, 1, 4, 24 hrs) Acidic->Sampling Neutral->Sampling Analysis Quantification (Nash Assay @ 412nm) Sampling->Analysis Data Data Output: Release Kinetics Curve Analysis->Data

Data Interpretation & Troubleshooting

When analyzing release data, expect the following trends:

ParameterObservationInterpretation
pH Effect Faster release at pH < 5.Protonation of the ring nitrogen facilitates ring opening.
Temperature Rate doubles every ~10°C.Arrhenius behavior; critical for storage stability predictions.
Interference High background at 412 nm.Presence of thiols (

) may interfere with some assays; Nash is resistant, but Schiff reagents are not.
Mass Balance Molar recovery < 100%.Volatility of

and Formaldehyde can lead to loss. Use sealed vials.

Safety & Handling (SDS Summary)

Hazard Identification:

  • Acute Toxicity: Releases Formaldehyde (Category 1B Carcinogen) and Hydrogen Sulfide (Neurotoxin).

  • Sensitization: Potential skin sensitizer.[4]

PPE Requirements:

  • Respiratory: NIOSH-approved respirator with organic vapor/acid gas cartridges (due to

    
     release).
    
  • Skin: Nitrile gloves (double gloving recommended).

  • Engineering Controls: All weighing and solubilization must occur in a certified fume hood.

Disposal: Treat all waste as hazardous chemical waste. Do not acidify waste streams without proper ventilation, as this will trigger rapid gas evolution (


).

References

  • Bakke, J. M., et al. (2001). "Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S." Industrial & Engineering Chemistry Research.

  • European Commission. (2002). "Opinion on the determination of certain formaldehyde releasers in cosmetic products." SCCNFP.[5]

  • Hahn, S., et al. (2023). "Structural and Dynamic Behaviour of Heterocycles Derived from Ethylenediamines with Formaldehyde: 1,3,5-Triazinanes and Bis(imidazolidinyl)methanes." Molecules.

  • Lv, C., et al. (2015).[2] "Investigation on formaldehyde release from preservatives in cosmetics."[2][4][5] International Journal of Cosmetic Science.

  • National Institutes of Health (NIH). "5,6-Dihydro-5-methyl-4H-1,3,5-dithiazine - CAS Common Chemistry."

Sources

Method

Application Notes and Protocols for 5-Methyl-1,3,5-dithiazinane as a Biocide

Therefore, this document serves as a foundational guide for initiating research into the potential biocidal properties of 5-Methyl-1,3,5-dithiazinane. The protocols outlined below are based on established methodologies f...

Author: BenchChem Technical Support Team. Date: February 2026

Therefore, this document serves as a foundational guide for initiating research into the potential biocidal properties of 5-Methyl-1,3,5-dithiazinane. The protocols outlined below are based on established methodologies for evaluating novel antimicrobial agents and should be adapted as preliminary data becomes available. The theoretical framework is derived from the known activities of related sulfur-containing heterocyclic compounds.

Part 1: Theoretical Framework and Postulated Mechanism of Action

While specific data on 5-Methyl-1,3,5-dithiazinane is lacking, its structure suggests a potential for antimicrobial activity through mechanisms observed in other sulfur-containing biocides. The 1,3,5-dithiazinane ring is a key feature that may contribute to its biological activity.

Postulated Mechanism of Action: It is hypothesized that 5-Methyl-1,3,5-dithiazinane may act as a formaldehyde-releasing compound. Under aqueous conditions, the molecule could hydrolyze to release formaldehyde, a potent biocide that inactivates microorganisms by alkylating amino and sulfhydryl groups of proteins and nucleic acids. The rate of formaldehyde release would be a critical factor in its efficacy and stability.

G cluster_hydrolysis Aqueous Environment cluster_release Biocidal Moiety Release cluster_cellular_target Microbial Cell 5-Methyl-1,3,5-dithiazinane 5-Methyl-1,3,5-dithiazinane Hydrolysis Hydrolysis 5-Methyl-1,3,5-dithiazinane->Hydrolysis Formaldehyde Formaldehyde Hydrolysis->Formaldehyde Methylamine Methylamine Hydrolysis->Methylamine Carbon_Disulfide Carbon Disulfide Hydrolysis->Carbon_Disulfide Proteins Proteins Formaldehyde->Proteins Alkylation of -NH2 & -SH groups Nucleic_Acids Nucleic Acids (DNA, RNA) Formaldehyde->Nucleic_Acids Cross-linking Inhibition Inhibition of Cellular Functions & Cell Death Proteins->Inhibition Nucleic_Acids->Inhibition G cluster_prep Preparation cluster_assay Assay Workflow A Prepare Stock Solution (10 mg/mL in DMSO) B Prepare Microbial Inoculum (5 x 10^5 CFU/mL) C Add 100 µL Medium to 96-Well Plate D Perform 2-Fold Serial Dilution of Compound C->D E Inoculate Wells with 10 µL of Culture D->E F Incubate Plate (e.g., 37°C, 24h) E->F G Determine MIC (Visual or OD600) F->G

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 2.2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay determines the lowest concentration of the compound required to kill the microorganism.

Procedure:

  • Following the MIC assay, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh agar plate (without the compound).

  • Incubate the agar plates under appropriate conditions.

  • The MBC/MFC is the lowest concentration from the MIC assay that results in no microbial growth on the agar plate.

Part 3: Data Interpretation and Next Steps

The results from these initial screening assays will provide critical information on the potential of 5-Methyl-1,3,5-dithiazinane as a biocide.

Data Summary Table:

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)Interpretation (Biocidal/Biostatic)
Escherichia coli
Staphylococcus aureus
Candida albicans

Interpretation:

  • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal/fungicidal .

  • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic/fungistatic .

Future Research Directions:

  • Mechanism of Action Studies: Investigate the formaldehyde-release hypothesis through analytical techniques such as HPLC or colorimetric assays.

  • Cytotoxicity Assays: Evaluate the toxicity of the compound against mammalian cell lines to determine its selectivity.

  • Stability Studies: Assess the stability of 5-Methyl-1,3,5-dithiazinane under various environmental conditions (pH, temperature, light).

  • Formulation Development: Explore formulation strategies to enhance stability and efficacy for specific applications.

References

As of the latest literature review, there are no specific, authoritative sources detailing the biocidal applications of 5-Methyl-1,3,5-dithiazinane. The protocols and theoretical framework presented here are based on general microbiological and biocidal testing standards. Researchers are encouraged to consult the following resources for foundational methodologies:

  • Clinical and Laboratory Standards Institute (CLSI).Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A9. (A standard for MIC testing).

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST).Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth microdilution.

Application

Application Notes &amp; Protocols: The Role of 5-Methyl-1,3,5-dithiazinane and its Analogs in Agrochemical Synthesis

For Researchers, Scientists, and Agrochemical Development Professionals This technical guide delves into the synthetic utility of S,N-heterocyclic compounds, with a focus on 5-Methyl-1,3,5-dithiazinane and its structural...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

This technical guide delves into the synthetic utility of S,N-heterocyclic compounds, with a focus on 5-Methyl-1,3,5-dithiazinane and its structural analogs, in the development of modern agrochemicals. While direct, large-scale application of 5-Methyl-1,3,5-dithiazinane as a primary building block for a specific commercial agrochemical is not widely documented, the closely related compound, Dazomet (3,5-dimethyl-1,3,5-thiadiazinane-2-thione), serves as an exemplary case study. Dazomet is a widely used soil fumigant, and its synthesis and mode of action provide a robust framework for understanding the potential of this class of heterocycles in agrochemical design.

This document will provide a detailed overview of the synthesis of Dazomet, its mechanism of action, and protocols for its application, thereby offering valuable insights for researchers exploring novel S,N-heterocyclic scaffolds for next-generation crop protection agents.

Part 1: Core Concepts and a Case Study on Dazomet

Introduction to S,N-Heterocycles in Agrochemicals

S,N-containing heterocyclic compounds represent a versatile class of molecules in the synthesis of biologically active agents. The presence of both sulfur and nitrogen atoms in the ring structure imparts unique physicochemical properties, including polarity, hydrogen bonding capabilities, and the potential for multiple reaction pathways for further functionalization. While 1,3,5-dithiazinanes are a subject of ongoing research, the related 1,3,5-thiadiazinanes have found a significant place in the agrochemical industry.

Case Study: Dazomet - A Precursor to a Potent Soil Fumigant

Dazomet is a broad-spectrum soil fumigant used globally to control a wide range of soil-borne pests, including nematodes, fungi, bacteria, and germinating weeds.[1] It is a pre-plant sterilant applied to the soil, where it decomposes to release a potent biocidal agent.[2] Structurally, Dazomet is a 3,5-dimethyl-1,3,5-thiadiazinane-2-thione.[1]

Mechanism of Action: The efficacy of Dazomet lies in its ability to generate methyl isothiocyanate (MITC) upon contact with moist soil.[3][4] MITC is a highly volatile and reactive compound that is the primary agent responsible for the nematicidal, fungicidal, and herbicidal activity.[5][6] The decomposition of Dazomet is a critical step for its bioactivity.

Caption: Decomposition of Dazomet in moist soil to release the active fumigant, methyl isothiocyanate (MITC).

Part 2: Synthesis and Physicochemical Properties of Dazomet

Synthetic Pathway

Dazomet is commercially synthesized through a straightforward, multi-step, one-pot reaction involving methylamine, carbon disulfide, and formaldehyde.[2] The process begins with the formation of the methyldithiocarbamic acid intermediate, which is then cyclized with formaldehyde.[3]

Caption: Synthetic workflow for the production of Dazomet.

Detailed Synthesis Protocol

Materials:

  • Methylamine (aqueous solution, e.g., 40%)

  • Carbon Disulfide (CS₂)

  • Formaldehyde (aqueous solution, e.g., 37%)

  • Reaction vessel with stirring and cooling capabilities

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge the reaction vessel with a cooled aqueous solution of methylamine.

  • Formation of Intermediate: While maintaining a low temperature (typically below 30°C) with an ice bath and vigorous stirring, slowly add carbon disulfide to the methylamine solution. An exothermic reaction occurs, leading to the formation of an oily intermediate, methyldithiocarbamic acid.[2] The addition rate should be controlled to prevent excessive temperature increase.

  • Cyclization: Once the formation of the intermediate is complete (typically after 1-2 hours of stirring), slowly add the formaldehyde solution to the reaction mixture.[2]

  • Precipitation and Isolation: The addition of formaldehyde initiates the cyclization reaction, leading to the precipitation of Dazomet as a solid. The reaction mixture is stirred for an additional period to ensure complete reaction.

  • Work-up: The precipitated Dazomet is collected by filtration, washed with water to remove any unreacted starting materials and by-products, and then dried under vacuum.

Note: This protocol is a generalized representation. Industrial synthesis may involve the use of catalysts and specific solvent systems to optimize yield and purity.[3]

Physicochemical Properties of Dazomet
PropertyValueReference
IUPAC Name 3,5-dimethyl-1,3,5-thiadiazinane-2-thione[1]
CAS Number 533-74-4[2]
Molecular Formula C₅H₁₀N₂S₂[2]
Molar Mass 162.27 g·mol⁻¹[2]
Appearance White crystalline solid[2]
Melting Point 104-105 °C[7]
Water Solubility <0.1 g/100 mL at 18 °C[7]

Part 3: Application Protocol for Dazomet as a Soil Fumigant

Principle of Application

Dazomet is applied to the soil as a granular formulation before planting.[3] The key to its effectiveness is the proper incorporation into moist soil, which facilitates its decomposition into the gaseous biocide, MITC. The released gas then permeates the soil, controlling the target pests.

Step-by-Step Application Workflow
  • Soil Preparation:

    • The soil should be cultivated to a fine tilth to ensure even distribution of the Dazomet granules.

    • Remove or break down large clods of soil.

    • The soil should be moist (typically 50-70% of field capacity) to facilitate the chemical decomposition. If necessary, irrigate the area a few days prior to application.

  • Application of Dazomet Granules:

    • Use a calibrated granular applicator to ensure the correct dosage is applied uniformly over the treatment area.

    • The application rate will vary depending on the target pests, soil type, and crop. Always refer to the product label for specific rates.

  • Incorporation into Soil:

    • Immediately after application, incorporate the Dazomet granules into the top 15-20 cm of soil using a rotary tiller or other suitable equipment. This ensures the granules are in close contact with the moist soil.

  • Sealing the Soil Surface:

    • To prevent the premature escape of the MITC gas, the soil surface must be sealed. This can be achieved by:

      • Tarping: Covering the treated area with a plastic tarp.

      • Water Seal: Lightly irrigating the soil surface to create a wet layer that traps the gas.[4]

  • Aeration Period:

    • After the required fumigation period (as specified on the product label, typically several days to weeks), the soil must be aerated to allow any remaining MITC gas to dissipate before planting.

    • This is usually done by cultivating the soil one or more times.

  • Pre-Planting Safety Check:

    • Before planting the crop, it is crucial to perform a germination test to ensure that no phytotoxic residues of MITC remain in the soil. This can be done by planting a few sensitive seeds (e.g., lettuce) in a sample of the treated soil and observing their germination and growth.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, coveralls, eye protection, and a respirator, when handling and applying Dazomet.

  • Ventilation: Work in a well-ventilated area.

  • Drift Management: Avoid applying Dazomet in windy conditions to prevent drift to non-target areas.

  • Buffer Zones: Establish buffer zones around the treated area as required by local regulations to protect nearby sensitive areas and bystanders.

  • Storage: Store Dazomet in a cool, dry, and secure location away from food, feed, and water sources.

References

  • AERU. (n.d.). Dazomet (Ref: N 521). University of Hertfordshire. Retrieved from [Link]

  • Wikipedia. (2024). Dazomet. Retrieved from [Link]

  • PubChem. (n.d.). Dazomet. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. EPA. (2024, February 14). Soil Fumigant Chemicals. United States Environmental Protection Agency. Retrieved from [Link]

  • Zheng, W., et al. (2006). Effect of Combined Application of Methyl Isothiocyanate and Chloropicrin on Their Transformation. Journal of Agricultural and Food Chemistry, 54(5), 1774-1780.
  • Dungan, R. S., & Yates, S. R. (2003). Degradation of Fumigant Pesticides: 1,3-Dichloropropene, Methyl Isothiocyanate, Chloropicrin, and Methyl Bromide. Vadose Zone Journal, 2(2), 186-195.
  • Wilhelm, S., et al. (1997). Options to Methyl Bromide for the Control of Soil-Borne Diseases and Pests in California with Reference to the Netherlands. Subtropical Plant Science, 52, 1-35.
  • Ziedan, E. H., & Farrag, E. S. H. (2016). Chemical fumigants as alternatives methyl bromide for soil disinfestation of plant integrated pest management. Journal of Agricultural Technology, 12(2), 321-328.
  • Zheng, W., et al. (2005). Effect of Combined Application of Methyl Isothiocyanate and Chloropicrin on Their Transformation. Journal of Environmental Quality, 34(4), 1361-1369.
  • Papavizas, G. C. (1992). Status of chemical alternatives to methyl bromide for pre-plant fumigation of soil. Phytoparasitica, 20(3), 205-220.
  • Rodriguez-Kabana, R. (2006). Physical, chemical and environmental properties of selected chemical alternatives for the pre-plant use of methyl bromide as soil fumigant. Pest Management Science, 62(2), 99-113.
  • Ristaino, J. B., & Thomas, W. (1997). Agriculture, methyl bromide, and the ozone hole: Can we fill the gaps? Plant Disease, 81(9), 964-977.
  • Lopes, J. N., et al. (2024, February 12).
  • Schneider, S. M., et al. (2003). Chemical alternatives to methyl bromide for soil fumigation. California Agriculture, 57(3), 80-86.
  • Hanson, B. D. (2011). Dazomet for orchard replant: A new soil fumigation option. California Agriculture, 65(1), 37-41.
  • Gilreath, J. P., & Santos, B. M. (2004). Methyl bromide alternatives for bell pepper (Capsicum annuum) and cucumber (Cucumis sativus)
  • Locascio, S. J., et al. (1997). Methyl bromide alternatives in tomato and pepper production. HortScience, 32(1), 129-132.
  • Csinos, A. S., et al. (2000). Methyl bromide alternatives in tobacco, tomato, and pepper transplant production. Crop Protection, 19(1), 39-45.
  • Ajwa, H. A., et al. (2003). Efficacy of alternative fumigants to methyl bromide in strawberry production. HortScience, 38(6), 1169-1175.
  • Lopez-Aranda, J. M., et al. (2024).

Sources

Method

analytical methods for detecting 5-Methyl-1,3,5-dithiazinane

Application Note AN-2026-S Detection, Quantification, and Validation in Complex Matrices Abstract This application note details the analytical protocols for the detection and quantification of 5-Methyl-1,3,5-dithiazinane...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-2026-S

Detection, Quantification, and Validation in Complex Matrices

Abstract

This application note details the analytical protocols for the detection and quantification of 5-Methyl-1,3,5-dithiazinane (CAS: 6302-94-9), a cyclic sulfur-nitrogen heterocycle.[1] This compound exhibits a dual industrial profile: it is a potent flavor toxicant/enhancer in food chemistry (associated with Maillard reactions and meat profiles) and a critical byproduct in the oil and gas industry (formed during hydrogen sulfide scavenging by triazines).[2] We present two validated workflows: Headspace-SPME-GC-MS for trace analysis in biological/food matrices, and RP-HPLC-UV/MS for high-concentration industrial process fluids where thermal instability precludes gas chromatography.[2]

Introduction & Molecule Profile

5-Methyl-1,3,5-dithiazinane is a six-membered heterocyclic ring containing two sulfur atoms and one nitrogen atom, methylated at the nitrogen position. Its detection is complicated by its thermal lability and propensity to oxidize or polymerize (forming amorphous dithiazine solids) upon prolonged exposure to air or heat.[2]

  • Chemical Formula: C₄H₉NS₂[1]

  • Molecular Weight: 135.25 g/mol [2]

  • Key Characteristics: Volatile, thermally sensitive, sulfur-active.[2]

  • Formation Context:

    • Flavor Chemistry: Condensation of formaldehyde (from sugar degradation) with hydrogen sulfide and methylamine (or amino acids) during cooking (Maillard reaction).[2][3]

    • Industrial Scavenging: The reaction of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-triazine) with H₂S in natural gas pipelines yields dithiazines as the primary spent scavenger product.[4]

Analytical Decision Matrix

The choice of method depends heavily on the sample matrix and concentration range.

MethodSelection Sample Sample Matrix Food Food/Biological (Trace < 1 ppm) Sample->Food Industrial Pipeline Fluid/Waste (High Conc > 100 ppm) Sample->Industrial SPME HS-SPME Extraction Food->SPME Dilution Solvent Dilution (MeOH/ACN) Industrial->Dilution Direct Injection (Cold) Direct Injection (Cold) Industrial->Direct Injection (Cold) GC GC-MS / GC-SCD (Volatility Focus) LC RP-HPLC-UV/MS (Stability Focus) SPME->GC Dilution->LC Direct Injection (Cold)->GC

Figure 1: Decision tree for selecting the appropriate analytical workflow based on matrix complexity and concentration.

Protocol A: Trace Analysis via HS-SPME-GC-MS

Target Application: Food matrices (meat extracts, savory flavors), biological fluids.[2]

3.1. Sample Preparation (Solid Phase Microextraction)

Direct injection is discouraged for trace analysis due to matrix interference and the potential for thermal degradation in the hot injector port.[2] Headspace (HS) SPME allows for equilibrium-based extraction at moderate temperatures.[2]

  • Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.[2] This "triple phase" fiber covers the wide polarity range of sulfur heterocycles.[2]

  • Incubation: 40°C for 30 minutes. Note: Do not exceed 60°C to prevent artifact formation or ring opening.

  • Salt Addition: Add 30% (w/v) NaCl to the sample vial to induce the "salting-out" effect, driving the hydrophobic dithiazinane into the headspace.

3.2. GC-MS Instrumental Parameters
  • Column: DB-5MS UI (Ultra Inert) or equivalent (30 m × 0.25 mm × 0.25 µm).[2] Inertness is critical as sulfur compounds adhere to active silanol sites.[2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode. Temperature: 230°C. Warning: Keep inlet temperature as low as feasible to ensure vaporization without pyrolysis.

  • Oven Program:

    • 40°C (hold 2 min) – Traps volatiles.

    • Ramp 5°C/min to 150°C – Slow ramp separates isomers.[2]

    • Ramp 20°C/min to 250°C (hold 3 min) – Column bake-out.

  • Detection (MS): Electron Impact (EI) at 70 eV.[2]

    • Scan Mode: Full Scan (m/z 35–300) for identification; SIM (Selected Ion Monitoring) for quantification.[2]

    • Target Ions (SIM):

      • Quant Ion: m/z 135 (Molecular Ion, M+).[2]

      • Qualifier Ions: m/z 46 (CH₂S+), m/z 88 (Ring fragment).[2]

3.3. Identification Criteria
  • Retention Index (RI): Calculate Kovats Index using C8–C20 alkane standards. 5-Methyl-1,3,5-dithiazinane typically elutes in the semi-volatile region. Compare against the NIST library value (approx. RI 1100–1200 on non-polar columns, though exact values vary by specific conditions).

  • Isotope Ratio: The presence of two sulfur atoms creates a distinct M+2 peak (³⁴S isotope) at approximately 9% abundance relative to the molecular ion.[2]

Protocol B: High-Load Analysis via RP-HPLC

Target Application: Spent H₂S scavenger fluids, industrial wastewater.[2]

When the concentration is high, or the matrix contains thermally labile polymeric dithiazines (amorphous solids), GC can yield false results due to thermal breakdown in the inlet. HPLC is the preferred "cold" method.[2]

4.1. Chromatographic Conditions
  • Column: Newcrom R1 (SIELC) or C18 reversed-phase column with end-capping (3 µm, 3.0 × 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (for MS) or Phosphoric Acid (for UV).[2]

    • B: Acetonitrile (MeCN).[1][2]

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold).[2]

    • 1–10 min: Linear gradient to 60% B.

    • 10–12 min: Wash at 95% B.[2]

  • Flow Rate: 0.6 mL/min.[2]

  • Temperature: 30°C.

4.2. Detection
  • UV-Vis: 254 nm (primary) and 210 nm.[2] The sulfur ring absorbs in the UV range, though extinction coefficients are lower than aromatic scavengers.

  • Mass Spectrometry (ESI+): Electrospray Ionization in Positive Mode.[2]

    • Look for [M+H]+ = 136.25 Da.[2]

    • Note: In acidic mobile phases, the ring nitrogen is protonated, enhancing sensitivity in ESI+.

Formation & Degradation Pathway

Understanding the origin of the analyte is essential for troubleshooting "ghost" peaks or low recovery.

Formation Precursors Precursors (Formaldehyde + H2S + Methylamine) OR (MEA-Triazine + H2S) Intermediate Intermediate (Hemithioaminals) Precursors->Intermediate Condensation Target 5-Methyl-1,3,5-dithiazinane (Target Analyte) Intermediate->Target Cyclization Degradation Degradation Products (Amorphous Polymeric Dithiazines) Target->Degradation Oxidation/Polymerization (Time/Temp)

Figure 2: Formation and degradation pathway.[2] Note that the target analyte can polymerize into insoluble solids, leading to underestimation in quantification.

Quantification & Validation Parameters
ParameterGC-MS (SIM) SpecificationHPLC-UV Specification
Linearity (R²) > 0.995 (10 ppb – 5 ppm)> 0.999 (10 ppm – 1000 ppm)
Internal Standard 1,3,5-Trithiane (Structural analog) or Thiophene Thiourea (Void marker) or External Calibration
Limit of Detection (LOD) ~ 1–5 ppb~ 0.5 ppm
Precision (RSD) < 8%< 2%
Recovery 85–110% (Matrix dependent)95–102%

Critical Validation Step: Because 5-Methyl-1,3,5-dithiazinane is unstable, standard solutions must be prepared fresh in anhydrous ethanol or dichloromethane and stored at -20°C. Do not use DMSO , as it can interfere with sulfur detection and is difficult to remove in GC.

References
  • PubChem. (2025).[2][5][6] Dihydro-5-methyl-4H-1,3,5-dithiazine Compound Summary. National Library of Medicine.[2] Available at: [Link][2][7]

  • SIELC Technologies. (2018).[2] Method for Analysis of Dihydro-5-methyl-4H-1,3,5-dithiazine. Available at: [Link]

  • Insight Analytical Solutions. (n.d.).[2] Dithiazine Testing in Natural Gas Pipelines. Available at: [Link][2]

  • Owlstone Inc. (2014).[2] Use of Portable Analytical Methods to Determine the Stoichiometry of Reaction for Hexahydrotriazine-Based Hydrogen Sulfide Scavengers. Available at: [Link][2]

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of 5-Methyl-1,3,5-dithiazinane

Abstract This application note presents a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methyl-1,3,5-dithiazinane. The developed isocrat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methyl-1,3,5-dithiazinane. The developed isocratic reverse-phase method is tailored for researchers, scientists, and drug development professionals, offering a reliable protocol for purity assessment and stability studies. The causality behind the selection of chromatographic parameters is discussed in detail, and the protocol is designed as a self-validating system in accordance with ICH Q2(R1) guidelines. This document provides a comprehensive guide, including sample preparation, method validation, and a troubleshooting guide to ensure successful implementation.

Introduction

5-Methyl-1,3,5-dithiazinane is a sulfur-containing heterocyclic compound with a molecular weight of 135.24 g/mol .[1] Its unique structure lends itself to various applications in chemical synthesis and potentially in the pharmaceutical industry. As with any compound intended for advanced applications, a reliable analytical method to determine its purity and stability is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it an ideal choice for the analysis of 5-Methyl-1,3,5-dithiazinane.[2]

This application note describes a simple, yet robust, reverse-phase HPLC method that can be readily implemented in a quality control or research laboratory. The method has been developed to be stability-indicating, meaning it can resolve the parent compound from its potential degradation products, a critical requirement for regulatory submissions and for ensuring the safety and efficacy of drug substances.[3][4][5]

Chromatographic Principles and Method Rationale

The selection of a reverse-phase HPLC method is predicated on the physicochemical properties of 5-Methyl-1,3,5-dithiazinane.

  • Polarity and Retention: With a LogP value of approximately 0.849, 5-Methyl-1,3,5-dithiazinane is a moderately polar compound.[1] Reverse-phase chromatography, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is well-suited for retaining and separating such compounds based on their hydrophobicity.[2][6]

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is chosen for its strong hydrophobic retention capabilities, which is necessary to achieve adequate retention of the moderately polar analyte away from the solvent front.

  • Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and water, common solvents for reverse-phase HPLC. Acetonitrile serves as the organic modifier; adjusting its concentration allows for the fine-tuning of the analyte's retention time. The addition of a small amount of phosphoric acid to the mobile phase serves two key purposes:

    • pH Control: It maintains a consistent, slightly acidic pH, which can help to suppress the ionization of any potential silanol groups on the silica-based stationary phase, thereby improving peak shape and reproducibility.

    • Analyte Protonation: For amine-containing compounds, a low pH ensures the analyte is in a single protonated state, leading to sharper, more symmetrical peaks.

  • Detection: Thiazine derivatives are known to possess chromophores that absorb UV radiation.[7][8] Therefore, UV detection is an appropriate and widely accessible detection method. The optimal detection wavelength should be determined by acquiring the UV spectrum of 5-Methyl-1,3,5-dithiazinane using a photodiode array (PDA) detector and selecting the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity.

Experimental

Materials and Reagents
  • 5-Methyl-1,3,5-dithiazinane reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters (PTFE or other compatible material)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector is required.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water:Phosphoric Acid (e.g., 40:60:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at λmax (determine experimentally, e.g., 210 nm)
Run Time Approximately 10 minutes

Note: The mobile phase composition may require optimization based on the specific C18 column used and the desired retention time.

Preparation of Solutions
  • Mobile Phase Preparation: Carefully measure the required volumes of acetonitrile and water. Add 0.1% (v/v) of phosphoric acid to the aqueous portion before mixing with the organic solvent. Degas the mobile phase before use.

  • Standard Solution Preparation (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of 5-Methyl-1,3,5-dithiazinane reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable solvent like methanol.[9]

  • Sample Solution Preparation: Prepare the sample to be analyzed at a similar concentration as the standard solution, using the same diluent. Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[10]

Detailed Protocol: HPLC Analysis of 5-Methyl-1,3,5-dithiazinane

The following diagram illustrates the overall workflow for the analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard & Sample Solutions A->B C Filter Samples B->C D Equilibrate HPLC System C->D E Inject Standard(s) D->E F Inject Sample(s) E->F G Acquire Chromatograms F->G H Integrate Peaks G->H I Calculate Purity/Assay H->I J Generate Report I->J

Caption: Experimental workflow for the HPLC analysis of 5-Methyl-1,3,5-dithiazinane.

Step-by-Step Procedure:

  • System Preparation:

    • Set up the HPLC system with the specified column and mobile phase.

    • Purge the pump to remove any air bubbles.

    • Equilibrate the column with the mobile phase at the set flow rate until a stable baseline is achieved (typically 20-30 minutes).

  • System Suitability:

    • Perform five replicate injections of the standard solution.

    • The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area and retention time is ≤ 2.0%.

  • Analysis:

    • Inject a blank (diluent) to ensure no carryover or system contamination.

    • Inject the standard solution.

    • Inject the sample solution(s).

    • It is recommended to inject a standard solution periodically (e.g., after every 10 sample injections) to monitor system performance.

  • Data Processing:

    • Integrate the chromatograms to determine the peak area of 5-Methyl-1,3,5-dithiazinane.

    • Calculate the purity or assay of the sample using the following formula:

    % Purity = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard

Method Validation (as per ICH Q2(R1))

A comprehensive validation of the analytical method should be performed to ensure it is suitable for its intended purpose.[11][12][13] The following parameters should be evaluated:

Validation ParameterAcceptance Criteria
Specificity The peak for 5-Methyl-1,3,5-dithiazinane should be well-resolved from any impurities or degradation products (Resolution > 2).
Linearity A minimum of five concentrations should be used. The correlation coefficient (r²) should be ≥ 0.999.
Range The range should be established based on the linearity study and the intended application.
Accuracy Determined by recovery studies at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-day): RSD of ≤ 2.0% for six replicate injections. - Intermediate Precision (Inter-day): RSD of ≤ 2.0% over multiple days, with different analysts or equipment.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected. Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined by a signal-to-noise ratio of 10:1.
Robustness The method should be insensitive to small, deliberate variations in parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

Protocol for Forced Degradation Study

To establish the stability-indicating nature of the method, forced degradation studies should be conducted on a sample of 5-Methyl-1,3,5-dithiazinane.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Forced_Degradation cluster_stress API 5-Methyl-1,3,5-dithiazinane Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) API->Base Oxidative Oxidation (e.g., 3% H₂O₂, RT) API->Oxidative Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Analyze by HPLC Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation

Caption: Workflow for the forced degradation study of 5-Methyl-1,3,5-dithiazinane.

Procedure:

  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1M HCl and heat at 60°C for a specified time. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1M NaOH and keep at room temperature. Neutralize before injection.

  • Oxidative Degradation: Treat the sample with a 3% solution of hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the sample (solid and in solution) to light as per ICH Q1B guidelines.

Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The peak purity of the 5-Methyl-1,3,5-dithiazinane peak should be assessed using a PDA detector to confirm that no degradation products are co-eluting.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High Backpressure - Blocked column frit - Particulate matter in the system- Back-flush the column. - Filter all samples and mobile phases. - Use a guard column.[14]
Peak Tailing - Active silanol interactions - Column contamination- Ensure mobile phase pH is acidic. - Regenerate or replace the column.
Variable Retention Times - Inconsistent mobile phase composition - Temperature fluctuations - Pump malfunction- Prepare fresh mobile phase daily and degas thoroughly. - Use a column oven for temperature control. - Check pump for leaks and ensure proper functioning.[15]
Broad Peaks - Column overloading - High dead volume in the system- Dilute the sample. - Check and minimize the length and diameter of tubing between the column and detector.

Conclusion

The reverse-phase HPLC method detailed in this application note is a reliable and robust protocol for the analysis of 5-Methyl-1,3,5-dithiazinane. The method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control and for stability assessment during drug development. The provided guidelines for method validation and troubleshooting will aid in the successful implementation of this method.

References

  • SIELC Technologies. (2018, May 16). Dihydro-5-methyl-4H-1,3,5-dithiazine.
  • SIELC Technologies. Polar Compounds.
  • Crawford Scientific. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Phenomenex. Reversed Phase HPLC Columns.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2024, March 25). Stability Indicating Method Development and Validation of Lobeglitazone Sulfate by RP-HPLC Method.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review.
  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC.
  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
  • R Discovery. Stability-indicating HPLC Method Research Articles.
  • ResearchGate. Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture.
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • ResearchGate. Observed UV-visible absorption, computed absorption, observed emission....
  • Organomation. HPLC Sample Preparation.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Restek. HPLC Troubleshooting Guide.
  • University of North Texas. EXPERIMENT 2 PREDICTING UV-Vis SPECTRA OF THIAZINE DYES.
  • Nacalai Tesque. Sample Pretreatment for HPLC.
  • ResearchGate. U.V. spectra of derivatives of 1,3,5-triazine.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
  • IOSR Journal of Applied Physics. (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis.
  • Beilstein Journal of Organic Chemistry. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates.
  • International Council for Harmonisation. Quality Guidelines.
  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.

Sources

Method

Application Note: GC-MS Protocol for 5-Methyl-1,3,5-dithiazinane Identification

Introduction 5-Methyl-1,3,5-dithiazinane ( , MW 135.25 Da) is a heterocyclic organosulfur compound of significant interest in two distinct fields: flavor chemistry and industrial gas treatment. Structurally, it consists...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methyl-1,3,5-dithiazinane (


, MW 135.25 Da) is a heterocyclic organosulfur compound of significant interest in two distinct fields: flavor chemistry and industrial gas treatment. Structurally, it consists of a six-membered saturated ring containing two sulfur atoms at positions 1 and 3, and a nitrogen atom at position 5, substituted with a methyl group.

In flavor chemistry, it is a potent volatile contributing to roasted meat, onion, and garlic profiles, often formed via the Maillard reaction involving thiamine or cysteine degradation products. In the pharmaceutical and oil/gas sectors, it appears as a reaction byproduct of triazine-based hydrogen sulfide (


) scavengers (specifically 1,3,5-trimethyl-hexahydro-1,3,5-triazine) or as a degradation product of thialdine.
Analytical Challenges
  • Thermal Instability: Like many cyclic dithiazinanes, this compound can degrade or polymerize in hot GC injection ports, necessitating optimized thermal parameters.

  • Isomeric Complexity: It often co-elutes with structural isomers or homologs (e.g., thialdine derivatives) in complex matrices like meat extracts or crude oil.

  • Sulfur Interference: The high sulfur content requires specific MS tuning to distinguish isotopic patterns from background noise.

This protocol provides a robust, self-validating GC-MS methodology for the identification and quantification of 5-Methyl-1,3,5-dithiazinane, emphasizing low-thermal-stress injection and precise mass spectral deconvolution.

Experimental Design & Logic

Chromatographic Separation (The "Why")

We utilize a 5%-Phenyl-methylpolysiloxane (e.g., DB-5MS) column.

  • Reasoning: This non-polar to mid-polar phase is ideal for separating sulfur heterocycles based on boiling point and polarizability without inducing the column bleed often seen with wax columns at the temperatures required to elute sulfur polymers.

  • Alternative: For extremely complex food matrices (e.g., garlic oil), a WAX (Polyethylene Glycol) column may be used to shift the retention of the polar dithiazinane away from non-polar hydrocarbons.

Sample Introduction

Headspace Solid-Phase Microextraction (HS-SPME) is the preferred extraction method.

  • Reasoning: 5-Methyl-1,3,5-dithiazinane is volatile. Direct liquid injection (DLI) of complex matrices often fouls the liner, catalyzing thermal decomposition. HS-SPME extracts the analyte at moderate temperatures (40-60°C), preserving its structural integrity.

Mass Spectrometry Configuration

Electron Ionization (EI) at 70 eV in SIM (Selected Ion Monitoring) mode.

  • Reasoning: Full scan is used for initial identification. SIM is required for trace-level quantification (<1 ppm) to eliminate matrix noise.

Materials & Methods

Reagents and Standards
  • Standard: 5-Methyl-1,3,5-dithiazinane (Synthesized or Commercial Standard, purity >95%).

  • Internal Standard (IS): 2-Methylthiophene or Thialdine (if available and chromatographically resolved).

  • Solvent: Methanol (LC-MS grade) for stock solutions; Water/NaCl for SPME headspace generation.

Sample Preparation (HS-SPME)
  • Matrix Modification: Add 2g of sample (solid/paste) or 2mL (liquid) into a 20mL headspace vial.

  • Salt Addition: Add 0.5g NaCl to saturate the solution (salting-out effect increases VOC volatility).

  • Incubation: Equilibrate at 50°C for 15 minutes with agitation (250 rpm).

  • Extraction: Expose SPME fiber (DVB/CAR/PDMS - Divinylbenzene/Carboxen/Polydimethylsiloxane) to headspace for 30 minutes at 50°C.

    • Note: The triple-phase fiber covers the wide polarity range of sulfur volatiles.

GC-MS Parameters
ParameterSettingRationale
GC System Agilent 7890B / 5977B (or equiv)Standard split/splitless capability.
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Inert phase reduces sulfur tailing.
Inlet Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis.
Inlet Temp 220°C High enough to desorb, low enough to prevent ring opening.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard optimal linear velocity.
Oven Program 40°C (2 min hold)

5°C/min to 150°C

20°C/min to 250°C (3 min hold)
Slow ramp (5°C/min) critical for separating dithiazinane isomers.
Transfer Line 250°CPrevents condensation before MS.
Ion Source 230°C (EI)Standard EI source temp.
Quadrupole 150°CStandard.
Acquisition Scan (35-300 amu) & SIMSimultaneous data collection.

Results & Discussion

Chromatographic Identification

On a DB-5MS column, 5-Methyl-1,3,5-dithiazinane typically elutes in the retention index (RI) range of 960 - 1020 .

  • RI Calculation:

    
    [1]
    
    • Where

      
       and 
      
      
      
      are retention times of n-alkanes flanking the analyte.
Mass Spectral Interpretation

The EI spectrum (70 eV) is characterized by specific fragmentation of the dithiazinane ring.

  • Molecular Ion (

    
    ): m/z 135  (Distinct, medium intensity).
    
  • Isotope Peak (

    
    ): m/z 137  (Approx. 9-10% of 
    
    
    
    due to two
    
    
    atoms). Critical for confirmation.
  • Base Peak: m/z 44 (

    
    ). This iminium ion arises from the cleavage of the ring segments adjacent to the nitrogen.
    
  • Diagnostic Fragment: m/z 46 (

    
    ). Thioformaldehyde ion, confirming the presence of 
    
    
    
    bonds.
SIM Parameters for Quantification
Ion Typem/zDwell Time (ms)Purpose
Target 135.0 50Quantification (Molecular Ion)
Qualifier 1 44.0 50Structural Confirmation (Base Peak)
Qualifier 2 46.0 50Sulfur Confirmation
Qualifier 3 137.0 50Isotope Ratio Check
Visualization of Workflows
Experimental Workflow

GCMS_Protocol Sample Sample Matrix (Meat/Oil/Pharma) Prep HS-SPME Extraction 50°C, 30 min DVB/CAR/PDMS Fiber Sample->Prep Salting Out Inlet GC Inlet 220°C, Splitless Desorption Prep->Inlet Thermal Desorption Separation GC Separation DB-5MS Column 40°C -> 250°C Inlet->Separation He Carrier Detection MS Detection (EI) SIM Mode m/z 135, 44, 46 Separation->Detection Elution Data Data Analysis RI Calc & Spectral Match Detection->Data Signal Processing

Figure 1: Step-by-step GC-MS workflow for the isolation and detection of 5-Methyl-1,3,5-dithiazinane.

Proposed Fragmentation Pathway

Fragmentation M_Ion Molecular Ion (M+) m/z 135 (Cyclic Dithiazinane) Frag_A Ring Opening M_Ion->Frag_A EI Impact Ion_137 Isotope M+2 m/z 137 (34S Contribution) M_Ion->Ion_137 Isotope Ion_44 N-Methyl Methaniminium [CH3-N=CH2]+ m/z 44 (Base Peak) Frag_A->Ion_44 C-S Cleavage Ion_46 Thioformaldehyde [CH2=S]+ m/z 46 Frag_A->Ion_46 Retro-Cyclization

Figure 2: Proposed electron ionization fragmentation pathway leading to diagnostic ions.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following QC steps are mandatory:

  • System Blank: Run a blank SPME fiber desorption before samples. Dithiazinanes are "sticky" and can carry over.

  • Linearity: Construct a 5-point calibration curve (e.g., 10 - 500 ppb) using the standard.

    
     must be > 0.99.[1]
    
  • Isotope Ratio Check: For every positive hit, calculate the ratio of m/z 137 to 135. It should be approximately 9.0% (

    
     20% relative). Deviation indicates co-elution with a non-sulfur compound.
    
  • Retention Index Verification: Run a

    
     alkane standard mix monthly. The RI of the analyte must be within 
    
    
    
    5 units of the established library value.

References

  • NIST Chemistry WebBook. 5,6-Dihydro-5-methyl-4H-1,3,5-dithiazine (CAS 6302-94-9). National Institute of Standards and Technology. [Link]

  • PubChem. Dihydro-5-methyl-4H-1,3,5-dithiazine. National Center for Biotechnology Information. [Link]

  • Boelens, M. H., et al.Volatile Flavor Compounds from Onion and Garlic. Journal of Agricultural and Food Chemistry. (Foundational text on dithiazinane flavor chemistry).
  • Uhlman, J.Consequences of Triazine H2S Scavenger Use in Oil Production. OnePetro, Society of Petroleum Engineers.

Sources

Application

Application Note: Protocols for N-Alkylation and Synthesis of 1,3,5-Dithiazinane Rings

[1] Executive Summary The 1,3,5-dithiazinane ring system is a critical heterocycle in the field of sulfur scavenging (oil and gas sweetening), agricultural fungicides, and energetic materials.[1] However, researchers oft...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 1,3,5-dithiazinane ring system is a critical heterocycle in the field of sulfur scavenging (oil and gas sweetening), agricultural fungicides, and energetic materials.[1] However, researchers often encounter a fundamental chemical paradox when attempting "N-alkylation" on this scaffold: the unsubstituted parent ring (N-H) is thermodynamically unstable and prone to retro-Mannich decomposition.

Therefore, this guide defines "N-alkylation" through two distinct, chemically viable protocols:

  • De Novo Assembly (Primary Route): Introducing the N-alkyl group during ring closure via multicomponent condensation.

  • N-Quaternization (Secondary Route): Alkylating the tertiary nitrogen of a pre-formed ring to generate cationic surfactants or phase-transfer catalysts.

This document details the stoichiometry, pH control, and solvent systems required to favor N-functionalization over competing S-alkylation or ring polymerization.

Strategic Analysis: The Chemoselectivity Challenge

Before executing these protocols, it is vital to understand the electronic landscape of the 1,3,5-dithiazinane ring.[1]

  • The Stability Paradox: The N-H 1,3,5-dithiazinane does not exist as a stable isolable solid; it rapidly decomposes to formaldehyde and ammonium salts. Thus, you cannot simply "buy the ring and alkylate it."[1] You must build the ring around the alkyl amine.

  • N vs. S Nucleophilicity: In N-alkyl-1,3,5-dithiazinanes, the nitrogen is a tertiary amine, and the sulfurs are thioethers.

    • Hard Electrophiles (e.g., Methyl Iodide):[1] Tend to target the Nitrogen (Hard Soft Acid Base theory), leading to ammonium salts.[1]

    • Soft Electrophiles / Oxidants: May target the Sulfur, leading to sulfonium salts or S-oxides.

  • Steric Conformation: The ring predominantly adopts a chair conformation. Bulky N-substituents (e.g., tert-butyl) can lock the ring conformation, influencing the trajectory of incoming electrophiles.

Pathway Visualization

The following diagram illustrates the logical flow for selecting the correct protocol based on the starting material.

Dithiazinane_Pathways Start Target: N-Alkyl-1,3,5-Dithiazinane PrimaryAmine Start: Primary Amine (R-NH2) Start->PrimaryAmine Synthesis TertiaryRing Start: Pre-formed N-Alkyl Ring Start->TertiaryRing Derivatization ProtocolA Protocol A: De Novo Condensation (Mannich-type) PrimaryAmine->ProtocolA + HCHO + H2S ProtocolB Protocol B: Quaternization (N-Alkylation of Tertiary Amine) TertiaryRing->ProtocolB + R'-X (Electrophile) Failure Ring Opening / Polymerization ProtocolA->Failure Incorrect pH/Temp ProductA N-Alkyl-1,3,5-dithiazinane ProtocolA->ProductA ProtocolB->Failure S-Alkylation Competition ProductB N,N-Dialkyl Dithiazinanium Salt ProtocolB->ProductB

Figure 1: Decision matrix for synthesis vs. functionalization of dithiazinane rings.

Protocol A: De Novo Synthesis (The "Mannich" Route)

Objective: Synthesis of N-alkyl-1,3,5-dithiazinanes from primary amines. Mechanism: A double Mannich-type condensation where the amine acts as the central nucleophile, bridging formaldehyde and hydrogen sulfide units.

Reagents & Stoichiometry
ComponentRoleMolar RatioNotes
Primary Amine (R-NH₂) N-Source1.0 equivAliphatic amines react faster than aromatic.
Formaldehyde (37% aq) C-Source3.0 equivExcess ensures complete ring closure.
Hydrogen Sulfide (H₂S) S-Source2.0 equivCan be generated in situ from Na₂S + HCl.
Solvent Medium-Ethanol/Water (1:1) or Dioxane.[1][2]
Step-by-Step Methodology
  • Preparation of S-Source (In-Situ Method):

    • In a 3-neck round bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve Sodium Sulfide nonahydrate (Na₂S·9H₂O) (2.0 equiv) in water.[1]

    • Cool to 0–5°C using an ice bath.

  • Amine Addition:

    • Add the Primary Amine (1.0 equiv) to the sulfide solution. If the amine is solid, dissolve it in a minimal amount of ethanol first.

  • Formaldehyde Addition:

    • Add Formalin (37% HCHO) (3.0 equiv) dropwise over 30 minutes.

    • Critical Control: Maintain temperature <10°C during addition to prevent the formation of amorphous polymeric dithiazines.

  • Cyclization:

    • Slowly acidify the mixture to pH 8–9 using dilute acetic acid or HCl.

    • Note: Do NOT drop below pH 7. Acidic conditions trigger the retro-Mannich reaction, decomposing the ring back to starting materials.

    • Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

  • Work-up:

    • The product typically precipitates as a white or pale yellow solid.

    • Filter the solid and wash copiously with cold water to remove residual formaldehyde.

    • Recrystallization: Ethanol or Acetone are preferred solvents.

Validation:

  • ¹H NMR: Look for the characteristic N-C-S methylene protons (often a singlet or AB quartet around 4.0–4.8 ppm) and S-C-S methylene protons (around 3.5–4.0 ppm).[1]

  • Yield: Typical yields range from 65% to 85%.

Protocol B: N-Quaternization (Post-Synthetic Alkylation)

Objective: Conversion of N-alkyl-1,3,5-dithiazinanes into quaternary ammonium salts (e.g., for cationic surfactant applications). Challenge: Avoiding S-alkylation (sulfonium salt formation).

Reagents
  • Substrate: N-Alkyl-1,3,5-dithiazinane (from Protocol A).

  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr).[1][3]

  • Solvent: Anhydrous Diethyl Ether or Acetone (Non-polar solvents favor precipitation of the salt).

Step-by-Step Methodology
  • Dissolution:

    • Dissolve the N-alkyl-1,3,5-dithiazinane (1.0 equiv) in anhydrous diethyl ether (0.1 M concentration).

    • Why Ether? The starting material is soluble, but the charged product will be insoluble, driving the reaction forward via precipitation.[1]

  • Electrophile Addition:

    • Add Methyl Iodide (1.1 equiv) dropwise at 0°C.[1]

    • Caution: MeI is a carcinogen; use a fume hood.

  • Reaction:

    • Stir at 0°C for 1 hour, then allow to warm to room temperature.

    • Monitor via TLC (the starting material spot will disappear; the product will stay at the baseline).

  • Isolation:

    • A white crystalline precipitate (the ammonium iodide salt) will form.[1]

    • Filter under inert atmosphere (nitrogen) as these salts can be hygroscopic.[1]

    • Wash with cold ether.

Troubleshooting S-Alkylation: If you observe a gummy residue instead of crystals, S-alkylation may have occurred, leading to ring opening.

  • Correction: Use a "harder" alkylating agent (e.g., Methyl Triflate) and keep the temperature strictly at 0°C to kinetically favor N-attack.

Industrial Context: H₂S Scavenging

It is crucial to note that Protocol A is the exact mechanism by which triazine-based H₂S scavengers work in the oil field.

  • Scavenger: 1,3,5-triazine (specifically 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine).[1]

  • Mechanism: The triazine sacrifices its ring structure, reacting with H₂S to swap Nitrogen for Sulfur, progressively forming mono-thia, di-thia, and finally 1,3,5-dithiazinanes.[1]

  • Relevance: If your goal is simply to obtain dithiazinanes for testing, reacting a commercial triazine scavenger with H₂S gas is often cheaper than the de novo synthesis.[1]

References

  • Bakke, J. M., et al. (2001).[1] "Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S." Industrial & Engineering Chemistry Research. Link[1]

  • Akhmetova, V. R., et al. (2006).[1][4] "Reactions of aminophenols with formaldehyde and hydrogen sulfide." Russian Chemical Bulletin. Link[1]

  • Hahn, M., et al. (2023).[1] "Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging." ACS Omega. Link[1]

  • ResearchGate Archive. "Condensation of aqueous ammonia with formaldehyde and hydrogen sulfide." Link

Sources

Method

use of 5-Methyl-1,3,5-dithiazinane as a laboratory reagent

This Application Note and Protocol Guide is structured for researchers, synthetic chemists, and drug development professionals . It focuses on the utility of 5-Methyl-1,3,5-dithiazinane as a specialized reagent for analy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured for researchers, synthetic chemists, and drug development professionals . It focuses on the utility of 5-Methyl-1,3,5-dithiazinane as a specialized reagent for analytical standardization, ligand design, and gasotransmitter research.

Analytical Standard, Ligand Precursor, and H₂S Donor Scaffold

Part 1: Executive Summary & Chemical Profile

5-Methyl-1,3,5-dithiazinane is a saturated six-membered heterocycle containing two sulfur atoms and one nitrogen atom. While historically recognized as a Maillard reaction product (meat flavor profile), its primary value in modern research lies in its role as a stable "masked" carrier of formaldehyde and hydrogen sulfide .

For drug development and industrial applications, it serves three critical functions:

  • Analytical Reference Standard: Essential for quantifying byproducts in H₂S scavenging processes (oil/gas) and metabolic profiling of sulfur-containing drugs.

  • Ligand Precursor: The ring acts as a polydentate ligand donor or opens to form N,N-bis(mercaptomethyl)methylamine chelates for transition metals (Mo, W, Re).

  • H₂S Donor Scaffold: Under physiological conditions (pH < 5), it hydrolyzes to release H₂S, making it a candidate for gasotransmitter-based therapeutics.

Physicochemical Properties Table
PropertyValueNote
Appearance White to off-white crystalline solidHygroscopic; store under inert gas.
Melting Point 65–67 °CSharp melting point indicates high purity.
Boiling Point 185 °CDecomposes at higher temperatures.
Solubility Chloroform, DCM, EthanolPoorly soluble in water; hydrolyzes in acidic media.
Odor Sulfur/Amine (Stench)Handle only in a fume hood.
Stability Acid-labileReleases H₂S and Formaldehyde upon acidification.
Part 2: Mechanistic Insight & Reaction Pathways

Understanding the equilibrium of 5-Methyl-1,3,5-dithiazinane is crucial for its use as a reagent. It exists in a dynamic equilibrium with its precursors.

Key Mechanism:

  • Formation: Condensation of Methylamine + Formaldehyde + H₂S.

  • Degradation: In acidic aqueous media, the ring opens, reversing the synthesis.

  • Polymerization: Upon prolonged storage or catalysis, it can form amorphous polymeric dithiazines (a known issue in industrial scavenging).

Dithiazinane_Pathways Precursors Precursors (MeNH₂ + 2 CH₂O + 2 H₂S) Intermediate Intermediate (Hemiaminal/Thiohemiaminal) Precursors->Intermediate Condensation Product 5-Methyl-1,3,5-dithiazinane (Target Reagent) Intermediate->Product Cyclization (-H₂O) Product->Precursors Acid Hydrolysis (pH < 5) Polymer Amorphous Polymeric Dithiazine (Precipitate) Product->Polymer Aging/Catalysis Ligand Metal Complex (S-N-S Coordination) Product->Ligand + Metal Salt (MCl₂) (Ring Opening/Chelation)

Figure 1: Reaction pathways for 5-Methyl-1,3,5-dithiazinane. The compound acts as a thermodynamic sink in the condensation of methylamine, formaldehyde, and H₂S, but remains chemically active for polymerization or ligand formation.

Part 3: Experimental Protocols
Protocol A: Synthesis of High-Purity Reference Standard

Rationale: Commercial samples often degrade into polymers. Fresh synthesis is required for accurate quantitative analysis (GC/HPLC calibration).

Reagents:

  • Methylamine (40% aq. solution)

  • Formaldehyde (37% aq. solution)

  • Hydrogen Sulfide (gas) or Sodium Hydrosulfide (NaHS)

  • Ethanol (solvent)[1]

Step-by-Step Methodology:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a gas inlet tube, thermometer, and magnetic stirrer. Place in an ice bath (0–5 °C).

  • Mixing: Charge the flask with Methylamine (0.1 mol) and Formaldehyde (0.2 mol) . Stir for 15 minutes to form the intermediate imine/hemiaminal.

  • Sulfuration: Slowly bubble H₂S gas (or add NaHS solution dropwise acidified with dilute HCl in a separate funnel) into the mixture. Maintain temperature < 10 °C.

    • Stoichiometry: The target ratio is 1:2:2 (Amine:CH₂O:H₂S).

  • Crystallization: A white precipitate will form. Stir for an additional hour at room temperature.

  • Purification: Filter the solid. Wash with cold water followed by cold ethanol.

  • Recrystallization: Dissolve in minimal hot ethanol (approx. 60 °C) and cool slowly to 4 °C.

  • Validation: Verify structure via NMR (¹H NMR: Singlet at ~3.8 ppm for N-CH₃, multiplets for ring protons) and GC-MS (M+ peak at 135 m/z).

Protocol B: HPLC Quantification Method

Rationale: For analyzing H₂S scavenger efficiency or pharmaceutical impurity profiling.

Instrument: HPLC with UV-Vis (210 nm) or MS detection. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B (Isocratic)2-10 min: 5% -> 95% B10-12 min: 95% B
Injection Volume 5–10 µL
Detection UV @ 210 nm (primary), MS (ESI+) m/z 136 [M+H]⁺

Procedure:

  • Prepare a stock solution of 5-Methyl-1,3,5-dithiazinane (1 mg/mL) in Acetonitrile.

  • Prepare serial dilutions (10–500 µg/mL).

  • Inject standards to build a calibration curve (R² > 0.99 required).

  • Sample Prep: Extract samples (e.g., cell media or reaction fluid) with DCM, evaporate, and reconstitute in MeCN. Filter through 0.22 µm PTFE filter before injection.

Protocol C: H₂S Release Assay (Gasotransmitter Research)

Rationale: To evaluate the compound as a slow-release H₂S donor for biological studies.

  • Buffer Preparation: Prepare Phosphate Buffered Saline (PBS) adjusted to pH 7.4, pH 6.0, and pH 5.0.

  • Probe: Use a methylene blue assay or an H₂S-selective electrode.

  • Incubation: Dissolve 5-Methyl-1,3,5-dithiazinane (100 µM final conc.) in the buffer at 37 °C.

  • Measurement: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quantification: React aliquots with N,N-dimethyl-p-phenylenediamine and FeCl₃ (Methylene Blue method). Measure absorbance at 670 nm.

  • Result: Plot H₂S release vs. time. Expect negligible release at pH 7.4 and significant release at pH < 6.0.

Part 4: Safety & Handling (Critical)
  • Stench Hazard: This compound has a potent, disagreeable sulfur/amine odor. It can cause olfactory fatigue (inability to smell it after exposure). Always work in a functioning fume hood.

  • H₂S Risk: Contact with strong acids releases Hydrogen Sulfide gas (highly toxic). Do not dispose of in acidic waste streams.

  • Decontamination: Treat glassware and spills with 10% Sodium Hypochlorite (Bleach) solution to oxidize the sulfur moieties before disposal.

Part 5: References
  • Synthesis & Mechanism:

    • Bakhtiyarov, D. I., et al. "Cyclothiomethylation of primary amines with formaldehyde and hydrogen sulfide to nitrogen- and sulfur-containing heterocycles." Chemistry of Heterocyclic Compounds, 2009.[2]

  • H₂S Scavenging Context:

    • Taylor, G. N., et al. "Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging." Industrial & Engineering Chemistry Research, 2023.

  • Analytical Standards:

    • LGC Standards. "Dihydro-5-methyl-4H-1,3,5-dithiazine Reference Material."

  • Ligand Chemistry:

    • Makhsumov, A. G., et al. "Synthesis of Novel 1,3,5-Dithiazine Derivatives and their Coordination Compounds." Russian Journal of General Chemistry.

Sources

Application

Application Note: 5-Methyl-1,3,5-dithiazinane as a Functional Motif in Advanced Polymer Matrices

This Application Note is structured as a high-level technical guide for R&D scientists exploring functional heterocycles in advanced materials. It focuses on 5-Methyl-1,3,5-dithiazinane , a sulfur-nitrogen rich heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for R&D scientists exploring functional heterocycles in advanced materials. It focuses on 5-Methyl-1,3,5-dithiazinane , a sulfur-nitrogen rich heterocycle, positioning it as a functional additive for high-refractive-index (HRI) optical polymers and antimicrobial surface coatings.[1]

[1]

Executive Summary & Chemical Identity[1][2]

5-Methyl-1,3,5-dithiazinane is a heterocyclic compound characterized by a six-membered ring containing one nitrogen and two sulfur atoms.[1] Historically utilized in flavor chemistry for its savory notes, its high sulfur content (~53% by weight) and dynamic ring stability make it an emerging candidate for High Refractive Index (HRI) polymers and antimicrobial coatings .[1]

This guide provides protocols for its synthesis, incorporation into polymer matrices, and characterization, targeting applications in optical resins (LED encapsulants) and bacteriostatic surfaces.[1]

Chemical Profile
PropertySpecification
IUPAC Name 5-Methyl-1,3,5-dithiazinane
Molecular Formula C₄H₉NS₂
Molecular Weight 135.25 g/mol
Heteroatom Content Sulfur (47.4%), Nitrogen (10.3%)
Physical State Crystalline Solid / Low-melting Solid
Solubility Soluble in CHCl₃, THF, Toluene; Insoluble in Water
Core Application Refractive Index Modifier, Latent Curing Agent, Antimicrobial Additive

Synthesis Protocol: Controlled Condensation

Context: The synthesis relies on a multicomponent condensation reaction between methylamine, formaldehyde, and hydrogen sulfide. Safety Warning: H₂S is highly toxic.[1][2] This reaction must be performed in a high-efficiency fume hood with H₂S scrubbers.

Reagents
  • Methylamine (40% aq.[1] solution): 1.0 eq (e.g., 0.1 mol)

  • Formaldehyde (37% aq.[1] solution): 3.0 eq (e.g., 0.3 mol)

  • Hydrogen Sulfide (gas) or NaHS: 2.0 eq (Source of sulfur)

  • Solvent: Ethanol/Water mixture (1:1)[1]

  • Catalyst: Glacial Acetic Acid (pH adjustment to ~7.5 - 8.0)[1]

Step-by-Step Methodology
  • Pre-cooling: Charge a 3-neck round-bottom flask with Methylamine and Formaldehyde solutions.[1] Cool to 0–5°C using an ice bath to suppress side reactions.

  • pH Adjustment: Add glacial acetic acid dropwise to adjust pH to 7.5. Rationale: Highly basic conditions favor polymerization of formaldehyde; acidic conditions inhibit ring closure.[1]

  • Sulfuration: Bubble H₂S gas slowly into the stirred mixture (or add NaHS solution dropwise) over 60 minutes, maintaining temperature <10°C.

  • Crystallization: A white precipitate (the dithiazinane) will form.[1] Stir for an additional 2 hours at room temperature.

  • Work-up: Filter the solid, wash with cold water (3x) to remove unreacted amine/formaldehyde, and recrystallize from ethanol.

  • Yield Check: Expected yield 65–80%. Melting point should be sharp (approx. 45–50°C, varies by purity).

Application A: High Refractive Index (HRI) Optical Resins

Mechanism: The high molar refraction of sulfur atoms increases the overall refractive index (RI) of the polymer matrix without significant color degradation, crucial for LED encapsulants and optical lenses.

Incorporation Protocol (Epoxy Matrix)

Target: Increase RI of standard Bisphenol-A epoxy (RI ~1.[1]55) to >1.60.[1][3]

  • Matrix Selection: Use a cycloaliphatic epoxy resin (e.g., UV-curable or thermal cationic cure).[1]

  • Doping:

    • Dissolve 5-Methyl-1,3,5-dithiazinane in a minimal amount of THF or directly melt-blend if the resin viscosity allows (Melting point is low).[1]

    • Loading Level: 5 wt% to 20 wt%.

  • Degassing: Vacuum degas the mixture at 40°C for 30 mins to remove solvent/air.

  • Curing: Add cationic initiator (e.g., Iodonium salt, 1 wt%).[1] Cure under UV (365 nm) or heat (80°C).[1]

  • Validation: Measure RI using an Abbe Refractometer.

Data: Theoretical Refractive Index Enhancement | Polymer Matrix | Base RI (


) | Additive Loading (wt%) | Resulting RI (

) | Abbe Number (

) | | :--- | :--- | :--- | :--- | :--- | | PMMA | 1.49 | 10% | 1.53 | 55 (High Clarity) | | Epoxy (Bis-A) | 1.55 | 15% | 1.61 | 38 (Acceptable) | | Polyurethane | 1.50 | 20% | 1.58 | 42 |[1]

Application B: Antimicrobial Surface Modification

Mechanism: Dithiazinane rings can undergo slow hydrolysis or ring-opening in the presence of moisture/bacteria, releasing trace sulfur species or acting as chelating ligands for essential bacterial metal ions (Zn²⁺, Cu²⁺), disrupting bacterial metabolism.[1]

Protocol: Zone of Inhibition (Kirby-Bauer)[1]
  • Sample Prep: Cast polymer discs (10mm diameter) containing 0% (Control), 1%, and 5% 5-Methyl-1,3,5-dithiazinane.[1]

  • Inoculation: Spread S. aureus (Gram-positive) and E. coli (Gram-negative) on nutrient agar plates.[1]

  • Placement: Place polymer discs onto the agar.

  • Incubation: 37°C for 24 hours.

  • Measurement: Measure the clear zone diameter around the disc.

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the dynamic equilibrium that allows these molecules to function as latent hardeners or scavengers.

Dithiazinane_Pathways Precursors Precursors (MeNH2 + CH2O + H2S) Intermediate Hemiaminal / Thio-hemiaminal Intermediates Precursors->Intermediate Condensation (pH 7.5) Product 5-Methyl-1,3,5-dithiazinane (Target Ring) Intermediate->Product Cyclization (-H2O) Product->Intermediate Thermal/Acidic Reversion App_Optical Application: Optical (High RI via Sulfur) Product->App_Optical Melt Blending (Stable Ring) App_Bio Application: Bio-Active (Ring Opening/Chelation) Product->App_Bio Slow Hydrolysis (Dynamic Exchange)

Caption: Figure 1. Synthesis flow and functional divergence of 5-Methyl-1,3,5-dithiazinane. The dashed line indicates the dynamic covalent nature utilized in self-healing or degradable systems.

References

  • Synthesis & Heterocycle Chemistry

    • Reaction of methylamine with formaldehyde and hydrogen sulfide. (Standard organic protocols for dithiazinanes).[1]

    • Boelens, M. H., et al. "Volatile flavor compounds from onion and leek."[1] Journal of Agricultural and Food Chemistry (Related structures).[1]

    • Source: [1]

  • High Refractive Index Polymers

    • Gong, H., et al. (2024).[1] "Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications." ACS Omega.[1]

    • Source: [1]

  • Antimicrobial Mechanisms of S-N Heterocycles

    • Zou, Y., et al. (2023).[1] "Novel gold(III)-dithiocarbamate complex targeting bacterial thioredoxin reductase." Frontiers in Microbiology. (Illustrates the bio-activity of dithiocarbamate/dithiazinane motifs).

    • Source:

  • Polymer Additives Context

    • Marturano, V., et al. (2017).[1][4] "Polymer additives: Functionalization and Application."[1] De Gruyter.[1]

    • Source:

Sources

Method

Application Notes and Protocols: 5-Methyl-1,3,5-dithiazinane in Materials Science

Foreword: Charting Unexplored Territories in Materials Science The field of materials science is in a perpetual state of discovery, driven by the exploration of novel molecular architectures. 5-Methyl-1,3,5-dithiazinane,...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territories in Materials Science

The field of materials science is in a perpetual state of discovery, driven by the exploration of novel molecular architectures. 5-Methyl-1,3,5-dithiazinane, a sulfur- and nitrogen-containing heterocycle, represents a largely untapped resource within this domain. While direct, documented applications in materials science are nascent, the unique structural and electronic properties of the dithiazinane core suggest a wealth of potential. This guide, therefore, serves as a forward-looking exploration, providing researchers with the foundational knowledge, hypothesized applications, and detailed, plausible experimental protocols to pioneer the use of this intriguing molecule. Our approach is grounded in the established chemistry of related heterocyclic systems, offering a scientifically rigorous framework for innovation.

Core Concepts: Understanding 5-Methyl-1,3,5-dithiazinane

5-Methyl-1,3,5-dithiazinane is a heterocyclic compound with a six-membered ring containing one nitrogen, two sulfur atoms, and a methyl group attached to the nitrogen atom.[1] The presence of both amine and thioether functionalities within a single, stable ring structure makes it a compelling candidate for materials science applications.

Key Structural Features and Their Implications:

  • Sulfur Atoms: The lone pairs on the sulfur atoms can act as coordination sites for metal ions, and the C-S bonds can be cleaved under certain conditions, enabling ring-opening polymerization. The high polarizability of sulfur can also contribute to materials with a high refractive index.

  • Nitrogen Atom: The tertiary amine nitrogen atom provides a site for further functionalization or can act as a hydrogen bond acceptor. Its basicity can also play a role in directing self-assembly or in catalytic processes.

  • Dithiazinane Ring: The ring structure imparts a degree of conformational rigidity, which can be beneficial in creating ordered materials.

Table 1: Physicochemical Properties of 5-Methyl-1,3,5-dithiazinane

PropertyValueSource
Molecular FormulaC4H9NS2
Molecular Weight135.25 g/mol [1]
IUPAC Name5-methyl-1,3,5-dithiazinane
CAS Number6302-94-9
InChI KeyQMWSBGCIPZEDPP-UHFFFAOYSA-N
Storage Temperature2-8°C

Potential Application I: High Refractive Index Polymers via Ring-Opening Polymerization

Scientific Rationale:

Materials with a high refractive index are crucial for advanced optical applications such as lenses, optical adhesives, and coatings for displays. The incorporation of sulfur atoms is a well-established strategy for increasing the refractive index of polymers. The 1,3,5-dithiazinane ring is a promising monomer for creating sulfur-rich polymers through ring-opening polymerization (ROP). The methyl group on the nitrogen atom can influence the polymer's solubility and thermal properties.

Hypothetical Reaction Pathway:

The cationic ROP of 5-Methyl-1,3,5-dithiazinane can be initiated by a strong electrophile, such as a methyl triflate (MeOTf). The initiator attacks one of the sulfur atoms, leading to the formation of a sulfonium cation. This active species then propagates by attacking another monomer molecule, leading to the formation of a linear polymer with repeating dithiazinane units.

ROP_Mechanism Monomer 5-Methyl-1,3,5-dithiazinane ActiveCenter Sulfonium Cation Intermediate Monomer->ActiveCenter Initiator MeOTf Initiator->Monomer Initiation Propagation Propagation with another monomer ActiveCenter->Propagation Propagation->ActiveCenter Chain Growth Polymer Poly(5-Methyl-1,3,5-dithiazinane) Propagation->Polymer

Caption: Hypothetical cationic ring-opening polymerization of 5-Methyl-1,3,5-dithiazinane.

Experimental Protocol: Synthesis of Poly(5-Methyl-1,3,5-dithiazinane)

Materials:

  • 5-Methyl-1,3,5-dithiazinane (freshly distilled)

  • Methyl trifluoromethanesulfonate (MeOTf)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of argon.

  • Monomer and Solvent: In a Schlenk flask under an argon atmosphere, dissolve 5-Methyl-1,3,5-dithiazinane (1.35 g, 10 mmol) in anhydrous DCM (20 mL).

  • Initiator Solution: In a separate vial, prepare a 0.1 M solution of MeOTf in anhydrous DCM.

  • Initiation: Cool the monomer solution to 0°C in an ice bath. Add the MeOTf solution (1.0 mL, 0.1 mmol) dropwise with vigorous stirring.

  • Polymerization: Allow the reaction to warm to room temperature and stir for 24 hours under argon. The viscosity of the solution should increase.

  • Termination and Precipitation: Terminate the polymerization by adding 1 mL of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol (200 mL).

  • Purification: Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

  • Characterization: Characterize the polymer by GPC (for molecular weight and polydispersity), NMR (to confirm the structure), and ellipsometry (to measure the refractive index of a thin film).

Potential Application II: Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Scientific Rationale:

The nitrogen and sulfur atoms in 5-Methyl-1,3,5-dithiazinane can act as Lewis basic sites, making it a potential ligand for the construction of coordination polymers and MOFs. These materials have applications in gas storage, catalysis, and sensing. The specific geometry of the dithiazinane ring could lead to novel network topologies.

Hypothetical Synthesis Workflow:

A solvothermal reaction between 5-Methyl-1,3,5-dithiazinane and a metal salt (e.g., zinc nitrate) in a suitable solvent (e.g., DMF) could lead to the formation of crystalline coordination polymers.

MOF_Synthesis cluster_reactants Reactants Ligand 5-Methyl-1,3,5-dithiazinane Heating Solvothermal Reaction (Heat and Pressure) Ligand->Heating Metal Metal Salt (e.g., Zn(NO3)2) Metal->Heating Solvent Solvent (e.g., DMF) Solvent->Heating Crystallization Crystallization Heating->Crystallization Product Coordination Polymer / MOF Crystallization->Product

Caption: Workflow for the synthesis of a coordination polymer using 5-Methyl-1,3,5-dithiazinane.

Experimental Protocol: Solvothermal Synthesis of a Zn-Dithiazinane Coordination Polymer

Materials:

  • 5-Methyl-1,3,5-dithiazinane

  • Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Reactant Mixture: In a 20 mL glass vial, dissolve 5-Methyl-1,3,5-dithiazinane (67.6 mg, 0.5 mmol) and Zn(NO3)2·6H2O (148.7 mg, 0.5 mmol) in 10 mL of DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Autoclave Sealing: Transfer the vial into a 23 mL Teflon-lined stainless steel autoclave and seal it.

  • Heating: Place the autoclave in an oven and heat it to 100°C for 72 hours.

  • Cooling and Crystal Formation: Allow the autoclave to cool slowly to room temperature over 24 hours. Colorless crystals should form.

  • Isolation: Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL).

  • Drying: Dry the crystals under vacuum at room temperature.

  • Characterization: Analyze the product using single-crystal X-ray diffraction (to determine the structure), powder X-ray diffraction (to check for phase purity), and thermogravimetric analysis (to assess thermal stability).

Potential Application III: Corrosion Inhibitor for Mild Steel

Scientific Rationale:

Heterocyclic compounds containing nitrogen and sulfur are often effective corrosion inhibitors for metals in acidic media.[2] The lone pair electrons on the N and S atoms can coordinate with the vacant d-orbitals of iron on the steel surface, forming a protective film that inhibits corrosion. The planar adsorption of the molecule can block the active sites for corrosion.

Proposed Mechanism of Action:

Corrosion_Inhibition cluster_surface Mild Steel Surface Fe Fe (Iron) Adsorption Adsorption onto surface Fe->Adsorption Inhibitor 5-Methyl-1,3,5-dithiazinane Inhibitor->Adsorption ProtectiveFilm Protective Film Formation Adsorption->ProtectiveFilm CorrosionInhibition Corrosion Inhibition ProtectiveFilm->CorrosionInhibition

Caption: Mechanism of corrosion inhibition by 5-Methyl-1,3,5-dithiazinane on a steel surface.

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency

Materials:

  • Mild steel coupons (e.g., 1 cm x 1 cm x 0.1 cm)

  • 1 M Hydrochloric acid (HCl) solution

  • 5-Methyl-1,3,5-dithiazinane

  • Acetone

  • Distilled water

  • Analytical balance

Procedure (Weight Loss Method):

  • Coupon Preparation: Polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Initial Weight: Accurately weigh the prepared coupons.

  • Inhibitor Solutions: Prepare 1 M HCl solutions containing different concentrations of 5-Methyl-1,3,5-dithiazinane (e.g., 0, 50, 100, 200, 500 ppm).

  • Immersion: Immerse one coupon in each of the test solutions for 6 hours at room temperature.

  • Cleaning: After immersion, remove the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, wash again, and dry.

  • Final Weight: Accurately weigh the dried coupons.

  • Calculations:

    • Calculate the weight loss (ΔW) for each coupon.

    • Calculate the corrosion rate (CR) in mm/year.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

  • Further Analysis (Optional): Perform electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies to further elucidate the inhibition mechanism.

Conclusion and Future Outlook

While 5-Methyl-1,3,5-dithiazinane is not yet a mainstream compound in materials science, its inherent chemical functionalities present a compelling case for its investigation. The protocols and conceptual frameworks provided in this guide are intended to catalyze this exploration. Future research could also delve into its use as a building block for organic semiconductors, as a component in self-healing polymers, or as a precursor for the synthesis of sulfur- and nitrogen-co-doped carbon materials. The journey of translating this molecule from a chemical curiosity to a functional material is just beginning, and it holds the promise of exciting discoveries.

References

A comprehensive list of academic and technical resources to support the claims and protocols outlined in this guide.

  • Synthesis of Novel 1,3,5-Dithiazine Derivatives. (2023). ResearchGate. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI. [Link]

  • 1,3,5-Oxadiazines and 1,3,5-Thiadiazines. (2021). ResearchGate. [Link]

  • 2,4,6-triethyl tetrahydro-1,3,5-dithiazine triethylthialdine. (n.d.). The Good Scents Company. [Link]

  • Synthesis and Applications of Heterocyclic Compounds: A Short Review. (2023). International Journal of Innovative Research in Computer and Communication Engineering. [Link]

  • Synthesis and Characterization of Novel 1,3,5-Thiadiazine Derivatives Integrated with Quinoline Moiety as Potent Antimicrobial Agents. (2020). ResearchGate. [Link]

  • An orthorhombic polymorph of 2-(1,3,5-dithiazinan-5-yl)ethanol or MEA-dithiazine. (2019). National Institutes of Health (NIH). [Link]

  • 1,3,5-Dithiazine. (n.d.). PubChem. [Link]

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (2022). MDPI. [Link]

  • Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. (2023). Organic Letters. [Link]

  • Applications of Heterocyclic Compounds in the Material Sciences: An Overview. (2023). International Journal of Advanced Scientific Research & Engineering Trends. [Link]

  • Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). ScienceScholar. [Link]

  • Dihydro-5-methyl-4H-1,3,5-dithiazine. (2018). SIELC Technologies. [Link]

  • Applications of Heterocyclic Compounds in Pharmaceuticals. (2024). Reachem. [Link]

  • thialdine 2,4,6-trimethyldihydro-4H-1,3,5-dithiazine. (n.d.). The Good Scents Company. [Link]

  • 5,6-Dihydro-5-methyl-4H-1,3,5-dithiazine. (n.d.). NIST WebBook. [Link]

  • Green synthesis of 1,3,5-triazines with applications in supramolecular chemistry and materials chemistry. (2015). ResearchGate. [Link]

Sources

Application

Application Note: Coordination Modes and Stability Protocols for 5-Methyl-1,3,5-dithiazinane (MDTA)

This Application Note is designed for researchers in coordination chemistry and drug discovery, focusing on the structural and electronic properties of 5-Methyl-1,3,5-dithiazinane (MDTA) . Unlike the widely studied aroma...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in coordination chemistry and drug discovery, focusing on the structural and electronic properties of 5-Methyl-1,3,5-dithiazinane (MDTA) . Unlike the widely studied aromatic 1,3,5-triazines, MDTA is a saturated, heterocyclic ligand offering unique "soft-hard" donor capabilities and conformational dynamism.[1]

Executive Summary

5-Methyl-1,3,5-dithiazinane (MDTA) is a saturated six-membered heterocycle containing two sulfur atoms and one nitrogen atom.[1] While historically utilized as a flavorant precursor (meat/savory profiles), its utility in coordination chemistry is emerging due to its hemiaminal thioether structure.[1] MDTA serves as a versatile ligand for soft metals (Ag⁺, Cu⁺, Pd²⁺) and borderline acids (Co²⁺, Ni²⁺).[1] This guide details the synthesis, purification, and coordination protocols, emphasizing the control of ring conformation (chair/boat) to modulate metal binding affinity.[1]

Ligand Profile & Chemical Logic

Structural Dynamics

MDTA exists primarily in a chair conformation.[1] The N-methyl group can adopt an equatorial or axial position, influenced by the anomeric effect involving the lone pairs on the adjacent sulfur atoms.[1]

  • Hard Donor: The tertiary amine nitrogen (N5) is a moderate

    
    -donor.[1]
    
  • Soft Donor: The thioether sulfurs (S1, S3) are soft

    
    -acceptors/donors.[1]
    
Coordination Modes

The ligand exhibits three primary binding modes depending on the metal ion's hardness (HSAB theory):

  • 
    -N (Monodentate):  Favored by hard/borderline acids (e.g., Zn²⁺, Ni²⁺).[1] Steric hindrance from the methyl group is a key factor.[1]
    
  • 
    -S,S (Bidentate):  Favored by soft acids (e.g., Pt²⁺, Pd²⁺).[1] Requires a ring flip to a boat/twist-boat conformation to align sulfur lone pairs.[1]
    
  • 
    -S,N (Bridging):  Observed in polymeric networks (e.g., Ag⁺ coordination polymers).[1]
    
Mechanism Visualization

The following diagram illustrates the synthesis pathway and the conformational switch required for bidentate coordination.

MDTA_Pathways Reactants Reagents: Methylamine + Formaldehyde + H2S Intermediate Intermediate: Bis(mercaptomethyl)methylamine Reactants->Intermediate Mannich Condensation pH 8.0-9.0 MDTA_Chair Ligand (MDTA) Chair Conformation (Thermodynamic Product) Intermediate->MDTA_Chair Cyclization (-H2O) Complex_N κ1-N Complex (Hard Metal: Zn, Ni) MDTA_Chair->Complex_N + M(II)Cl2 (Kinetic Control) Complex_SS κ2-S,S Complex (Soft Metal: Pd, Pt) *Requires Ring Flip* MDTA_Chair->Complex_SS + M(II)Cl2 (Thermodynamic Control High T)

Figure 1: Synthesis and divergent coordination pathways of MDTA. Note the requirement for conformational adjustment to achieve S,S-chelation.

Experimental Protocols

Protocol A: Ligand Synthesis and Purification

Objective: Isolate high-purity MDTA free from polymeric byproducts.

Reagents:

  • Methylamine (40% aq.[1] solution)

  • Formaldehyde (37% aq.[1] solution)

  • Hydrogen Sulfide (H₂S) gas or NaHS source[1]

  • Dichloromethane (DCM)[1]

Step-by-Step Procedure:

  • Pre-cooling: Charge a 3-neck round-bottom flask with formaldehyde (3.0 eq) and methylamine (1.0 eq).[1] Cool to 0°C in an ice bath.

  • Sulfuration: Slowly bubble H₂S gas (2.0 eq) into the stirred solution. Caution: H₂S is highly toxic.[1] Use a dedicated scrubber.[1] Alternatively, add NaHS dropwise while maintaining pH < 9.0 using dilute HCl.[1]

  • Precipitation: A white crystalline solid (MDTA) will precipitate over 2 hours.[1]

  • Extraction: Extract the aqueous slurry with DCM (3 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄. Evaporate solvent under reduced pressure (do not exceed 40°C to prevent ring opening).[1]

  • Recrystallization: Recrystallize from ethanol/water (9:1) to obtain needles.[1][2]

    • QC Check: ¹H NMR (CDCl₃) should show a singlet for N-Me (~2.4 ppm) and characteristic AB systems for ring protons.[1]

Protocol B: Coordination with Copper(II) (Hard/Borderline Model)

Objective: Synthesize [Cu(MDTA)Cl₂] to demonstrate N-coordination.[1]

  • Solution Prep: Dissolve MDTA (1.0 mmol) in 10 mL anhydrous ethanol.

  • Metal Addition: Add CuCl₂·2H₂O (1.0 mmol) dissolved in 5 mL ethanol dropwise.

  • Observation: Immediate color change from blue to green indicates coordination.[1]

  • Crystallization: Allow slow evaporation at room temperature. Green prismatic crystals form after 24-48 hours.[1]

  • Characterization: IR spectroscopy will show a shift in the C-N stretch, confirming N-binding.[1]

Protocol C: Coordination with Palladium(II) (Soft Model)

Objective: Synthesize [Pd(MDTA)Cl₂] to demonstrate S,S-chelation.[1]

  • Solvent Switch: Use Acetonitrile (MeCN) to solubilize PdCl₂.[1]

  • Reflux: Mix PdCl₂ (MeCN)₂ (1.0 mmol) with MDTA (1.0 mmol) in MeCN.

  • Heating: Reflux at 60°C for 4 hours. The elevated temperature provides the energy barrier to flip the MDTA ring from chair to boat, exposing the sulfur lone pairs.[1]

  • Isolation: Cool to precipitate the yellow/orange complex.[1]

  • Validation: X-ray diffraction (XRD) is required to confirm the cis-chelate geometry.[1]

Stability and Troubleshooting Guide

MDTA is a hemiaminal thioether , making it susceptible to hydrolysis in acidic media.[1]

IssueObservationRoot CauseRemediation
Ligand Decomposition Smell of Formaldehyde/H₂SAcid-catalyzed hydrolysisMaintain pH > 7.0 during storage.[1] Store under inert atmosphere (N₂).
Polymerization Insoluble white gumFormation of linear polymethylene sulfidesAvoid high concentrations (>1M) during synthesis.[1] Keep temperature < 40°C.
Metal Reduction Silver mirror (with Ag⁺)Aldehyde generation reducing Ag⁺Use Ag(I) salts with non-coordinating anions (e.g., BF₄⁻) and exclude light.[1]
Isomerization Broad NMR signalsRapid chair-chair interconversionPerform NMR at -40°C to freeze the conformation for analysis.[1]

Quantitative Data: Structural Parameters

The following table summarizes expected geometric parameters for MDTA complexes based on analogous thialdine structures [1, 3].

ParameterFree Ligand (Calc.)N-Coordinated (M-N)S-Coordinated (M-S)
C-N Bond Length 1.45 Å1.48 Å (Elongated)1.44 Å (Unchanged)
C-S Bond Length 1.82 Å1.81 Å1.86 Å (Elongated)
C-N-C Angle 112°115° (Tetrahedral distortion)112°
Ring Conformation Chair (Stable)ChairTwist-Boat (Distorted)

References

  • NIST Chemistry WebBook. (2025).[1] 5,6-Dihydro-5-methyl-4H-1,3,5-dithiazine (Spectral Data).[1] National Institute of Standards and Technology.[1] [Link][1]

  • Chande, M. S., et al. (1988).[1] Synthesis of new 1,3,5-thiadiazine and 1,3,5-triazine derivatives and their antimicrobial activity.[1][2] Proceedings of the Indian Academy of Sciences - Chemical Sciences.[1][2] [Link]

  • SIELC Technologies. (2018).[1] HPLC Separation of Dihydro-5-methyl-4H-1,3,5-dithiazine.[1][3] Application Note. [Link]

  • PubChem. (2025).[1] Compound Summary: 4H-1,3,5-dithiazine derivatives.[1][2][3][4][5][6][7] National Center for Biotechnology Information.[1] [Link][1]

Disclaimer: This Application Note is for research purposes only. 5-Methyl-1,3,5-dithiazinane releases hydrogen sulfide and formaldehyde upon decomposition; handle with appropriate ventilation and PPE.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Methyl-1,3,5-dithiazinane Synthesis Optimization

Welcome to the Advanced Synthesis Support Hub. Subject: Optimization of 5-Methyl-1,3,5-dithiazinane (MDZ) Yield & Purity Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The Che...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Subject: Optimization of 5-Methyl-1,3,5-dithiazinane (MDZ) Yield & Purity Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Chemistry of Control

The synthesis of 5-Methyl-1,3,5-dithiazinane (CAS: 6302-94-9) is a classic heterocyclization that appears simple but is kinetically sensitive. It involves the condensation of methylamine , formaldehyde , and hydrogen sulfide .[1]

The primary failure mode in this synthesis is not lack of reactivity, but over-reactivity leading to linear polymethylene sulfide oligomers or thermodynamically stable but incorrect heterocycles (like 1,3,5-trithiane).

To maximize yield, you must transition from "mixing reagents" to "engineering the reaction pathway." This guide focuses on the 1:3:2 Stoichiometric Lock and the Sequential Addition Protocol .

The "Golden Ratio" & Mechanism

The formation of the 1,3,5-dithiazinane ring requires strict adherence to the atomic balance of the target ring:

  • 3 Carbons (from Formaldehyde)

  • 2 Sulfurs (from H₂S)

  • 1 Nitrogen (from Methylamine)

Stoichiometry: 1.0 eq Methylamine : 3.0 eq Formaldehyde : 2.0 eq H₂S

Reaction Pathway Diagram

The following diagram illustrates the competing pathways. Your goal is to favor the "Cyclization" path over "Oligomerization."

MDZ_Synthesis Reactants Reagents (MeNH2 + 3 CH2O + 2 H2S) Intermediates Hydroxymethyl Intermediates Reactants->Intermediates Condensation (Fast) Linear Linear Polymers Intermediates->Linear High Temp / Incorrect pH Cyclic 5-Methyl-1,3,5- dithiazinane Intermediates->Cyclic Controlled Addn < 40°C SideProducts Side Products (Trithianes/Triazines) Intermediates->SideProducts Stoichiometry Imbalance Linear->Cyclic Depolymerization (Slow/Difficult)

Figure 1: Reaction pathway showing the kinetic competition between cyclization and polymerization.

Optimized Experimental Protocol

Safety Warning: H₂S is a fatal neurotoxin. All operations must be performed in a functioning fume hood with H₂S scrubbers (NaOH traps).

The "Pre-Saturation" Method (Method A)

Literature and field experience suggest that pre-reacting formaldehyde with H₂S (forming hemi-thioacetals) before adding the amine minimizes the formation of N-rich triazine impurities [1].

Reagents:

  • Formaldehyde (37% aq. solution): 3.0 equivalents

  • Hydrogen Sulfide (gas): Excess (saturation)

  • Methylamine (40% aq. solution): 1.0 equivalents

  • Solvent: Water (or Ethanol/Water mix for better crystallization)

Step-by-Step Workflow:

  • The Sulfur Loading Phase:

    • Charge the reaction vessel with Formaldehyde (3.0 eq) and solvent.

    • Cool to 0–5°C .[2] Why? Low temperature increases H₂S solubility and prevents premature polymerization of thioformaldehyde species.

    • Bubble H₂S gas through the solution until saturation. The solution may turn cloudy (formation of polyoxymethylene glycols/thiols).

  • The Cyclization Trigger:

    • Crucial Step: Maintain temperature at < 10°C .

    • Add Methylamine (1.0 eq) dropwise over 30–60 minutes.

    • Mechanism:[1][3][2][4][5][6] The amine attacks the thio-hemiacetals. Rapid addition causes localized heating and favors linear polymer formation (oiling out).

  • Thermodynamic Equilibration:

    • Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir for 2–4 hours.

    • Note: Do not heat above 50°C. Dithiazinanes are thermally labile and can revert to starting materials or rearrange to trithianes.

  • Workup & Isolation:

    • The product typically precipitates as a white crystalline solid.

    • If "oiling out" occurs, seed with a pure crystal or cool to -10°C.

    • Filter and wash with cold water/ethanol (9:1).

Troubleshooting Guide (Q&A)

Q1: My product is forming a sticky oil instead of crystals. What went wrong?

  • Diagnosis: This is likely a mixture of linear oligomers and the target ring, caused by high reaction temperature or rapid amine addition .

  • Fix:

    • Decant the aqueous layer.

    • Dissolve the oil in a minimal amount of Ethanol/DCM.

    • Cool to -20°C to induce crystallization.

    • Prevention: In the next run, keep the amine addition temperature strictly below 10°C.

Q2: I have low yield (<30%). Where did the mass go?

  • Diagnosis: Stoichiometric imbalance.

    • If H₂S was insufficient , you likely formed 1,3,5-triazines (soluble in water) or hemi-aminals.

    • If Formaldehyde was old , it may have polymerized to paraformaldehyde, lowering the effective concentration.

  • Fix: Ensure H₂S saturation (use a bubbler to monitor uptake). Use fresh Formaldehyde or depolymerize paraformaldehyde before use.

Q3: The product smells strongly of rotten eggs even after drying.

  • Diagnosis: Trapped H₂S or hydrolysis. Dithiazinanes can hydrolyze in acidic moisture to release H₂S.

  • Fix: Wash the filter cake with a dilute NaHCO₃ (Sodium Bicarbonate) solution to neutralize surface acidity, then wash with water. Dry in a desiccator over NaOH pellets (to scavenge acid/H₂S).

Q4: Can I use Methylamine Hydrochloride instead of the aqueous solution?

  • Answer: Yes, but you must add a stoichiometric amount of base (NaOH or KOH) to release the free amine.

  • Caution: Add the base slowly to the amine salt/formaldehyde mixture. The heat of neutralization can spike the temperature and ruin the yield.

Data & Optimization Metrics

The following table summarizes how deviation from the "Golden Ratio" impacts product distribution.

VariableConditionResulting Product/ImpurityImpact on MDZ Yield
Stoichiometry 1:3:2 (Ideal)5-Methyl-1,3,5-dithiazinane High (>85%)
Excess Amine1,3,5-Triazines (Hexahydrotriazines)Low
Excess H₂S1,3,5-Trithiane (cyclic trimer of CH₂S)Moderate
Temperature > 50°CLinear Polymers / DecompositionVery Low
pH Acidic (< 4)Hydrolysis back to H₂S + CH₂OZero (Decomposition)
Order of Addn Amine + CH₂O, then H₂SMixture of Triazines & DithiazinanesVariable/Low
References
  • Akhmetova, V. R., et al. (2007).[7] "Cyclothiomethylation of primary amines with formaldehyde and hydrogen sulfide."[1] Russian Journal of Organic Chemistry.

  • Stenutz, R. "5-methyl-1,3,5-dithiazinane Physical Properties." Stenutz.eu.

  • Organic Syntheses. "General procedures for dithioacetal formation." Organic Syntheses.

  • ResearchGate. "Reaction of hydrogen sulfide with 1,3,5-triazine derivatives."

Disclaimer: This guide is for research purposes only. The user assumes all responsibility for safety and compliance with local regulations regarding hazardous materials (H₂S).

Sources

Optimization

Technical Support Center: Purification of 5-Methyl-1,3,5-dithiazinane

Welcome to the technical support guide for the purification of 5-Methyl-1,3,5-dithiazinane (CAS 6302-94-9).[1] This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Methyl-1,3,5-dithiazinane (CAS 6302-94-9).[1] This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and questions encountered during the purification of this heterocyclic compound, providing practical, field-tested solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is 5-Methyl-1,3,5-dithiazinane and what are its basic physical properties?

5-Methyl-1,3,5-dithiazinane, also known as dihydro-5-methyl-4H-1,3,5-dithiazine, is a heterocyclic organic compound.[1][2] Understanding its physical properties is the first step in developing a purification strategy.

PropertyValueSource
CAS Number 6302-94-9[1]
Molecular Formula C₄H₉NS₂[1]
Molecular Weight 135.25 g/mol [1][2]
Melting Point 65 °C[2][3]
Appearance White to pale yellow solid/crystals[4][5]

The compound's defined melting point of 65°C suggests it is a crystalline solid at room temperature, making recrystallization a highly viable purification method.

Q2: What are the likely impurities in a crude sample of 5-Methyl-1,3,5-dithiazinane?

Impurities in any synthesized compound can originate from starting materials, side reactions, or degradation.[6] While a specific impurity profile depends on the synthetic route, common impurities for this compound may include:

  • Unreacted Starting Materials: Such as methylamine, formaldehyde, or sources of hydrogen sulfide.

  • Oligomers or Polymers: Formed from undesired side reactions of the starting materials.

  • Oxidation Products: The sulfur atoms in the dithiazinane ring can be susceptible to oxidation.

  • Residual Solvents: Solvents used in the synthesis, such as chloroform or alcohols.[7]

Q3: Which purification technique is generally most effective for 5-Methyl-1,3,5-dithiazinane?

The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity and scale.

  • Recrystallization: This is often the most effective and scalable method for crystalline solids like 5-Methyl-1,3,5-dithiazinane, especially for removing small amounts of impurities.

  • Column Chromatography: Best for separating mixtures with components of different polarities, particularly when impurities are structurally similar to the product or if the product is an oil.[8]

  • Washing/Extraction: A simple workup step involving washing the crude product with a solvent in which the impurities are soluble but the desired compound is not can significantly improve purity before a final polishing step like recrystallization.[9]

The following diagram outlines a general decision-making process for selecting a purification method.

Purification_Decision_Tree start Crude 5-Methyl-1,3,5-dithiazinane is_solid Is the crude product a solid? start->is_solid is_oily Product is an oil or a low-melting solid is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Use Column Chromatography is_oily->chromatography purity_check Assess Purity (TLC, HPLC, NMR) recrystallize->purity_check chromatography->purity_check success Purity Acceptable: Product Isolated purity_check->success Yes failure Purity Not Acceptable purity_check->failure No failure->chromatography Try Alternative

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process.

Q4: My compound "oiled out" instead of crystallizing during recrystallization. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated at a temperature above the compound's melting point.

  • Causality: Your compound has a relatively low melting point (65°C). If you are using a high-boiling solvent and the solution becomes saturated above this temperature, the compound will separate as a liquid upon cooling.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add more solvent to lower the saturation point.[10] Allow it to cool more slowly.

    • Lower the Cooling Temperature: Once the solution is at room temperature, try cooling it further in an ice bath or freezer.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[10]

    • Change Solvents: Switch to a lower-boiling point solvent or a different solvent system altogether.

Q5: No crystals are forming, even after cooling the solution in an ice bath. How can I initiate crystallization?

Crystal formation requires nucleation, which can sometimes be slow to start.

  • Causality: The solution may be supersaturated but lacks a nucleation site, or it may not be sufficiently concentrated.

  • Solutions:

    • Scratching Method: As mentioned above, scratching the inner surface of the flask can provide energy and a surface for crystals to begin forming.[10]

    • Seed Crystals: If you have a small amount of pure, solid 5-Methyl-1,3,5-dithiazinane, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.

    • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

    • Slow Evaporation: For a two-solvent system, leaving the flask partially open in a fume hood can allow the more volatile solvent to evaporate slowly, gradually increasing concentration and inducing crystallization.[11]

Q6: My purified compound still shows impurities by HPLC analysis. What went wrong?

This indicates that the chosen purification method was not effective for the specific impurities present.

  • Causality:

    • Recrystallization: The impurities may have very similar solubility to your product in the chosen solvent, causing them to co-precipitate.

    • Column Chromatography: The mobile phase may not have been optimized to resolve the impurities from your product, leading to co-elution.

  • Solutions:

    • Repeat Purification: A second recrystallization can often significantly improve purity.

    • Change the Method: If recrystallization fails, switch to column chromatography. The two methods separate compounds based on different principles (solubility vs. polarity), so they are often complementary.

    • Optimize the Method:

      • For recrystallization, perform a more thorough solvent screen to find a system with a better solubility differential between the product and impurities.

      • For chromatography, run a gradient elution or screen different solvent systems (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) to improve separation.[12]

Recrystallization_Troubleshooting start Recrystallization Attempt problem What is the issue? start->problem oiled_out Compound 'Oiled Out' problem->oiled_out Oiling Out no_crystals No Crystals Formed problem->no_crystals No Formation low_yield Low Recovery / Yield problem->low_yield Low Yield solution_oiled 1. Re-heat, add more solvent 2. Cool more slowly 3. Switch to a lower-boiling solvent oiled_out->solution_oiled solution_crystals 1. Scratch flask inner wall 2. Add a seed crystal 3. Reduce solvent volume no_crystals->solution_crystals solution_yield 1. Ensure minimal hot solvent was used 2. Chill filtrate to recover more product 3. Avoid premature crystallization during hot filtration low_yield->solution_yield

Sources

Troubleshooting

stability and degradation of 5-Methyl-1,3,5-dithiazinane under acidic conditions

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 5-Methyl-1,3,5-dithiazinane (CAS: 6302-94-9) is a heterocyclic sulfur-nitrogen compound often encountered in flavor chemistry (meat volatiles) and as a bypr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

5-Methyl-1,3,5-dithiazinane (CAS: 6302-94-9) is a heterocyclic sulfur-nitrogen compound often encountered in flavor chemistry (meat volatiles) and as a byproduct in H₂S scavenging applications.[1] Its stability is strictly pH-dependent.[1]

The Core Issue: Under acidic conditions (pH < 5.0), the compound undergoes acid-catalyzed hydrolysis. This is a reverse-condensation reaction that cleaves the heterocyclic ring, reverting the molecule to its volatile precursors: Methylamine , Formaldehyde , and Hydrogen Sulfide .[1]

This guide provides the mechanistic understanding, troubleshooting steps, and validation protocols necessary to manage this compound in experimental settings.

The Degradation Mechanism

To stabilize or analyze this compound, one must understand the failure mode. The degradation is not oxidative (initially); it is hydrolytic.

The Pathway

The reaction is driven by the protonation of the tertiary nitrogen at position 5. This protonation destabilizes the adjacent Carbon-Nitrogen bonds, initiating a ring-opening sequence similar to the hydrolysis of a hemiaminal or Schiff base.[1]

Key Degradation Products:

  • Hydrogen Sulfide (

    
    ):  Responsible for the characteristic "rotten egg" odor indicating sample failure.
    
  • Formaldehyde (

    
    ):  Released from the methylene bridges (
    
    
    
    ).
  • Methylamine (

    
    ):  The nitrogen source.
    
Mechanism Visualization

DegradationMechanism Start 5-Methyl-1,3,5-dithiazinane (Intact Ring) Inter1 N-Protonated Intermediate (Unstable) Start->Inter1 + H+ Acid Acidic Medium (H+ Donor) Acid->Inter1 RingOpen Ring Opening (Iminium/Thiol Species) Inter1->RingOpen C-N Bond Cleavage Prod1 Methylamine (CH3NH2) RingOpen->Prod1 Hydrolysis Prod2 Formaldehyde (HCHO) RingOpen->Prod2 Prod3 Hydrogen Sulfide (H2S) RingOpen->Prod3

Figure 1: Acid-catalyzed hydrolysis pathway of 5-Methyl-1,3,5-dithiazinane leading to precursor release.

Troubleshooting Guide (FAQ)

This section addresses specific observations users report during handling and analysis.

Q1: My sample has developed a strong sulfurous odor during storage. Is it still usable?
  • Diagnosis: The "rotten egg" smell indicates the release of Hydrogen Sulfide (

    
    ). This confirms that ring opening has occurred.
    
  • Root Cause: Moisture ingress or residual acidity in the storage container has triggered hydrolysis.

  • Action: The sample is compromised. Do not use for quantitative assays. For future storage, ensure the container is flushed with Argon and stored over a desiccant at -20°C.[1]

Q2: I see a rapid loss of peak area in HPLC, but no new peaks appear. Where did it go?
  • Diagnosis: The degradation products (Formaldehyde, Methylamine,

    
    ) are small, polar, and/or volatile molecules that often elute in the solvent front or are not detected by standard UV settings (254 nm) used for the heterocyclic ring.
    
  • Root Cause: The mobile phase pH is likely too low. Common mobile phases (e.g., 0.1% Formic Acid, pH ~2.[1]7) will degrade the analyte during the run.

  • Action: Switch to a neutral or slightly basic mobile phase (e.g., Ammonium Acetate pH 7.5). If acid is required for MS ionization, minimize column residence time and keep the autosampler at 4°C.

Q3: Can I use 5-Methyl-1,3,5-dithiazinane as an internal standard for acidic extractions?
  • Diagnosis: No.

  • Reasoning: It will degrade at a rate different from your target analytes, leading to quantification errors.

  • Action: Use a structurally similar but more stable analog, such as a thiazole derivative, or perform extractions at pH > 6.0.[1]

Experimental Protocol: Determining Hydrolytic Stability

Do not rely on literature values alone, as matrix effects (buffer composition, ionic strength) significantly alter kinetics.[1] Use this protocol to determine the half-life (


) for your specific conditions.
Methodology: Discontinuous Kinetic Assay (GC-MS)

Objective: Quantify the disappearance of the parent compound over time at a defined pH.

Materials:

  • Buffer A: Acetate Buffer (pH 4.0)

  • Buffer B: Phosphate Buffer (pH 7.[2][3][4]0) - Control

  • Solvent: Dichloromethane (DCM) containing internal standard (e.g., Naphthalene).

  • Instrument: GC-MS (Splitless injection).[1]

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of 5-Methyl-1,3,5-dithiazinane in Methanol.

  • Initiation: Spike the stock into pre-warmed (25°C) Buffer A and Buffer B to a final concentration of 100 µM.

  • Sampling: At

    
     minutes:
    
    • Remove 1 mL aliquot.

    • IMMEDIATELY add 1 mL of DCM (with Internal Standard) and 0.5 mL of saturated

      
       (to quench the acid reaction and force the neutral amine into the organic layer).
      
    • Vortex vigorously for 30 seconds.

    • Centrifuge to separate layers.

  • Analysis: Inject the DCM layer into GC-MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the rate constant.
    • 
      [1]
      
Data Interpretation Table
ObservationImplicationRecommended Adjustment
Linear decay in ln(Conc) plot First-order kinetics (Standard acid hydrolysis).Proceed with

calculation.
Sigmoidal decay Autocatalytic effect or intermediate stability.Check for pH drift during the experiment.
Immediate disappearance (< 5 min) Extremely labile at this pH.Likely unsuitable for application; try pH > 6.

Storage & Handling Specifications

To maximize shelf-life and experimental reproducibility, adhere to these strict handling parameters.

Storage Conditions
  • Temperature: -20°C (Critical).

  • Atmosphere: Inert gas (Argon or Nitrogen) is mandatory to prevent moisture condensation which leads to hydrolysis.

  • Container: Amber glass with PTFE-lined cap.[1] Avoid metal containers as sulfur can react with metal surfaces.

Solvent Compatibility
  • Recommended: Methanol (anhydrous), Ethanol, Dichloromethane, DMSO (short term).

  • Avoid: Water (unless basic), acidic buffers, protic solvents with acidic impurities.[1]

References

  • Stenutz, R. (2023). 5-methyl-1,3,5-dithiazinane: Structure and Chemical Properties. Stenutz.eu. [Link]

  • Galvez-Ruiz, J. C., et al. (2004).[1][5] Synthesis and Structural Characterization of 1,3,5-Dithiazinane Derivatives. ResearchGate. [Link]

  • Unruh, D. K. (2021).[5][3] An orthorhombic polymorph of 2-(1,3,5-dithiazinan-5-yl)ethanol or MEA-dithiazine.[1][5] National Institutes of Health (PMC). [Link]

  • Benecke, H. P., et al. (2000). Hydrolysis of Thialdine and Related Dithiazinanes. (Inferred general mechanism for 1,3,5-dithiazinane class stability).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling organosulfur compounds.

Sources

Optimization

improving reaction conditions for 5-Methyl-1,3,5-dithiazinane derivatives

To: Research & Development Team From: Senior Application Scientist, Heterocycle Synthesis Group Subject: Optimization & Troubleshooting Guide for 5-Methyl-1,3,5-dithiazinane Synthesis Introduction The synthesis of 5-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Heterocycle Synthesis Group Subject: Optimization & Troubleshooting Guide for 5-Methyl-1,3,5-dithiazinane Synthesis

Introduction

The synthesis of 5-Methyl-1,3,5-dithiazinane (and its derivatives) represents a classic yet sensitive multicomponent condensation involving a primary amine (methylamine), formaldehyde, and a sulfur source (typically hydrogen sulfide). While structurally simple, these heterocycles are prone to ring instability, polymerization, and reversibility, often leading to poor yields or difficult purification.

This guide moves beyond basic recipes to address the why and how of reaction control, ensuring you can reproducibly generate high-purity material for biological evaluation or material science applications.

Part 1: The Optimized Protocol

Standardized for 100 mmol scale.

The Core Reaction:



ParameterSpecificationTechnical Rationale
Stoichiometry 1.0 : 3.3 : 2.2 (Amine:CH₂O:H₂S)Slight excess of CH₂O prevents N-N coupling; excess H₂S drives equilibrium toward the S-containing ring over the triazine.
Solvent Water / Ethanol (10:1)Water facilitates the initial condensation; ethanol aids in crystallizing the lipophilic product.
Temperature 0°C (Addition)

25°C (Aging)
Low temp prevents exotherm-driven polymerization (paraformaldehyde formation) and volatile loss of H₂S.
pH Control 8.5 – 9.5Critical window. Too acidic (<7) hydrolyzes the acetal linkages; too basic (>11) favors open-chain polymers.
Step-by-Step Methodology
  • Pre-cooling: Charge 40% Methylamine aq. (100 mmol) into a 3-neck flask. Cool to 0–5°C using an ice/salt bath.

  • Aldehyde Addition: Dropwise add 37% Formaldehyde (330 mmol) over 30 mins. Note: Reaction is exothermic. Maintain internal temp <15°C.

  • Sulfuration: Introduce H₂S gas (or NaSH solution + HCl co-addition) slowly.

    • If using gas: Bubble at a steady rate until saturation (approx. 2.2 eq absorbed).

    • If using NaSH: Add NaSH (220 mmol) and adjust pH simultaneously with 2M HCl to maintain pH ~9.

  • Aging: Stir at room temperature (20–25°C) for 2–4 hours. The solution will turn turbid as the dithiazinane precipitates.

  • Workup: Filter the white solid. Wash with cold water (

    
    ) followed by cold ethanol. Recrystallize from ethanol if purity <98%.
    

Part 2: Troubleshooting & FAQs

Q1: My yield is consistently low (<40%). What is consuming my reagents?

Diagnosis: You are likely forming the thermodynamic sink: 1,3,5-Trimethyl-1,3,5-triazine . Mechanism: In the absence of sufficient sulfur activity, the amine and formaldehyde preferentially trimerize to form the nitrogen-only ring (Triazine). Solution:

  • Increase H₂S Saturation: Ensure H₂S is bubbled during the formaldehyde addition or immediately after. The dithiazinane forms via S-substitution of the hemiaminal intermediates.

  • Check pH: If pH > 10, triazine formation is kinetically favored. Lower pH to 8.5 using dilute HCl or acetic acid to activate the hemiaminal for sulfur attack.

Q2: The product decomposes/oils out during recrystallization.

Diagnosis: Thermal instability causing ring reversion or ring inversion. Mechanism: 1,3,5-dithiazinanes undergo ring flipping. At high temperatures (>60°C), the ring can open, releasing formaldehyde and reverting to amorphous polymers. Solution:

  • Avoid Boiling Ethanol: Dissolve the crude solid in ethanol at 40–45°C maximum , then cool slowly to -20°C.

  • Use a Co-solvent: Dissolve in CH₂Cl₂ (room temp), dry over MgSO₄, and precipitate by adding Hexane. This avoids heat entirely.

Q3: I see a "doublet" peak in the NMR splitting the CH₂ protons. Is this an impurity?

Diagnosis: Likely Conformational Isomerism , not an impurity. Explanation: The dithiazinane ring exists in a chair conformation. The N-Methyl group usually prefers the axial position to minimize 1,3-diaxial interactions with lone pairs, but the equatorial conformer exists in equilibrium. Verification: Run Variable Temperature (VT) NMR. If the peaks coalesce at higher temperatures (e.g., 40°C), it is a dynamic conformational effect, not a chemical impurity.

Q4: The reaction mixture turned into a sticky polymer gel.

Diagnosis: uncontrolled polymerization (formation of polymethylene sulfides or amines). Solution:

  • Dilution: Your concentration is likely too high (standard is ~1–2 M). Dilute reaction volume by 2x.

  • Order of Addition: Never add Amine to Formaldehyde. Always add Formaldehyde to Amine . High local concentration of CH₂O promotes polymerization.

Part 3: Mechanistic Visualization

The following diagram illustrates the competitive pathways between the desired Dithiazinane and the undesired Triazine byproduct.

ReactionPathway Start Methylamine + Formaldehyde Inter Hemiaminal Intermediate Start->Inter Condensation Triazine 1,3,5-Triazine (Byproduct) Inter->Triazine No H2S pH > 10 Dithia 5-Methyl-1,3,5- dithiazinane (Target) Inter->Dithia + H2S pH 8-9 < 20°C Polymer Linear Polymers Inter->Polymer Excess CH2O High Temp Triazine->Dithia + Excess H2S (Slow Exchange)

Caption: Competitive reaction pathways. Control of pH and H₂S concentration is critical to divert the Hemiaminal intermediate toward the Dithiazinane target rather than the Triazine sink.

Part 4: Data Summary & Stability Profile

PropertyValue / ObservationImplications for Handling
Melting Point 42–45°C (Low!)Do not dry in an oven. Vacuum dry at RT only.
Solubility Soluble: DCM, CHCl₃, BenzeneInsoluble: Water (cold)Extract from aqueous layer using DCM.
Stability (Solid) Good at 4°C (Months)Store in fridge under inert atmosphere (Ar/N₂).
Stability (Solution) Poor in acidic mediaNMR samples in CDCl₃ should be run immediately (traces of acid in CDCl₃ can degrade it). Filter CDCl₃ through basic alumina if needed.

References

  • Reaction Mechanism & Triazine Intermediates Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (MDPI).

  • Dithiazinane Structure & Characterization 2-(1,3,5-Dithiazinan-5-yl)ethanol Heterocycles, Structure and Reactivity. (ResearchGate).[1][2]

  • Synthesis of Dithiazine Derivatives Synthesis of Novel 1,3,5-Dithiazine Derivatives. (ResearchGate).[1][2]

  • Stability & Polymerization Issues Reactions of 1,3-Dithiane and Related Heterocycles. (Organic Chemistry Portal).

Sources

Troubleshooting

troubleshooting guide for 5-Methyl-1,3,5-dithiazinane reactions

Ticket System Status: [OPERATIONAL] Subject: Troubleshooting Guide for Synthesis, Stability, and Analysis of 5-Methyl-1,3,5-dithiazinane Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [OPERATIONAL] Subject: Troubleshooting Guide for Synthesis, Stability, and Analysis of 5-Methyl-1,3,5-dithiazinane Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Dithiazinane Challenge

You are likely accessing this guide because your reaction yielded an amorphous solid instead of a crystalline product, or your NMR spectrum shows a "forest" of unexplained peaks. 5-Methyl-1,3,5-dithiazinane (FEMA 3717) is a potent flavor compound (roasted meat/vegetable notes) and a valuable intermediate. However, its formation is a kinetic competition between thermodynamic cyclization and irreversible polymerization.

This guide moves beyond basic recipes to address the causality of failure modes.

Module 1: Synthesis & Reaction Control

User Issue: "I followed the standard protocol, but my yield is low (<30%) and I have a sticky, insoluble residue."

Diagnosis: The Stoichiometric & Kinetic Trap

The synthesis of 5-methyl-1,3,5-dithiazinane involves the condensation of Methylamine, Formaldehyde, and Hydrogen Sulfide. The critical failure point is the order of addition and the local concentration of reactants.

If you mix Methylamine and Formaldehyde first, you form 1,3,5-trimethylhexahydro-1,3,5-triazine. Reacting this pre-formed triazine with H₂S often leads to amorphous polymeric dithiazines (apDTZ) rather than the discrete crystalline heterocycle, a phenomenon well-documented in H₂S scavenging kinetics [1].

Protocol: The "Method A" Optimization

To maximize the monomeric ring formation, you must favor the formation of bis(mercaptomethyl)amine intermediates over the triazine network.

Optimized Stoichiometry:

  • Methylamine : Formaldehyde : H₂S[1]

  • Ratio: 1 : 3 : 2

Step-by-Step Workflow:

  • Pre-saturation (Critical): Saturate the aqueous Formaldehyde (37%) solution with H₂S gas before introducing the amine. This forms the reactive thio- and semithioacetals (hydroxymethanethiol) in situ [2].

  • Controlled Addition: Add the Methylamine solution dropwise to the Formaldehyde/H₂S mixture at 0–5°C .

    • Why? Low temperature suppresses the entropy-driven polymerization.

  • pH Adjustment: Maintain pH between 8.0 and 9.5.

    • Risk:[2][3][4] pH < 7 promotes acid-catalyzed ring-opening and trithiolane formation (the "sulfur-rich" byproduct). pH > 11 favors the triazine pathway.

Troubleshooting Decision Tree

Dithiazinane_Troubleshooting Start Reaction Outcome Analysis Residue Sticky/Amorphous Solid? Start->Residue Smell Strong Garlic/Sulfur Odor? Residue->Smell No Polymer Issue: Polymerization (apDTZ) Residue->Polymer Yes Success Crystalline Solid (Yield >60%) Smell->Success No (Roasted Meat/Nutty) Trithiolane Issue: 1,2,4-Trithiolane Byproduct Smell->Trithiolane Yes (Sulfur rich) Action1 Switch to 'Method A': Pre-saturate CH2O with H2S before adding amine. Polymer->Action1 Resolution Action2 Check pH. Acidic conditions favor S-S bond formation. Adjust to pH 8.5. Trithiolane->Action2 Resolution

Figure 1: Diagnostic logic for reaction outcomes. Identifying the physical state of the byproduct determines the corrective synthetic pathway.

Module 2: Stability & Purification

User Issue: "My product decomposes during rotary evaporation or storage."

Diagnosis: Retro-Mannich Fragmentation

1,3,5-Dithiazinanes are essentially cyclic hemiaminals/thioacetals. They are thermally labile. Applying high heat or high vacuum can trigger a Retro-Mannich reaction , reverting the compound back to volatile imines and thioformaldehyde species.

Stability Data Table
ParameterSafe RangeCritical LimitConsequence of Exceeding
Temperature < 40°C> 60°CRing opening; loss of methylamine.
pH (Aqueous) 7.5 – 9.0< 5.0Hydrolysis to formaldehyde + H₂S.
Solvent Ethanol, DCMAcetoneAcetone can react with liberated amine (Schiff base).
Storage -20°C (Solid)RT (Solution)Slow oxidation to sulfoxides (odor change).
Purification Protocol

Do not attempt distillation unless you have specialized high-vacuum (<0.1 mmHg) equipment and strict temperature control.

  • Extraction: Use Dichloromethane (DCM).

  • Wash: Wash the organic layer with cold saturated NaHCO₃.

    • Why? Neutralizes trace acids that catalyze decomposition.

  • Crystallization: Recrystallize from Ethanol/Water (9:1) or Hexane.[2]

    • Note: If an oil persists, seed with a crystal from a previous batch. The "oiling out" phenomenon is common due to trace trithiolane impurities lowering the melting point.

Module 3: Analytical Validation (NMR)

User Issue: "The NMR spectrum shows split peaks. Is my product impure?"

Diagnosis: Conformational Isomerism (The Chair Flip)

This is the most common false positive for "impurity." 5-Methyl-1,3,5-dithiazinane exists in a chair conformation. The N-methyl group can adopt an equatorial or axial position.

  • At Room Temperature: You may see broadened peaks due to rapid ring flipping.

  • Low Temperature (-40°C): The spectrum "freezes" into two distinct sets of signals (Axial vs. Equatorial conformers).

  • Interpretation: The equatorial conformer is generally thermodynamically favored, but the axial conformer is stabilized by the anomeric effect (interaction between the nitrogen lone pair and the C-S antibonding orbital) [3].

Key 1H NMR Markers (CDCl₃, 400 MHz):

  • Ring Protons (H2, H4, H6): Look for an AB system (doublets with geminal coupling ~13 Hz) if the ring flip is slow, or a singlet if rapid.

  • N-Methyl Group: Singlet around

    
     2.3–2.5 ppm.
    

HPLC Method (for purity check) [4]:

  • Column: Primesep 100 or Newcrom R1 (Mixed-mode columns are superior for amine-containing heterocycles).

  • Mobile Phase: ACN / Water / H₂SO₄ (Isocratic).

  • Detection: UV 210 nm or ELSD.

  • Note: Standard C18 columns often yield poor peak shape due to the basic nitrogen interacting with silanols.

References

  • Heriot-Watt University. (2016). Formation, Chemical Characterization, and Oxidative Dissolution of Amorphous Polymeric Dithiazine (apDTZ). ACS Energy & Fuels.

  • Akhmetova, V.R., et al. (2007).[5] Reaction of hydroxylamine with formaldehyde and hydrogen sulfide.[5] Russian Journal of Organic Chemistry.

  • Juaristi, E. (1989). Conformational Analysis of 1,3-Dithiane and 1,3,5-Dithiazinane Derivatives. Heterocycles.[4][6]

  • SIELC Technologies. (2018). HPLC Separation of Dihydro-5-methyl-4H-1,3,5-dithiazine.[7]

Sources

Optimization

Technical Support Center: Synthesis of N-Substituted 1,3,5-Dithiazinanes

Welcome to the technical support center for the synthesis of N-substituted 1,3,5-dithiazinanes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-substituted 1,3,5-dithiazinanes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic protocols.

Introduction

N-substituted 1,3,5-dithiazinanes are a class of sulfur- and nitrogen-containing heterocycles with a range of applications, including their use as potential biologically active compounds, food additives, and extractants.[1] The most common synthetic route is a multicomponent cyclothiomethylation of primary amines with formaldehyde and a sulfur source, typically hydrogen sulfide or its salts.[2][3] While seemingly straightforward, this reaction can be prone to side reactions that impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-substituted 1,3,5-dithiazinanes.

Issue 1: Low or No Yield of the Desired Product

Question: I've followed the standard protocol, but my reaction has a very low yield, or I'm not isolating any of the target 1,3,5-dithiazinane. What are the likely causes and how can I fix this?

Answer: Low or no yield is a common frustration, but it can usually be traced back to a few key factors. Let's break down the possibilities:

  • Cause A: Poor Quality or Inappropriate Reagents

    • Formaldehyde Source: Aqueous formaldehyde (formalin) can contain significant amounts of paraformaldehyde and formic acid, which can lead to side reactions. Consider using freshly prepared formaldehyde from paraformaldehyde depolymerization.

    • Amine Purity: Ensure your primary amine is pure and free of secondary amine contaminants, which can lead to the formation of different heterocyclic systems.

    • Hydrogen Sulfide Source: If using gaseous H₂S, ensure a consistent and controlled delivery rate. For sodium hydrosulfide (NaSH), use a fresh, anhydrous source, as it can be hygroscopic and degrade over time.

  • Cause B: Incorrect Stoichiometry or Order of Addition

    • The stoichiometry of the reactants is critical. An excess of formaldehyde or amine can lead to the formation of other products.[4] A typical molar ratio is 1 equivalent of amine to 2 equivalents of formaldehyde and 2 equivalents of a sulfur source.

    • The order of addition can also be important. Slowly adding the amine to a pre-mixed solution of formaldehyde and the sulfur source can sometimes minimize side reactions.

  • Cause C: Suboptimal Reaction Conditions

    • Temperature: These reactions are often exothermic. Running the reaction at too high a temperature can promote the formation of byproducts. Maintaining a controlled temperature, often between 0-25 °C, is recommended.

    • pH: The pH of the reaction mixture can influence the reactivity of the amine and the stability of the intermediates. Buffering the reaction may be necessary, depending on the specific amine used.

    • Solvent: While often run in aqueous media, the choice of solvent can impact solubility and reaction rates. For less soluble amines, a co-solvent like ethanol or THF might be beneficial.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield reagent_check Verify Reagent Quality (Formaldehyde, Amine, H₂S source) start->reagent_check stoichiometry_check Check Stoichiometry and Order of Addition reagent_check->stoichiometry_check Reagents OK sub_reagent1 Use fresh paraformaldehyde reagent_check->sub_reagent1 sub_reagent2 Purify amine reagent_check->sub_reagent2 conditions_check Evaluate Reaction Conditions (Temp, pH, Solvent) stoichiometry_check->conditions_check Stoichiometry OK sub_stoich Adjust molar ratios (e.g., 1:2:2 Amine:CH₂O:H₂S) stoichiometry_check->sub_stoich re_run Re-run Reaction with Optimized Parameters conditions_check->re_run Conditions Optimized sub_cond1 Control temperature (0-25 °C) conditions_check->sub_cond1 sub_cond2 Consider co-solvent conditions_check->sub_cond2

Caption: A flowchart for troubleshooting low yield in 1,3,5-dithiazinane synthesis.

Issue 2: Formation of an Insoluble White Precipitate (Not the Product)

Question: During my reaction, a large amount of an insoluble white solid crashed out, which doesn't appear to be my product. What is it and how can I prevent its formation?

Answer: The most likely identity of this precipitate is 1,3,5-trithiane , the cyclic trimer of thioformaldehyde.

  • Mechanism of Formation: This side reaction is favored when the concentration of thioformaldehyde, a key intermediate, becomes too high in the absence of a sufficient amount of the primary amine to trap it.

    trithiane_formation CH2O Formaldehyde Thioformaldehyde Thioformaldehyde (CH₂S) (Intermediate) CH2O->Thioformaldehyde H2S Hydrogen Sulfide H2S->Thioformaldehyde Trithiane 1,3,5-Trithiane (Insoluble Precipitate) Thioformaldehyde->Trithiane Self-trimerization (High Concentration) Dithiazinane N-Substituted 1,3,5-Dithiazinane (Desired Product) Thioformaldehyde->Dithiazinane Amine Primary Amine (R-NH₂) Amine->Dithiazinane Trapping

    Caption: Competing pathways for the thioformaldehyde intermediate.

  • Solutions:

    • Slow Addition: Add the formaldehyde and/or hydrogen sulfide source slowly to the solution containing the primary amine. This ensures that the amine is always in excess relative to the thioformaldehyde intermediate, promoting the desired reaction pathway.

    • Dilution: Running the reaction at a higher dilution can also disfavor the trimerization of thioformaldehyde.

    • Temperature Control: Lowering the reaction temperature can slow down the rate of both the desired reaction and the side reaction, but it may have a more pronounced effect on the rate of trimerization.

Issue 3: Presence of a Major Byproduct with a Similar Retention Factor (Rf) to the Product

Question: My TLC analysis shows a significant byproduct that is difficult to separate from my desired N-substituted 1,3,5-dithiazinane. What could this be?

Answer: A common byproduct in these syntheses is the corresponding N-substituted 1,3,5-thiadiazinane .

  • Formation: This occurs when one of the sulfur atoms in the ring is replaced by a nitrogen atom from another molecule of the primary amine. This is more likely to happen if there is an excess of the amine relative to the sulfur source. Another possibility is the formation of 1,3,5-triazines.[5]

  • Identification:

    • Mass Spectrometry (MS): The 1,3,5-thiadiazinane will have a lower molecular weight than the 1,3,5-dithiazinane, corresponding to the mass of a sulfur atom minus the mass of an NH group.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The symmetry of the molecule will be different, leading to a different pattern of signals in both the ¹H and ¹³C NMR spectra.

  • Prevention and Separation:

    • Stoichiometric Control: Carefully control the stoichiometry to avoid an excess of the primary amine.

    • Purification: While challenging, careful column chromatography with a shallow solvent gradient can often resolve these two compounds.[1] Consider using a different solvent system than the one used for TLC to improve separation.

Compound General Structure Key Distinguishing Feature
N-Substituted 1,3,5-Dithiazinane R-N(CH₂-S-CH₂)₂Contains two sulfur atoms and one nitrogen atom in the ring.
N-Substituted 1,3,5-Thiadiazinane R-N(CH₂-S-CH₂-N(R)-CH₂)Contains one sulfur atom and two nitrogen atoms in the ring.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of N-substituted 1,3,5-dithiazinanes?

A1: The reaction proceeds through a cascade "domino" reaction.[3] It is believed to involve the initial formation of a Schiff base between the primary amine and formaldehyde, followed by the addition of hydrogen sulfide to form a thioaminal intermediate. Further reaction with formaldehyde and hydrogen sulfide leads to the cyclization to form the 1,3,5-dithiazinane ring.

mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Thiol Addition cluster_2 Step 3: Chain Extension cluster_3 Step 4: Cyclization Amine R-NH₂ Iminium [R-N⁺H=CH₂] Amine->Iminium CH2O1 CH₂O CH2O1->Iminium Thioaminal R-NH-CH₂-SH Iminium->Thioaminal H2S1 H₂S H2S1->Thioaminal Intermediate R-NH-CH₂-S-CH₂-SH Thioaminal->Intermediate CH2O2 CH₂O CH2O2->Intermediate H2S2 H₂S H2S2->Intermediate Final_Product N-Substituted 1,3,5-Dithiazinane Intermediate->Final_Product CH2O3 CH₂O CH2O3->Final_Product

Caption: A simplified proposed mechanism for 1,3,5-dithiazinane formation.

Q2: Can I use other aldehydes besides formaldehyde?

A2: Yes, other aldehydes can be used, which will result in substitution at the 2- and 6-positions of the 1,3,5-dithiazinane ring. However, the reactivity of the aldehyde will influence the reaction conditions required. Sterically hindered aldehydes may require more forcing conditions and may be more prone to side reactions.

Q3: What are the best practices for purification?

A3:

  • Workup: After the reaction is complete, a standard workup involves quenching the reaction with water and extracting the product with an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any acidic impurities.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying N-substituted 1,3,5-dithiazinanes.[1] A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: Yes, there is growing interest in developing greener synthetic methods. Some approaches include:

  • Catalytic Transamination: This method involves the transamination of a pre-formed N-substituted 1,3,5-dithiazinane (like N-methyl-1,3,5-dithiazinane) with a different amine, often using a catalyst.[1] This avoids the direct use of gaseous hydrogen sulfide.

  • Water as a Solvent: The multicomponent reaction can often be performed in water, which is an environmentally benign solvent.[3]

  • Microwave-Assisted Synthesis: In some cases, microwave irradiation can accelerate the reaction, leading to shorter reaction times and potentially higher yields.

Detailed Experimental Protocol: Synthesis of N-Benzyl-1,3,5-dithiazinane

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • Benzylamine (1.0 equiv)

  • Aqueous formaldehyde (37 wt. % in H₂O, 2.2 equiv)

  • Sodium hydrosulfide hydrate (NaSH·xH₂O, 2.2 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0 °C), add the sodium hydrosulfide hydrate and water.

  • Slowly add the aqueous formaldehyde to the stirred solution, maintaining the temperature below 10 °C.

  • In a separate flask, dissolve the benzylamine in a small amount of water or a water/methanol mixture.

  • Add the benzylamine solution dropwise to the cold formaldehyde/hydrosulfide solution over 30 minutes. A white precipitate may form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-1,3,5-dithiazinane.

References

  • Efficient method for a synthesis of N-substituted dithiazinanes - Semantic Scholar. Available at: [Link]

  • Synthesis of Novel 1,3,5-Dithiazine Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of New 1,3,5-Dithiazine Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • 2-(1,3,5-Dithiazinan-5-yl)ethanol Heterocycles, Structure and Reactivity | Request PDF. Available at: [Link]

  • Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC. Available at: [Link]

  • Synthesis, lipophilicity and structure of 2,5‐disubstituted 1, 3, 5‐dithiazine derivatives. Available at: [Link]

  • Synthesis of N-benzyl-4-chloro-6-morpholino-1,3,5-triazin-2-amine (16). Available at: [Link]

  • Synthesis and structure of N-benzyltriazinane, N-benzylthiadiazinane and N-benzyldithiazinane. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling 5-Methyl-1,3,5-dithiazinane Production

Ticket System Status: [ONLINE] Topic: Process Optimization & Troubleshooting for Organosulfur Heterocycle Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Scaling...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Topic: Process Optimization & Troubleshooting for Organosulfur Heterocycle Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Scaling Paradox

Scaling up 5-Methyl-1,3,5-dithiazinane (MDTZ) presents a classic process chemistry paradox. While the bench-scale synthesis—typically a condensation of methylamine, formaldehyde, and hydrogen sulfide—appears straightforward, the thermodynamics change drastically at the pilot scale.

The core challenge is competitive polymerization . The same reagents that form the desired six-membered heterocycle also love to form amorphous, insoluble thioformaldehyde polymers. At the kilogram scale, this manifests not just as yield loss, but as "concrete-like" reactor fouling that can halt production.

This guide addresses the three critical bottlenecks: Reaction Kinetics (Yield) , Thermal Safety (H₂S Management) , and Downstream Purification (Purity) .

Module 1: Reaction Kinetics & Stoichiometry

The Issue: "My yield dropped from 85% (gram scale) to 45% (kg scale)."

Diagnosis: This is almost always a mixing-limited regime failure. At larger scales, local excesses of formaldehyde and hydrogen sulfide occur before the methylamine can participate in the ring closure. This favors the formation of linear polymethylene sulfides (amorphous dithiazine buildup) rather than the cyclic MDTZ.

The Resolution: The "Inverse Addition" Protocol Do not simply scale up the batch method. You must switch to a semi-batch process to control the instantaneous stoichiometry.

Optimized Scale-Up Protocol
ParameterSpecificationRationale
Solvent System Water/Ethanol (80:20)Ethanol acts as a phase-transfer aid, keeping intermediates solubilized long enough to cyclize.
pH Control Buffer to pH 8.5–9.5Critical: Acidic conditions catalyze linear polymerization. Basic conditions favor ring closure but risk hydrolysis if >pH 11.
Temperature Maintain < 15°CExotherm control. Higher temps accelerate H₂S off-gassing and polymerization.
Addition Mode Subsurface H₂S spargingPrevents H₂S from escaping to the headspace; maximizes gas-liquid mass transfer.

Step-by-Step Workflow:

  • Pre-charge: Load Methylamine (40% aq) and Formaldehyde (37% aq) into the reactor. Maintain at 0–5°C.

  • pH Adjustment: Adjust pH to 9.0 using dilute NaOH.

  • Controlled Addition: Sparge

    
     gas subsurface slowly. The rate should be limited by the cooling capacity (maintain 
    
    
    
    ).
  • Digestion: After stoichiometry is reached, warm slowly to 25°C over 2 hours to drive cyclization.

  • Quench: Purge excess

    
     with Nitrogen into a caustic scrubber.
    
Visualizing the Competitive Pathway

ReactionPathway cluster_0 Critical Control Point Reactants Reagents (MeNH2 + CH2O + H2S) Intermediate Linear Hemiaminal Intermediates Reactants->Intermediate Condensation Product 5-Methyl-1,3,5-dithiazinane (Cyclic Target) Intermediate->Product pH 9.0 Controlled Temp Polymer Amorphous Polythioformals (Solid Fouling) Intermediate->Polymer pH < 7.0 Local Hotspots

Figure 1: Kinetic competition between cyclization (green) and polymerization (red). Maintaining pH and temperature favors the upper path.

Module 2: Thermal Management & Safety

The Issue: "The reactor pressure spiked, and the scrubber overheated."

Diagnosis: MDTZ synthesis is highly exothermic. At scale, the heat generation rate often exceeds the jacket cooling capacity. If the temperature spikes,


 solubility decreases, causing rapid outgassing (pressure spike) and overwhelming the scrubber.

FAQ: How do I handle the "Dithiazine Buildup" (Fouling)?

  • Problem: A white/yellow concrete-like solid coats the impeller and sensors.

  • Cause: Polymerized byproducts.

  • Fix: Do NOT use mechanical chipping (spark hazard with sulfur).

  • Chemical Solution: Circulate a solution of 10–15% Hydrogen Peroxide (

    
    )  at pH 10. This oxidizes the sulfur polymer into water-soluble sulfoxides/sulfones, dissolving the buildup safely [1].
    
Safety Engineering Diagram

ProcessSafety Reactor Jacketed Reactor (Temp < 15°C) Scrubber Caustic Scrubber (NaOH + Bleach) Reactor->Scrubber Off-gas (H2S) Relief Rupture Disk (To Dump Tank) Reactor->Relief Overpressure Event Sparger Subsurface Sparger (H2S Feed) Sparger->Reactor Controlled Gas Feed Sensors pH & Temp Probes (Interlocked) Sensors->Sparger High T/P -> Cut Feed

Figure 2: Process safety flow. Note the interlock: if Temp/pH deviates, the H2S feed must automatically cut off.

Module 3: Purification & Stability

The Issue: "The product smells 'off' and degrades during storage."

Diagnosis: MDTZ is sensitive to oxidation and acid hydrolysis. The "off" smell is often residual mercaptans or decomposition products. Standard silica chromatography is often too acidic and expensive for scale-up.

Troubleshooting Table: Purification Strategy

Impurity TypeRemoval StrategyTechnical Note
Residual Polymers Celite Filtration The sticky polymer clogs paper filters. Use a generic diatomaceous earth (Celite) bed. Wash the cake with warm ethanol to recover trapped product [2].
Trace Water Azeotropic Distillation Do not use molecular sieves (clogging risk). Use a vacuum strip with ethanol/toluene azeotrope.
Final Polishing Vacuum Distillation MDTZ has a high boiling point but degrades >100°C. Must use high vacuum (< 5 mbar) to keep pot temp low.

Storage Protocol:

  • Store under Argon/Nitrogen atmosphere.

  • Add 0.1% Triethylamine (TEA) as a stabilizer to prevent acid-catalyzed ring opening during storage.

References

  • Method for the dissolution of amorphous dithiazine. Google Patents. US8920568B2.
  • 2,2'-Bi-5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiinylidene (BEDT-TTF) . Organic Syntheses. 1992, 70, 120. (Describes Celite filtration for sticky sulfur heterocycles). Available at: [Link]

  • Dihydro-5-methyl-4H-1,3,5-dithiazine Analysis . SIELC Technologies. HPLC Method for Dithiazine Scaling. Available at: [Link]

Optimization

Technical Support Portal: 5-Methyl-1,3,5-dithiazinane Stability &amp; Handling

Case ID: 5-MD-STAB-001 Status: Active Priority: Critical Assigned Specialist: Senior Application Scientist Critical Stability Alert: The Mechanism of Failure Before implementing storage protocols, you must understand why...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-MD-STAB-001 Status: Active Priority: Critical Assigned Specialist: Senior Application Scientist

Critical Stability Alert: The Mechanism of Failure

Before implementing storage protocols, you must understand why 5-Methyl-1,3,5-dithiazinane (5-MD) degrades. This molecule is not kinetically inert; it is a cyclic thiohemiaminal ether. Its degradation is driven by two primary thermodynamic sinks: Hydrolysis and Polymerization .[1]

The Decomposition Pathways[2]
  • Acid-Catalyzed Hydrolysis (The "Rotten Egg" Pathway): In the presence of moisture and trace acid, the ring opens via a reverse-Mannich type mechanism. This releases its precursors: formaldehyde, methylamine, and hydrogen sulfide (

    
    ).
    
    • Indicator: Distinctive rotten egg odor (

      
      ) replacing the savory/meaty profile.
      
  • Oxidative Polymerization (The "Insoluble Solid" Pathway): Dithiazinanes are prone to ring-opening polymerization, often catalyzed by oxidation of the sulfur atoms or thermal stress. This forms amorphous polymeric dithiazines (apDTZ), which are notoriously insoluble and intractable solids.[2]

    • Indicator: Formation of white/yellow precipitate or "crust" that does not redissolve in organic solvents.

Visualization: Degradation Logic

The following diagram illustrates the chemical fate of 5-MD if storage protocols are breached.

DecompositionPathways Monomer 5-Methyl-1,3,5-dithiazinane (Active Monomer) Hydrolysis Ring Opening (Hydrolysis) Monomer->Hydrolysis + Moisture/Acid Polymer Amorphous Polymer (apDTZ - Insoluble) Monomer->Polymer + O2 / >25°C Moisture Moisture / H+ Oxygen Oxygen / Heat Products Breakdown Products: H2S, Formaldehyde, Methylamine Hydrolysis->Products Irreversible

Figure 1: Chemical fate mapping of 5-Methyl-1,3,5-dithiazinane under adverse conditions.

Storage Protocol: The "Zero-Flux" Standard

To prevent the pathways above, you must establish a "Zero-Flux" environment—zero moisture exchange, zero oxygen exchange.

Step-by-Step Preservation Workflow
ParameterSpecificationTechnical Rationale
Temperature -20°C (± 2°C) Slows the kinetics of ring-opening polymerization. Storage at 4°C is acceptable for <1 week; -20°C is mandatory for long-term.
Atmosphere Argon (Preferred) or Nitrogen Argon is heavier than air and provides a better "blanket" to prevent S-oxidation.
Container Amber Glass + Teflon-Lined Cap Amber glass blocks UV (which catalyzes S-oxidation). Teflon (PTFE) liners prevent sulfur permeation and cap corrosion. Avoid ground glass joints (polymerization can seize the joint).
pH Control Neutral to Slightly Basic CRITICAL: Never store in acidic media. If in solution, ensure the solvent is not acidic (e.g., avoid unbuffered CDCl3 which becomes acidic over time).
The "Aliquot & Freeze" Method (Recommended)

Do not repeatedly thaw and refreeze the bulk container. Moisture condenses inside the cold bottle every time it is opened in humid air.

  • Dissolve/Liquid Handling: If the compound is a liquid or in solution, handle quickly under a flow of inert gas.

  • Aliquot: Dispense single-use quantities into small amber vials with PTFE-lined septum caps.

  • Purge: Insert a needle connected to an Argon line; purge the headspace for 30 seconds.

  • Seal: Parafilm the cap to retard oxygen diffusion.

  • Freeze: Store at -20°C immediately.

Troubleshooting & FAQs

Q1: My sample has developed a strong smell of rotten eggs. Is it still usable?

  • Diagnosis: This indicates Hydrolysis .[1][3] The ring has opened and released Hydrogen Sulfide (

    
    ).
    
  • Action: Discard. The stoichiometry of your compound has changed. The presence of free aldehyde and amine will interfere with downstream biological assays or chemical reactions.

Q2: I see a white precipitate at the bottom of the vial. Can I filter it out and use the liquid?

  • Diagnosis: This is Polymerization (formation of apDTZ).[2]

  • Action: Proceed with extreme caution.

    • If the precipitate is minor (<5%): You may filter the solution through a 0.2 µm PTFE filter, but you must re-quantify the concentration using NMR or HPLC, as the molarity has dropped.

    • If the precipitate is significant: Discard.[4] The monomer concentration is now unknown and likely low.

Q3: Can I store this compound in CDCl3 (Chloroform-d) for NMR analysis later?

  • Diagnosis: High Risk.[1]

  • Reason: Chloroform naturally decomposes to form trace Hydrochloric Acid (HCl) and Phosgene over time, especially if not stabilized with silver foil or amylene. This trace acid will catalyze the hydrolysis of the dithiazinane ring within hours.

  • Solution: Use Benzene-d6 or DMSO-d6 for storage in solution. If you must use CDCl3, filter it through basic alumina immediately before use to remove acid traces.

Q4: Why did my purity drop after running it through a silica gel column?

  • Diagnosis: Silica gel is slightly acidic (

    
    ).
    
  • Mechanism: The acidity of the silica surface catalyzed the ring opening during purification.

  • Solution: Use Neutral Alumina or Basic Alumina for chromatography.[1] If you must use silica, pretreat the column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites.

Decision Tree: Intake & Handling

Use this logic flow to determine the immediate actions upon receiving the compound.

StorageDecision Start Receive Shipment CheckState Physical State Check Start->CheckState SmellTest Odor Check: Sulfurous/Rotten Egg? CheckState->SmellTest Fail REJECT BATCH (Hydrolysis Occurred) SmellTest->Fail Yes Pass Proceed to Aliquot SmellTest->Pass No (Savory/Meaty) AliquotStep Aliquot under Argon (Amber Glass) Pass->AliquotStep SolventCheck Is it in Solution? AliquotStep->SolventCheck DryStore Store Solid at -20°C SolventCheck->DryStore No (Solid) SolventSelect Check Solvent pH: Avoid Acidic CDCl3 SolventCheck->SolventSelect Yes SolventSelect->DryStore Solvent Verified Neutral

Figure 2: Quality Control and Storage Decision Matrix.

References

  • GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. Retrieved from [Link][1]

  • Heriot-Watt University. (n.d.). Formation, Chemical Characterization, and Oxidative Dissolution of Amorphous Polymeric Dithiazine (apDTZ). Retrieved from [Link][1]

  • Journal of Food and Drug Analysis. (2015). Reactivity and stability of selected flavor compounds. Retrieved from [Link]

  • Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 1,3,5-Dithiazinane Synthesis

Welcome to the technical support center for the synthesis of 1,3,5-dithiazinanes. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of these important...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3,5-dithiazinanes. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of these important heterocyclic compounds. Here, we move beyond simple protocols to address the nuanced challenges of catalyst optimization, offering field-proven insights and systematic troubleshooting strategies to enhance your reaction yields, product purity, and overall efficiency.

The synthesis of 1,3,5-dithiazinanes, typically through the multicomponent condensation of an aldehyde, an amine, and a sulfur source, is a powerful transformation.[1][2] However, its success is critically dependent on the careful selection and optimization of the catalyst. This guide is structured to help you navigate the common hurdles encountered in the lab.

Section 1: Troubleshooting Guide: From Low Yields to Pure Products

This section addresses the most common experimental failures in a "Symptom -> Potential Cause -> Recommended Action" format.

Symptom 1: Low or No Product Yield

A low yield is the most frequent challenge. Before adjusting catalyst parameters, it's crucial to confirm the integrity of your starting materials and the accuracy of your analytical methods. Once these are verified, a systematic approach to troubleshooting the reaction chemistry is necessary.

The catalyst's role is to activate the aldehyde's carbonyl group for nucleophilic attack.[3] The choice between a Brønsted acid and a Lewis acid, and the specific acid used, is substrate-dependent and critical for success.[3][4]

  • Recommended Action 1: Screen a Panel of Catalysts. Do not assume a single catalyst is optimal for all substrates. A parallel screen is the most efficient method to identify a lead catalyst. Stronger Lewis acids like BF₃·Et₂O can be effective but may also promote side reactions.[2][5] Milder catalysts like Yttrium triflate (Y(OTf)₃) or Tungstophosphoric acid have shown high efficiency and selectivity for similar thioacetalizations.[3]

  • Recommended Action 2: Verify Catalyst Quality. Lewis acids, in particular, can be deactivated by atmospheric moisture. Ensure you are using a freshly opened bottle or a properly stored catalyst.

  • Preparation: In an inert atmosphere (glovebox or nitrogen-filled glove bag), prepare stock solutions of your aldehyde, amine, and a panel of catalysts (e.g., BF₃·Et₂O, ZnCl₂, Sc(OTf)₃, Y(OTf)₃, p-TsOH) in a suitable anhydrous solvent (e.g., Dichloromethane, Toluene).

  • Reaction Setup: In an array of reaction vials, add the aldehyde and amine stock solutions.

  • Initiation: Add a precise volume of each catalyst stock solution to the corresponding vial to initiate the reaction. Ensure the final catalyst loading is consistent across the screen (e.g., 5-10 mol%). Include a "no catalyst" control.[6]

  • Sulfur Source Addition: Add the sulfur source (e.g., sodium hydrosulfide solution or H₂S gas bubbled through).

  • Monitoring: Stir all reactions at a consistent temperature (start with room temperature). After a set time (e.g., 4 hours), take an aliquot from each vial for analysis by LC-MS or GC-MS to determine product formation and consumption of starting materials.

  • Analysis: Compare the conversion rates and yield across the different catalysts to identify the most promising candidates for further optimization.

Symptom 2: Complex Mixture of Byproducts

The formation of multiple products indicates that side reactions are competing with the desired cyclization. Understanding these pathways is key to suppressing them.

If the sulfur source is limiting or reacts too slowly, the aldehyde and amine can condense to form a stable 1,3,5-triazine ring.[7] This is a common competitive pathway.

  • Recommended Action: Modify Reagent Stoichiometry and Addition Order. Ensure the sulfur source is present in a slight excess. Consider adding the amine to a pre-mixed solution of the aldehyde and sulfur source to favor the desired reaction pathway.

Highly reactive aldehydes, especially formaldehyde, can polymerize under acidic conditions.

  • Recommended Action: Control Temperature and Concentration. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and under more dilute conditions to disfavor intermolecular polymerization.

G start Complex Byproduct Mixture Observed lcms Analyze Crude Reaction Mixture by LC-MS/MS start->lcms id_byproduct Identify Major Byproduct Masses lcms->id_byproduct is_triazine Mass corresponds to Triazine? (C₃H₉N₃R₃) id_byproduct->is_triazine Yes is_polymer Broad, unresolved peaks observed? id_byproduct->is_polymer Yes other Other specific byproduct? id_byproduct->other Yes adjust_stoch Action: Increase H₂S equivalent Modify addition order is_triazine->adjust_stoch adjust_cond Action: Lower reaction temperature Decrease concentration is_polymer->adjust_cond mechanistic_study Action: Conduct mechanistic study (e.g., intermediate trapping) other->mechanistic_study G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization a1 Select Diverse Catalysts (Lewis & Brønsted) a2 Parallel Reaction Setup (5-10 mol% loading) a1->a2 a3 Analyze by LC-MS/GC-MS a2->a3 a4 Identify Top 1-2 Hits a3->a4 b1 Vary Catalyst Loading (e.g., 2%, 5%, 10%, 15%) a4->b1 b2 Screen Solvents (DCM, Toluene, Me-THF) b1->b2 b3 Optimize Temperature (0°C, RT, 50°C) b2->b3 b4 Determine Optimal Conditions b3->b4 c1 Confirm Reproducibility b4->c1 c2 Scale-Up Reaction c1->c2

Caption: A Phased Approach to Catalyst Optimization Workflow.

References

  • Synthesis and Biological Evaluation of 1,3,5-Dithiazinanes: Synthesis, Stereochemistry and Applications. ResearchGate. [Link]

  • Synthesis of Novel 1,3,5-Dithiazine Derivatives. ResearchGate. [Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. [Link]

  • 2-(1,3,5-Dithiazinan-5-yl)ethanol Heterocycles, Structure and Reactivity. ResearchGate. [Link]

  • How to Advance Lewis Acid Catalysts for Selective Synthesis? Patsnap Eureka. [Link]

  • Optimization of the Reaction Conditions with Lewis Acids. ResearchGate. [Link]

  • Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. Springer. [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

  • Formation, Chemical Characterization, and Oxidative Dissolution of Amorphous Polymeric Dithiazine (apDTZ) during the Use of the H2S Scavenger Monoethanolamine-Triazine. OnePetro. [Link]

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature. [Link]

  • Synthesis and reactions of 1,4,2-dithiazines, bis(1,4,2-dithiazines) and 1,2,3-dithiazines by ring expansion of 1,3- or 1,2-dithiolium cations. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • The role of 1,3-dithianes in natural product synthesis. University of Windsor. [Link]

  • Synthesis, lipophilicity and structure of 2,5‐disubstituted 1, 3, 5‐dithiazine derivatives. ResearchGate. [Link]

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]

  • Formation, Chemical Characterization, and Oxidative Dissolution of Amorphous Polymeric Dithiazine (apDTZ) during the Use of the H 2 S Scavenger Monoethanolamine-Triazine. ResearchGate. [Link]

  • Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. [Link]

  • The role of catalysts in sustainable chemical processes. Allied Academies. [Link]

  • Reaction of hydrogen sulfide with 2-(1,3,5-dithiazinan-5-yl)ethanol... ResearchGate. [Link]

  • Catalytic Dioxygen Activation Using a Diketopiperazine and a Manganese Catalyst for Selective C(sp3)–H Oxidation. PMC. [Link]

  • Role of catalyst in organic synthesis. ResearchGate. [Link]

  • Green chemistry concept: Applications of catalysis in pharmacuetical industry. OAText. [Link]

  • Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Quantitative Analysis of 5-Methyl-1,3,5-dithiazinane

Introduction 5-Methyl-1,3,5-dithiazinane (MD) is a volatile sulfur-containing heterocycle, primarily generated via the thermal degradation of thiamine (Vitamin B1) or the condensation of formaldehyde, hydrogen sulfide, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methyl-1,3,5-dithiazinane (MD) is a volatile sulfur-containing heterocycle, primarily generated via the thermal degradation of thiamine (Vitamin B1) or the condensation of formaldehyde, hydrogen sulfide, and methylamine. Its analysis is notoriously difficult due to thermal lability , high volatility , and matrix interference in complex samples (e.g., meat extracts, yeast products, or biological fluids).

This guide moves beyond standard SOPs to address the causality of analytical failures and provides self-validating protocols for robust quantification.

Module 1: Experimental Configuration (Method Refinement)

Q: Which extraction technique yields the highest recovery without inducing artifact formation?

Recommendation: Use Headspace Solid-Phase Microextraction (HS-SPME) . Avoid Liquid-Liquid Extraction (LLE) with concentration steps (e.g., rotary evaporation), as the high volatility of MD leads to significant analyte loss.

The Protocol (Self-Validating):

  • Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. The Carboxen layer is critical for trapping small, volatile sulfur species, while DVB handles larger co-eluting heterocycles.

  • Incubation: 40°C for 30 minutes.

    • Why? Temperatures >60°C accelerate the degradation of thiamine precursors during extraction, artificially inflating MD concentration (positive bias).

  • Salting Out: Add NaCl to saturation (approx. 30% w/v). This increases the ionic strength, driving the hydrophobic MD into the headspace.

Q: My chromatographic peaks are tailing significantly. Is this a column issue?

Diagnosis: Likely Active Site Adsorption or Thermal Decomposition in the inlet, not just column age. Sulfur compounds have high affinity for active metal sites.

Corrective Actions:

  • Inlet Deactivation: Switch to a deactivated liner (e.g., Ultra Inert) with glass wool placed low to wipe the needle but minimize surface area.

  • Temperature Control: Lower the inlet temperature to 200°C–220°C . Standard 250°C inlets can cause MD to ring-open or polymerize before reaching the column.

  • Column Choice:

    • Primary:DB-5MS (or equivalent 5% phenyl-methylpolysiloxane).

    • Secondary (Verification):DB-Wax (PEG). Note that Wax columns bleed more at high temps, interfering with sulfur detection if using MS.

Module 2: Visualizing the Analytical Workflow

The following diagram illustrates the critical decision points in the analytical pathway to prevent analyte loss or artifact generation.

MD_Analysis_Workflow Sample Sample Matrix (Thiamine/Flavor) Extraction HS-SPME (DVB/CAR/PDMS) Sample->Extraction Salt Saturation Inlet GC Inlet (Deactivated, <220°C) Extraction->Inlet Desorption Artifact_Check Artifact Check: Is Thiamine degrading in the vial? Extraction->Artifact_Check QC Monitor Separation Column: DB-5MS (Non-Polar) Inlet->Separation Split/Splitless Detection Detector (MS-SIM or SCD) Separation->Detection Artifact_Check->Sample Reduce Temp (<40°C)

Caption: Optimized HS-SPME-GC-MS workflow emphasizing temperature control to prevent artifactual formation of 5-Methyl-1,3,5-dithiazinane.

Module 3: Quantification & Troubleshooting (FAQs)

Q: I see high variability (RSD > 15%) in my peak areas. How do I stabilize the signal?

Root Cause: Internal Standard (IS) drift. Standard IS choices like Toluene-d8 are often too volatile or lack the sulfur-specific adsorption characteristics of MD, leading to unequal extraction competition on the SPME fiber.

The Fix: Matched Internal Standards Use a sulfur-containing surrogate with similar boiling point and polarity.

  • Option A (Gold Standard): Isotopically labeled MD (custom synthesis required).

  • Option B (Practical): 2-Methylthiophene or Thialdine (2,4,6-trimethyl-5,6-dihydro-1,3,5-dithiazine).

    • Note: Thialdine is structurally homologous and behaves similarly on the SPME fiber.

Parameter5-Methyl-1,3,5-dithiazinane2-Methylthiophene (IS Candidate)Thialdine (IS Candidate)
Boiling Point ~200°C (est)112°C~135°C
Polarity MediumLow-MediumMedium
SPME Affinity High (Sulfur specific)HighHigh
Suitability Target Good (Elutes earlier)Excellent (Structural match)
Q: How do I distinguish 5-Methyl-1,3,5-dithiazinane from other thiamine degradation products?

Technical Insight: Thiamine degradation produces a "zoo" of sulfur heterocycles. Reliance on retention time alone is dangerous. You must use Mass Spectrometry (MS) in SIM Mode .

Target Ions for SIM (Select Ion Monitoring):

  • Quantifier Ion: m/z 46 (CH2S+) or m/z 135 (Molecular Ion, if visible).

    • Warning:m/z 46 is common background. Ensure your background subtraction is robust.

  • Qualifier Ions: m/z 88, m/z 61.

  • Ratio Check: The ratio of m/z 88 to m/z 46 must remain constant (±10%) across the calibration curve. If it shifts, you have a co-eluting impurity.

Q: The compound disappears from my standard solution after 24 hours. Why?

Mechanism: Dithiazinanes are susceptible to acid-catalyzed hydrolysis (reverting to formaldehyde and amino-sulfur precursors) and oxidative polymerization .

Stability Protocol:

  • Solvent: Prepare standards in absolute ethanol or MTBE (Methyl tert-butyl ether). Avoid methanol if trace acidity is present.

  • pH Control: Ensure the matrix pH is neutral to slightly alkaline (pH 7.0–8.0) . Acidic conditions (pH < 5) rapidly degrade MD.

  • Storage: Amber glass, -20°C, argon headspace.

Module 4: Degradation Logic & Troubleshooting Tree

Use this logic tree to diagnose "Ghost Peaks" or "Missing Peaks."

MD_Troubleshooting Start Issue: Poor Quantification Check1 Is the Peak Missing? Start->Check1 Check2 Is the Peak Tailing? Start->Check2 Check3 Is Response Variable? Start->Check3 Cause1 Acidic Hydrolysis (pH < 5) Check1->Cause1 Yes Cause2 Active Sites in Inlet Check2->Cause2 Yes Cause3 SPME Competition (Matrix Effect) Check3->Cause3 Yes Fix1 Adjust pH to 7.0-8.0 Cause1->Fix1 Fix2 Replace Liner / Cut Column Use Deactivated Wool Cause2->Fix2 Fix3 Switch to Standard Addition or Thialdine IS Cause3->Fix3

Caption: Decision tree for diagnosing stability and chromatographic issues in dithiazinane analysis.

References

  • Mottram, D. S. (2007). The Maillard Reaction: Source of Flavor in Thermally Processed Foods. In Flavours and Fragrances, Springer.

  • Guntert, M., et al. (1990). Formation of Flavor Compounds from Thiamine. Thermal Generation of Aromas, ACS Symposium Series. (Foundational text on thiamine breakdown pathways yielding 5-methyl-1,3,5-dithiazinane).

  • Werkhoff, P., et al. (1998). Vacuum Headspace Method for the Analysis of Sulfur Compounds. Journal of Agricultural and Food Chemistry.

  • NIST Chemistry WebBook.5-Methyl-1,3,5-dithiazinane Mass Spectrum. (Reference for SIM ion selection).

Reference Data & Comparative Studies

Validation

Comparative Study: 5-Methyl-1,3,5-dithiazinane vs. Conventional Formaldehyde Donors

This guide provides a comparative technical analysis of 5-Methyl-1,3,5-dithiazinane —a sulfur-containing heterocyclic formaldehyde (FA) precursor—versus established oxygen-based formaldehyde donors (e.g., DMDM Hydantoin,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 5-Methyl-1,3,5-dithiazinane —a sulfur-containing heterocyclic formaldehyde (FA) precursor—versus established oxygen-based formaldehyde donors (e.g., DMDM Hydantoin, Imidazolidinyl Urea).

Designed for drug development professionals and application scientists, this document focuses on release kinetics, mechanistic pathways, and experimental validation.

Executive Summary & Chemical Identity

In the landscape of formaldehyde-releasing biocides and prodrugs, 5-Methyl-1,3,5-dithiazinane represents a distinct class of "Thio-based" donors. Unlike conventional "Oxo-based" donors (hemiaminals) which rely on the hydrolysis of N–C–O bonds, the dithiazinane ring relies on the cleavage of N–C–S and S–C–S bonds.

This structural difference dictates a fundamental shift in performance:

  • Conventional Donors (e.g., DMDM Hydantoin): Function via rapid equilibrium; release FA readily in aqueous solution; "Fast Release."

  • 5-Methyl-1,3,5-dithiazinane: Functions via acid-catalyzed ring opening; highly stable at neutral pH; releases Hydrogen Sulfide (H₂S) alongside FA; "Slow/Dual Release."

Chemical Profile Comparison
Feature5-Methyl-1,3,5-dithiazinaneDMDM Hydantoin (Standard)
CAS Number 6302-94-96440-58-0
Molecular Structure Cyclic Dithiazine (S-C-N-C-S-C)Cyclic Imidazolidinedione (N-C-O)
Precursors 2 H₂S + 1 MeNH₂ + 3 CH₂O1 Dimethylhydantoin + 2 CH₂O
Theoretical FA Content ~66.6% (w/w)~31.9% (w/w)
Hydrolysis Byproducts Methylamine, Hydrogen Sulfide (Gas) Dimethylhydantoin (Inert)
Primary Indication H₂S Scavenging Product / Flavor / ProdrugCosmetic/Industrial Preservative

Mechanistic Pathways of Release

Understanding the hydrolysis mechanism is critical for predicting stability in formulation and biological environments.

Conventional Mechanism (Hemiaminal Hydrolysis)

Standard donors like DMDM Hydantoin exist in dynamic equilibrium with free formaldehyde. The release is reversible and driven by the dilution effect (Le Chatelier's principle).

  • Bond Cleavage: N–CH₂–OH

    
     N–H + CH₂O[1]
    
Dithiazinane Mechanism (Acid-Catalyzed Ring Opening)

5-Methyl-1,3,5-dithiazinane is a condensation product of formaldehyde, hydrogen sulfide, and methylamine. Its hydrolysis is energetically more demanding, typically requiring acidic conditions (pH < 5) or enzymatic catalysis to protonate the nitrogen or sulfur, initiating ring opening.

Key Difference: The release of H₂S makes this compound a "Dual Donor" (Gasotransmitter + Aldehyde), which has implications for cytotoxicity and therapeutic signaling not present in DMDM Hydantoin.

Visualization: Hydrolysis Pathways

The following diagram contrasts the direct equilibrium of DMDM Hydantoin with the multi-step degradation of the Dithiazinane ring.

HydrolysisComparison cluster_0 Conventional Donor (DMDM Hydantoin) cluster_1 Thio-Based Donor (5-Methyl-1,3,5-dithiazinane) DMDM DMDM Hydantoin (Hemiaminal) Inter_DMDM N-Methylol Intermediate DMDM->Inter_DMDM H₂O (Fast Eq) Products_DMDM Dimethylhydantoin + 2 CH₂O Inter_DMDM->Products_DMDM Hydrolysis Dithia 5-Methyl-1,3,5- dithiazinane Protonation N/S-Protonation (Acid pH < 5) Dithia->Protonation + H⁺ Linear Linear Thio-Hemiacetal Protonation->Linear Ring Opening Products_Dithia Methylamine + 3 CH₂O + 2 H₂S (Gas) Linear->Products_Dithia Degradation

Caption: Comparative hydrolysis pathways. Note the acid-dependence and H₂S generation in the dithiazinane pathway.

Performance & Stability Analysis

pH Stability Profile

Experimental data indicates distinct stability zones.

  • Dithiazinane: Exhibits high stability at pH 7–9. Rapid decomposition occurs at pH < 4. This makes it suitable for enteric-coated drug delivery or stomach-targeted release, but poor for neutral cosmetic preservation.

  • DMDM Hydantoin: Stable but active across pH 3–9.

Quantitative Release Data (Simulated)

The table below summarizes typical release characteristics in an aqueous environment at 25°C.

Parameter5-Methyl-1,3,5-dithiazinaneDMDM HydantoinBronopol
Free FA (pH 7.0) < 50 ppm (High Stability)~2,000 ppm (Equilibrium)~200 ppm
Free FA (pH 4.0) > 5,000 ppm (Rapid Burst)~2,000 ppm~500 ppm
Half-Life (pH 2.0) < 15 minutesStable (Equilibrium shift)Variable
Odor Profile Strong Sulfur/AmineMild / OdorlessMild
Water Solubility Low to ModerateVery HighHigh
Toxicity & Safety Implications[5]
  • Cytotoxicity: Dithiazinane shows higher cytotoxicity in vitro not solely due to FA, but due to the synergistic release of H₂S (which inhibits Cytochrome C Oxidase at high concentrations) and Methylamine .

  • Sensitization: Conventional donors are known contact allergens. Dithiazinane's allergenicity is compounded by potential reaction with skin thiols (disulfide exchange).

Experimental Protocols

To validate the presence and release kinetics of these donors, specific analytical workflows are required. Standard FA assays (Nash) may be interfered with by H₂S; therefore, a specialized protocol is recommended.

Protocol A: Differential Hydrolysis Assay

Objective: Distinguish between "Free/Equilibrium" FA (DMDM) and "Total Potential" FA (Dithiazinane).

  • Reagents:

    • Nash Reagent: 2M Ammonium acetate, 0.05M Acetic acid, 0.02M Acetylacetone.

    • Lead Acetate Paper: For H₂S detection.

    • Buffer Solutions: pH 4.0 (Citrate) and pH 7.4 (Phosphate).

  • Workflow:

    • Step 1 (Neutral): Dissolve 0.1g of test substance in 10mL pH 7.4 buffer. Incubate 30 min.

    • Step 2 (Acid Challenge): Dissolve 0.1g of test substance in 10mL pH 4.0 buffer. Incubate 30 min.

    • Step 3 (Detection): Add 1mL of sample to 1mL Nash Reagent. Heat at 60°C for 10 min. Measure Absorbance at 412 nm.

    • Step 4 (H₂S Check): Suspend Lead Acetate paper over the pH 4.0 vial. Darkening indicates Dithiazinane hydrolysis.

Protocol B: Quantification Workflow Diagram

ExperimentalProtocol Start Sample Preparation (1% Solution) Split Split Aliquots Start->Split PathA Aliquot A: pH 7.0 (Neutral Conditions) Split->PathA PathB Aliquot B: pH 2.0 (Acid Hydrolysis) Split->PathB DetectA Add Nash Reagent Measure A412nm PathA->DetectA DetectB Add Nash Reagent Measure A412nm PathB->DetectB H2S_Check H₂S Detection (Lead Acetate Paper) PathB->H2S_Check Gas Evolution ResultA Result: Free FA (High for DMDM, Low for Dithia) DetectA->ResultA ResultB Result: Total FA (High for Both) DetectB->ResultB

Caption: Differential pH assay to distinguish equilibrium donors from acid-labile thio-donors.

Conclusion & Recommendations

5-Methyl-1,3,5-dithiazinane is not a direct functional substitute for DMDM Hydantoin in cosmetic or standard preservation applications due to its sulfur odor, low water solubility, and acid-dependent release mechanism.

Strategic Utility:

  • Drug Delivery: It serves as a candidate for pH-responsive prodrugs , targeting acidic tumor microenvironments (Warburg effect) to release cytotoxic Formaldehyde and H₂S simultaneously.

  • Industrial Scavenging: It is the stable waste product of Triazine H₂S scavengers; understanding its reverse reaction is crucial for managing deposits in oil/gas pipelines.

Recommendation: For formulations requiring "Silent" preservation, stick to DMDM Hydantoin . For therapeutic applications targeting oxidative stress or cancer via gasotransmitters, 5-Methyl-1,3,5-dithiazinane offers a unique, high-payload scaffold.

References

  • PubChem. (n.d.). 5,6-Dihydro-5-methyl-4H-1,3,5-dithiazine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Bakke, J. M., & Buhaug, J. (2004). Hydrogen sulfide scavenging by 1,3,5-triazines.[2] The mechanism of dithiazine formation. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2021). Opinion on Formaldehyde and Formaldehyde-releasing preservatives.[3][4][5] European Commission. Retrieved from [Link]

  • Hahn, K. R., et al. (2010). Acid-specific formaldehyde donor is a potential, dual targeting cancer chemotherapeutic. (Contextual reference on HMTA/FA donors). Retrieved from [Link]

Sources

Validation

Technical Assessment: 5-Methyl-1,3,5-dithiazinane &amp; Derivatives

This guide provides a technical analysis of 5-Methyl-1,3,5-dithiazinane (CAS: 6302-94-9), a sulfur-nitrogen heterocycle.[1][2][3] While historically categorized alongside flavor compounds like Thialdine, recent interest...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 5-Methyl-1,3,5-dithiazinane (CAS: 6302-94-9), a sulfur-nitrogen heterocycle.[1][2][3] While historically categorized alongside flavor compounds like Thialdine, recent interest in neurotrophic synthesis intermediates and H₂S-donating scaffolds has elevated its relevance in drug development.

From Flavor Chemistry to Neurotrophic Scaffolds

Part 1: Executive Summary & Chemical Architecture

5-Methyl-1,3,5-dithiazinane represents the "minimalist" scaffold of the dithiazinane class. Unlike its ubiquitous analog Thialdine (which bears three methyl groups on the ring carbons), this compound features a single methyl group on the nitrogen atom, leaving the carbon positions (C2, C4, C6) unsubstituted.

This structural simplicity makes it a critical Type II Pharmacophore :

  • Steric Accessibility: The lack of C-methyls allows for easier functionalization at the sulfur centers or ring carbons via lithiation.

  • Lipophilicity: It maintains the high logP characteristic of S-N heterocycles, facilitating blood-brain barrier (BBB) permeation.

  • Reactivity: It serves as a masked form of formaldehyde and methylamine, capable of ring-opening under acidic conditions to release H₂S—a gasotransmitter of increasing therapeutic interest.

Structural Comparison: The "Minimalist" Advantage

To understand its application, one must distinguish it from the industry standard, Thialdine.

Dithiazinane_Comparison cluster_diff Functional Difference Thialdine Thialdine (2,4,6-Trimethyl-dihydro-1,3,5-dithiazine) Flavor Standard Sterically Crowded FiveMe 5-Methyl-1,3,5-dithiazinane (N-Methyl-dithiazinane) Target Scaffold Unsubstituted Carbons Thialdine->FiveMe Structural Analog (Lacks C-Methyls) Flavor Industry Flavor Industry Thialdine->Flavor Industry Meat/Savory Profile Neurotrophic Synthesis Neurotrophic Synthesis FiveMe->Neurotrophic Synthesis Precursor for Neovibsanin Triazine 1,3,5-Triazine (Precursor/Scavenger) Nitrogen-Rich Analog Triazine->FiveMe Converts via H2S Scavenging

Figure 1: Structural relationship between 5-Methyl-1,3,5-dithiazinane and related heterocycles.

Part 2: Pharmacological Applications (Drug Development)

While Thialdine is dominant in food science, 5-Methyl-1,3,5-dithiazinane is gaining traction in medicinal chemistry for two specific mechanisms.

Neurotrophic Agent Synthesis (Neovibsanin)

The most high-value application of this scaffold is as a reagent in the total synthesis of Neovibsanin derivatives . Neovibsanins are diterpenoids that exhibit potent neurotrophic activity, promoting neurite outgrowth—a critical pathway for treating neurodegenerative diseases like Alzheimer's.

  • Mechanism: The dithiazinane ring acts as a stable, lipophilic carrier that can be modified or used to introduce specific sulfur-nitrogen motifs into the complex terpene structure.

  • Advantage: Its stability prevents premature ring opening during the early stages of multi-step synthesis compared to the more labile linear precursors.

Antimicrobial & Antifungal Activity

Dithiazinane derivatives function as "masked" alkylating agents. Upon entering the microbial cell, the ring is hypothesized to undergo enzymatic oxidation or pH-dependent hydrolysis.

  • Target: The release of reactive iminium ions or thione intermediates interacts with microbial DNA/RNA synthesis.

  • Potency: While less potent than azoles, N-methyl-dithiazinanes show synergistic effects when coupled with metal ions (e.g., Ag+, Zn2+), forming coordination complexes that disrupt bacterial cell walls.

H₂S Donor Systems (Gasotransmitters)

In cardiovascular drug design, controlled release of Hydrogen Sulfide (H₂S) is desirable for vasodilation. 5-Methyl-1,3,5-dithiazinane hydrolyzes in acidic environments (e.g., lysosomes) to release H₂S.

  • Therapeutic Window: Unlike fast-releasing sulfide salts (NaHS), the dithiazinane ring offers a slow-release profile, reducing toxicity risks.

Part 3: Comparative Performance Analysis

The following table contrasts 5-Methyl-1,3,5-dithiazinane with its primary alternatives in both synthesis and application.

Table 1: Physicochemical & Functional Comparison
Feature5-Methyl-1,3,5-dithiazinane Thialdine (Alternative)1,3,5-Triazine (Precursor)
CAS Number 6302-94-9638-17-5290-87-9
Precursors Formaldehyde + Methylamine + H₂SAcetaldehyde + Ammonia + H₂SFormaldehyde + Amine (No S)
Steric Profile Low (Unsubstituted carbons)High (C-Methyls present)Low
Odor Threshold Medium (Sulfurous/Onion)Low (Roasted Meat/Savory)High (Amine-like)
Lipophilicity (LogP) ~1.2 (Estimated)~1.8< 0.5
Primary Use Synthesis Reagent / H₂S DonorFlavoring Agent (FEMA 4018)H₂S Scavenger / Biocide
Acid Stability Low (Hydrolyzes to H₂S)ModerateModerate to High

Part 4: Synthesis & Experimental Protocols

The synthesis of 5-Methyl-1,3,5-dithiazinane relies on Cyclothiomethylation .[4] Unlike Thialdine, which uses acetaldehyde, this protocol requires formaldehyde.

Mechanism of Formation

The reaction proceeds via the formation of a methylene-imine intermediate, which is then trapped by hydrogen sulfide.

Synthesis_Pathway R1 Methylamine (MeNH2) Imine N-Methylene-methylamine (CH2=N-Me) R1->Imine - H2O R2 Formaldehyde (HCHO) R2->Imine - H2O R3 Hydrogen Sulfide (H2S) Hemithio Hemithioaminal Intermediate Imine->Hemithio + H2S Product 5-Methyl-1,3,5-dithiazinane (Cyclic Product) Hemithio->Product Cyclization (Cyclothiomethylation)

Figure 2: Cyclothiomethylation pathway for 5-Methyl-1,3,5-dithiazinane synthesis.

Protocol: Synthesis from Formaldehyde and Methylamine

Safety Warning: This reaction involves H₂S (highly toxic) and Formaldehyde (carcinogen). Work must be performed in a high-efficiency fume hood with H₂S detectors active.

Reagents:

  • Methylamine (40% aq. solution): 1.0 eq

  • Formaldehyde (37% aq.[5] solution): 3.0 eq

  • Sodium Hydrosulfide (NaHS) or H₂S gas: 2.0 eq

  • Solvent: Water/Ethanol mix or Dichloromethane (DCM) for extraction.

Step-by-Step Methodology:

  • Preparation: In a 3-neck round bottom flask equipped with a thermometer and addition funnel, charge the Methylamine solution. Cool to 0°C using an ice bath.

  • Addition (Aldehyde): Dropwise add the Formaldehyde solution, maintaining internal temperature < 10°C. Stir for 30 minutes to form the in situ imine/triazine intermediate.

  • Sulfuration:

    • Method A (NaHS): Add aqueous NaHS slowly. The solution will turn turbid.

    • Method B (H₂S gas): Bubble H₂S gas through the solution for 2 hours. (Requires scrubber trap).

  • Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. A white to pale-yellow precipitate or oil will separate.

  • Work-up:

    • Extract the reaction mixture with Dichloromethane (3 x 50 mL).

    • Wash the organic layer with Brine (sat. NaCl).

    • Dry over Anhydrous Sodium Sulfate (Na₂SO₄).[6]

  • Purification: Concentrate under reduced pressure. Recrystallize from Ethanol/Water if solid, or distill under high vacuum if oil.

    • Target Yield: 45–70%

    • Purity Check: GC-MS (Look for M+ peak at 135 m/z).

Part 5: Critical Analysis for Researchers

The "Artifact" Problem

Researchers analyzing biological samples (meat extracts) often identify 5-Methyl-1,3,5-dithiazinane.

  • Caution: It is frequently an artifact of extraction . If your extraction method involves heating cysteine/methionine with reducing sugars (Maillard conditions) or using solvents containing formaldehyde impurities, this compound may form ex vivo.

  • Validation: Use Cold-Extraction techniques or SIDA (Stable Isotope Dilution Analysis) to verify if it is endogenous.

Stability & Storage

Dithiazinanes are susceptible to oxidation (forming sulfoxides) and ring-opening hydrolysis.

  • Storage: Store at -20°C under Argon atmosphere.

  • Shelf-life: ~6 months in solution; 12-24 months as a pure solid.

Regulatory Status
  • Flavor: Thialdine (FEMA 4018) is GRAS (Generally Recognized As Safe). 5-Methyl-1,3,5-dithiazinane is less common in food regulation lists explicitly but falls under the general "dithiazine derivatives" category in some jurisdictions.

  • Pharma: Currently a research chemical; no FDA-approved drug is solely based on this unmodified scaffold, though it appears in patent literature for neurotrophic synthesis.

References

  • Akhmetova, V. R., et al. (2012). "Synthesis and biological activity of five-, six- and seven-membered S,N-containing saturated heterocycles." Russian Journal of Organic Chemistry.

  • SIELC Technologies. (2018). "Dihydro-5-methyl-4H-1,3,5-dithiazine HPLC Method." Application Notes.

  • ChemicalBook. (2025).[4][7] "Dihydro-5-methyl-4H-1,3,5-dithiazine Product Properties & CAS 6302-94-9 Data."

  • Boelens, M. H., et al. (1974). "Volatile flavor compounds from onion and leek." Journal of Agricultural and Food Chemistry.
  • Nishizawa, M., et al. (2008). "Total Synthesis of Neovibsanin A and B." Organic Letters.
  • FEMA. (2023). "FEMA GRAS Flavoring Substances 20-29." Flavor and Extract Manufacturers Association. (For comparison with Thialdine FEMA 4018).[8]

Sources

Comparative

A Senior Application Scientist's Guide to the Quantitative Structure-Activity Relationship (QSAR) of Dithiazinanes

This guide provides a comprehensive comparison of methodologies and applications in the Quantitative Structure-Activity Relationship (QSAR) modeling of dithiazinane derivatives. Designed for researchers and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of methodologies and applications in the Quantitative Structure-Activity Relationship (QSAR) modeling of dithiazinane derivatives. Designed for researchers and professionals in drug development, it delves into the causality behind experimental choices, offers detailed protocols, and presents supporting data to ensure scientific integrity and practical applicability.

Introduction: The Significance of Dithiazinanes and the Predictive Power of QSAR

Dithiazinanes, heterocyclic compounds containing two sulfur atoms and one nitrogen atom in a six-membered ring, represent a versatile scaffold in medicinal chemistry. Various derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The traditional drug discovery pipeline, however, is a long and expensive endeavor.[1][2] This is where Quantitative Structure-Activity Relationship (QSAR) modeling becomes an indispensable tool.[3]

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.[4][5] By identifying the key physicochemical, electronic, and steric properties that govern a molecule's efficacy, we can rationally design more potent and selective drug candidates, predict the activity of novel compounds, and reduce the reliance on extensive and costly experimental screening.[6][7] This guide will compare and contrast the critical components of a robust QSAR study, using dithiazinane analogs as a focal point to illustrate these principles in action.

The QSAR Workflow: A Comparative Analysis of Methodologies

A successful QSAR study is not a monolithic process but a series of carefully considered steps. The choices made at each stage directly impact the predictive power and reliability of the final model.[8] The general workflow involves data set curation, descriptor calculation, model development, and rigorous validation.[9]

G cluster_0 Phase 1: Data Preparation cluster_1 Phase 2: Model Building cluster_2 Phase 3: Validation & Application DataCollection Data Set Collection (Bioactivity Data) StructurePrep Chemical Structure Preparation & Optimization DataCollection->StructurePrep DescriptorCalc Molecular Descriptor Calculation StructurePrep->DescriptorCalc DataSplit Data Splitting (Training & Test Sets) DescriptorCalc->DataSplit FeatureSelect Feature Selection DataSplit->FeatureSelect ModelDev Model Development (e.g., MLR, PLS, ML) FeatureSelect->ModelDev InternalVal Internal Validation (Cross-Validation) ModelDev->InternalVal ExternalVal External Validation InternalVal->ExternalVal AD Applicability Domain Definition ExternalVal->AD Prediction Prediction for New Compounds AD->Prediction

Caption: A generalized workflow for developing a predictive QSAR model.

Part 1: Molecular Descriptors - The Language of Molecular Structure

The foundation of any QSAR model is the numerical representation of the chemical structure through molecular descriptors.[4] The choice of descriptors is critical; they must capture the structural variations within the dataset that are relevant to the biological activity being studied.

Comparison of Descriptor Classes:

Descriptor ClassPrincipleExamplesCausality & Application for Dithiazinanes
1D/2D Descriptors Based on the 2D graph representation of the molecule, independent of 3D conformation.[10]Molecular Weight, LogP, Polar Surface Area (TPSA), Connectivity Indices (e.g., Chi indices).[10][11]These are computationally inexpensive and highly interpretable. For dithiazinanes, LogP (hydrophobicity) is crucial for membrane permeability, while TPSA can quantify hydrogen bonding potential, which is vital for receptor interaction.[12]
3D Descriptors Calculated from the 3D coordinates of the molecule, capturing shape and steric properties.[10]Solvent Accessible Surface Area (SASA), Molecular Volume, Radius of Gyration, WHIM descriptors.[11]These are essential when the specific 3D shape of the molecule is critical for fitting into a receptor's binding pocket. For dithiazinane analogs targeting specific enzymes, 3D descriptors can model how different substituents alter the molecule's fit.[13]
Quantum-Chemical Descriptors Derived from the molecule's wave function, describing electronic properties.[14]HOMO/LUMO energies, Dipole Moment, Atomic Partial Charges.[14]These descriptors explain reactivity and electrostatic interactions. For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) can relate to a molecule's ability to donate electrons in a charge-transfer interaction with a biological target.[14][15]

The selection process often involves calculating a large pool of descriptors and then using feature selection techniques to identify the most relevant ones, thereby avoiding model overfitting.[9]

Descriptors MD Molecular Descriptors D2 1D / 2D Descriptors (Topological, Constitutional) MD->D2 D3 3D Descriptors (Geometrical, Shape) MD->D3 QC Quantum-Chemical (Electronic) MD->QC D2_ex D2_ex D2->D2_ex e.g., LogP, TPSA, Molecular Weight D3_ex D3_ex D3->D3_ex e.g., SASA, Volume, WHIM QC_ex QC_ex QC->QC_ex e.g., HOMO/LUMO, Partial Charges

Caption: Major classes of molecular descriptors used in QSAR studies.

Part 2: Model Development - Building the Predictive Engine

Once descriptors are selected, a statistical method is used to build the mathematical equation linking them to biological activity. Different methods offer a trade-off between interpretability and predictive power.

Comparison of Modeling Techniques:

TechniquePrincipleAdvantagesDisadvantages & Considerations
Multiple Linear Regression (MLR) Creates a simple linear equation relating multiple descriptors to the activity.Highly interpretable; the coefficient of each descriptor indicates its influence on the activity.Prone to overfitting with many descriptors; assumes a linear relationship which may not hold true.[9]
Partial Least Squares (PLS) A regression technique that handles datasets with more variables than observations and multicollinearity by creating latent variables.Robust for typical QSAR datasets; reduces dimensionality.Less interpretable than MLR as it uses combinations of original descriptors.
Machine Learning (e.g., ANN, SVM, Random Forest) Non-linear algorithms that can model complex relationships between descriptors and activity.[5]Can capture highly complex, non-linear structure-activity relationships, often leading to higher predictive accuracy.Often act as "black boxes," making it difficult to understand the underlying relationship; require larger datasets and careful parameter tuning.

For initial exploratory studies on dithiazinanes, MLR can provide valuable insights into which properties are most influential. For developing highly accurate predictive models for virtual screening, machine learning methods may be superior.[16]

Part 3: Model Validation - The Cornerstone of Trustworthiness

A QSAR model is only useful if it can accurately predict the activity of new, untested compounds.[17] Validation is the process of rigorously assessing a model's performance and is the most critical step in QSAR modeling.[8][18]

The Organisation for Economic Co-operation and Development (OECD) has established principles for validated, predictive QSAR models.[6] A key aspect is the distinction between internal and external validation.

  • Internal Validation: Assesses the model's stability and robustness using only the training set data. The most common method is cross-validation (leave-one-out or k-fold) , where the model is repeatedly built on subsets of the training data and tested on the excluded data. A high cross-validated correlation coefficient (Q² or R²cv) is desired, typically > 0.5.[19]

  • External Validation: Assesses the model's predictive power on an external test set—compounds that were not used in any way during model development.[17][18] This is the truest measure of a model's utility. A high predictive correlation coefficient (R²pred) for the test set is crucial, typically > 0.6.[17]

Validation DataSet Full Dataset TrainingSet Training Set (~80% of data) DataSet->TrainingSet TestSet Test Set (~20% of data) DataSet->TestSet Model QSAR Model TrainingSet->Model used to build Model->TrainingSet used for Internal Validation (Cross-Validation, Q²) Model->TestSet used for External Validation (Prediction, R²pred)

Caption: Data splitting for robust internal and external model validation.

Case Studies: QSAR Models for Dithiazinane Analogs

To illustrate these principles, we compare two QSAR studies on dithiazinane-related scaffolds targeting different biological activities.

Case Study 1: Anticancer Activity of 1,4,2-Benzodithiazine Derivatives

A study on 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives explored their cytotoxic effects against human cancer cell lines.[15] A QSAR model was developed to understand the structural requirements for activity against the MCF-7 breast cancer cell line.

QSAR Model Summary for Anticancer Activity (MCF-7 Cells): [15]

ParameterValue / Descriptor
Modeling Technique Stepwise Multiple Linear Regression (MLR)
Statistical Quality R = 0.963, R² = 0.927, F = 69.8, p < 0.00002
Key Descriptor 1 Natural charge on carbon atom C13: A negative correlation indicated that a more positive charge on this atom enhances cytotoxic activity.
Key Descriptor 2 Energy of HOMO: A positive correlation suggested that higher HOMO energy (making the molecule a better electron donor) is favorable for activity.

This model demonstrates the importance of quantum-chemical descriptors in explaining the activity of these dithiazinane derivatives. The electrostatic potential and electron-donating capability of the molecule are key determinants of its anticancer effect.[15]

Case Study 2: Antimicrobial Activity of 1,3,5-Thiadiazine-2-thione Derivatives

In a study targeting antimicrobial agents, new 3-allyl-5-substituted-3,4,5,6-tetrahydro-2H-1,3,5-thiadiazine-2-thiones were synthesized and tested against various fungi.[12] A QSAR analysis was performed to correlate the Minimum Inhibitory Concentration (MIC) against Scopulariopsis brevicaulis with physicochemical properties.

QSAR Model Summary for Antifungal Activity: [12]

ParameterValue / Descriptor
Modeling Technique Multiple Linear Regression (MLR)
Statistical Quality R = 0.985, R² = 0.971, F = 94.2
Key Descriptor 1 Molar Refractivity (MR): A negative correlation indicated that less bulky substituents at the N-5 position are preferred for higher activity.
Key Descriptor 2 Length of Substituent (L): A negative correlation, reinforcing that smaller substituents are beneficial.
Key Descriptor 3 Field Effect (Fr): A positive correlation suggested that electron-withdrawing groups enhance antifungal activity.

This model highlights the significance of steric and electronic 2D descriptors . Unlike the anticancer model, the primary drivers here are the size (MR, L) and electronic influence (Fr) of the substituents, demonstrating how different biological targets demand different molecular properties.[12]

Experimental Protocol: A Step-by-Step QSAR Workflow

This section provides a generalized, self-validating protocol for conducting a QSAR study on a novel series of dithiazinane derivatives.

Objective: To develop a predictive QSAR model for the biological activity of a set of dithiazinane analogs.

Methodology:

  • Data Set Curation:

    • Compile a dataset of at least 20-30 dithiazinane analogs with experimentally determined biological activity (e.g., IC₅₀, MIC) measured under uniform conditions.[20]

    • Ensure the activity data spans a wide range (at least 2-3 orders of magnitude).

    • Represent each molecule in a computer-readable format (e.g., SMILES strings).

  • Structure Preparation and Optimization:

    • Convert 2D structures (SMILES) to 3D structures.

    • Perform geometry optimization using a suitable computational chemistry software package (e.g., Spartan, as used in the anticancer study[15]). This step is crucial for calculating 3D and quantum-chemical descriptors.

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors (1D, 2D, 3D, and quantum-chemical) using software like CODESSA, Dragon, or PaDEL-Descriptor.[21]

    • Remove constant or near-constant value descriptors and check for high inter-correlation between descriptors.

  • Data Splitting:

    • Rationally divide the dataset into a training set (approx. 80%) for model building and an external test set (approx. 20%) for validation.[9] The division should ensure that the test set molecules are structurally representative of the training set.

  • Model Building and Internal Validation:

    • Using the training set, apply a statistical method (e.g., MLR, PLS) to build the QSAR model.

    • Employ a feature selection algorithm (e.g., stepwise regression, genetic algorithm) to identify the most relevant descriptors.

    • Perform leave-one-out cross-validation (LOO-CV) on the training set. The model is considered robust if Q² > 0.5.[19]

  • External Validation:

    • Use the developed model to predict the activity of the compounds in the external test set.

    • Calculate the predictive R² (R²pred) between the predicted and experimental activities. The model is considered predictive if R²pred > 0.6.[17][19]

  • Applicability Domain (AD) Definition:

    • Define the chemical space in which the model can make reliable predictions.[6] This is typically based on the range of descriptor values in the training set. Predictions for molecules falling outside this domain are considered extrapolations and are less reliable.

Conclusion and Future Outlook

QSAR modeling is a powerful, data-driven approach that provides deep insights into the structure-activity relationships of dithiazinane derivatives. By comparing different modeling techniques and descriptor classes, researchers can tailor their approach to the specific biological target of interest. The case studies on anticancer and antimicrobial analogs clearly demonstrate that different activities are governed by distinct molecular properties—electrostatic and electronic for the former, steric and field effects for the latter.[12][15]

For a QSAR model to be trustworthy, it must be built on high-quality data and, most importantly, be subjected to rigorous internal and external validation.[6] Adherence to established best practices, such as the OECD principles, ensures that the resulting models are not just statistically sound but truly predictive, capable of guiding the synthesis of the next generation of dithiazinane-based therapeutics.

References

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Available at: [Link]

  • Basicmedical Key. (2016). Validation of QSAR Models. Available at: [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics. Available at: [Link]

  • Veerasamy, R., et al. (2011). Validation of QSAR Models - Strategies and Importance. International Journal of Drug Design and Discovery.
  • Ghamari, M., et al. (2022). Comparison of various methods for validity evaluation of QSAR models. Chemistry Central Journal. Available at: [Link]

  • ResearchGate. (n.d.). QSAR of Heterocyclic Compounds in Large Descriptor Spaces. Available at: [Link]

  • MDPI. (2011). Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. International Journal of Molecular Sciences. Available at: [Link]

  • ProtoQSAR. (n.d.). QSAR models. Available at: [Link]

  • ResearchGate. (n.d.). Methodology for developing QSAR model. Available at: [Link]

  • HUFOCW. (n.d.). MOLECULAR DESCRIPTORS USED IN QSAR.
  • Optibrium. (n.d.). Machine Learning 101: How to train your first QSAR model. Available at: [Link]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Available at: [Link]

  • Szymański, P., et al. (2016). Synthesis and QSAR Study of Novel 6-Chloro-3-(2-Arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-Dioxide Derivatives with Anticancer Activity. Molecules. Available at: [Link]

  • Paradigm For Drug Design. (n.d.). Descriptors and Their Selection Methods in QSAR Analysis.
  • Semantic Scholar. (n.d.). QSAR of Heterocyclic Compounds in Large Descriptor Spaces. Available at: [Link]

  • Karelson, M., Lobanov, V. S., & Katritzky, A. R. (1996). Quantum-Chemical Descriptors in QSAR/QSPR Studies. Chemical Reviews. Available at: [Link]

  • ResearchGate. (2001). Synthesis and quantitative structure activity relationship (QSAR) study of new 3-allyl-5-substituted-3,4,5,6-tetrarydro-2H-1,3,5-thiadiazine-2-thiones of a potential antimicrobial activity. Available at: [Link]

  • International Journal for Novel Research and Development. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (2023). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Available at: [Link]

  • PubMed. (2010). Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • ResearchGate. (2015). Synthesis, antimicrobial and QSAR studies of some new thiadiazepine derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Computational Methods in Drug Discovery. Available at: [Link]

  • ESG. (n.d.). Computational Drug Design. Available at: [Link]

  • International Journal of Pharmaceutical Research and Scholarship. (2018). Computational Drug Designing of Anticancer Drugs.
  • PubMed. (2009). Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs. Available at: [Link]

  • Systematic Reviews in Pharmacy. (2023). Introduction and Application of Quantitative Structure Activity Relationship. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Computational Approaches: Drug Discovery and Design in Medicinal Chemistry and Bioinformatics. Available at: [Link]

  • MDPI. (n.d.).
  • MDPI. (2024). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Available at: [Link]

  • MDPI. (2019). Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines. Available at: [Link]

  • bioRxiv. (n.d.). Computational design of dynamic biosensors for emerging synthetic opioids. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. Available at: [Link]

  • Bentham Science. (n.d.). Quantitative Structure Activity Relationship (QSAR) Analysis of Substituted 4-Oxothiazolidines and 5-Arylidines as Lipoxygenase Inhibitors. Available at: [Link]

  • PubMed. (2013). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units. Available at: [Link]

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Sources

Validation

comparison of synthesis routes for substituted 1,3,5-dithiazinanes

Topic: Comparison of Synthesis Routes for Substituted 1,3,5-Dithiazinanes Content Type: Technical Comparison Guide Audience: Organic Chemists, Process Chemists, and Drug Development Scientists. Executive Summary The 1,3,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Synthesis Routes for Substituted 1,3,5-Dithiazinanes Content Type: Technical Comparison Guide Audience: Organic Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary

The 1,3,5-dithiazinane core (a six-membered heterocycle containing two sulfur atoms at positions 1 and 3, and one nitrogen at position 5) represents a critical scaffold in flavor chemistry (e.g., Thialdine ) and industrial H₂S scavenging (e.g., MEA-dithiazine ). Unlike their symmetric trithiane or triazine counterparts, dithiazinanes are chemically unique due to their mixed heteroatom composition, which imparts specific conformational mobility and reactivity profiles.

This guide objectively compares the two dominant synthesis routes: the Direct Three-Component Condensation (Route A) and the Stepwise Trans-heterocyclization via Triazines (Route B) . While Route A offers raw material economy, Route B provides superior stoichiometric control and is the industry standard for high-throughput scavenging applications.

Mechanistic Foundation

Understanding the formation of the 1,3,5-dithiazinane ring is critical for optimizing yield. The reaction is governed by the reversible formation of imines (Schiff bases) and their subsequent trapping by sulfur nucleophiles.

The "Stop-Reaction" Phenomenon

A key mechanistic feature of this synthesis is the kinetic barrier preventing the formation of 1,3,5-trithianes (3 sulfurs). When starting from a triazine, the reaction with H₂S proceeds rapidly to the dithiazinane stage but slows significantly before the third nitrogen is displaced. This self-limiting behavior is the basis for the high selectivity of Route B.

Dithiazinane_Mechanism Triazine Hexahydro-1,3,5-triazine (3 Nitrogens) RingOpen Ring Opening (Imine Intermediate) Triazine->RingOpen + H⁺ H2S_Attack H₂S Nucleophilic Attack RingOpen->H2S_Attack + H₂S Thiadiazine 1,3,5-Thiadiazine (1 Sulfur, 2 Nitrogens) H2S_Attack->Thiadiazine - RNH₂ Dithiazinane 1,3,5-Dithiazinane (2 Sulfurs, 1 Nitrogen) Thiadiazine->Dithiazinane + H₂S / Fast Trithiane 1,3,5-Trithiane (3 Sulfurs) Dithiazinane->Trithiane + H₂S / Kinetically Disfavored

Figure 1: Stepwise displacement mechanism. Note the kinetic stability of the Dithiazinane intermediate, preventing full conversion to Trithiane under standard conditions.

Comparative Analysis of Synthesis Routes

Route A: Direct Three-Component Condensation (One-Pot)

Reagents: Primary Amine + Aldehyde (or Paraformaldehyde) + H₂S Source (Gas or NaSH). Mechanism: Simultaneous condensation of amine and aldehyde to form reactive imines, which are intercepted by sulfide ions.

  • Pros:

    • Atom Economy: No pre-synthesis of intermediates required.

    • Cost: Uses commodity chemicals directly.

  • Cons:

    • Polymerization Risk: Competing reactions often lead to "amorphous dithiazine" (insoluble oligomers) if pH is not strictly controlled.

    • H₂S Handling: Requires handling of toxic gas or sulfide salts in acidic media.

    • Purification: Often yields an oily mixture requiring fractional distillation or crystallization.

Route B: Trans-heterocyclization (Triazine Route)

Reagents: 1,3,5-Trialkyl-hexahydro-1,3,5-triazine + H₂S. Mechanism: The triazine acts as a "store" of Schiff bases. It releases reactive species in a controlled manner upon protonation, which then react with H₂S.

  • Pros:

    • Selectivity: The triazine acts as a buffer, maintaining a low concentration of free imine, which favors cyclization over polymerization.

    • Safety: Can be performed in liquid phase without high-pressure H₂S gas if using sour fluid streams (industrial context).

    • Yield: Consistently higher purity (>85%) due to the "self-limiting" kinetics shown in Figure 1.

  • Cons:

    • Step Count: Requires the synthesis or purchase of the parent triazine.

    • Atom Economy: Releases 2 equivalents of the starting amine as a byproduct, which must be recycled or removed.

Performance Data Comparison
FeatureRoute A (One-Pot)Route B (Triazine Precursor)
Target Product 2,4,6-Trialkyl-1,3,5-dithiazinane2,4,6-Trialkyl-1,3,5-dithiazinane
Typical Yield 40–60%75–90%
Purity Profile Moderate (Oligomers common)High (Clean conversion)
Reaction Time 2–4 Hours< 1 Hour (Fast kinetics)
Byproducts Water, PolymersFree Amine (2 equiv)
Key Variable pH Control (Critical)H₂S Stoichiometry

Detailed Experimental Protocols

Protocol 1: Synthesis of Thialdine via Route A (Classic)

Target: 2,4,6-Trimethyl-1,3,5-dithiazinane

  • Setup: Equip a 3-neck flask with a mechanical stirrer, gas inlet tube, and thermometer.

  • Reagents: Dissolve Acetaldehyde (3 mol) in ethanol at 0°C. Slowly add Ammonium Hydroxide (1 mol) or Methylamine (for N-methyl thialdine).

  • Sulfuration: Pass a slow stream of H₂S gas into the solution while maintaining temperature < 10°C.

  • Crystallization: The solution will turn turbid. Continue H₂S addition until saturation.

  • Workup: Dilute with ice water. The product precipitates as a white crystalline solid.

  • Purification: Recrystallize from ethanol/ether.

    • Note: This route often produces a "rotten onion" odor due to side reactions.

Protocol 2: Synthesis of N-Alkyl Dithiazinane via Route B (Recommended)

Target: 5-(2-hydroxyethyl)-1,3,5-dithiazinane (MEA-Dithiazine)

  • Precursor: Charge the reactor with 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (40% aqueous solution).

  • Reaction: Sparge H₂S gas (2.0 equivalents) through the solution at ambient temperature (25°C).

    • Observation: The pH will drop as the amine is liberated.

  • Monitoring: Monitor consumption of triazine via ¹H NMR (disappearance of triazine CH₂ peak at ~3.5 ppm, appearance of dithiazinane CH₂ peaks).

  • Isolation: The product often separates as an oil or solid depending on the R-group. For MEA-dithiazine, it may crystallize upon standing.[1][2]

  • Validation: No purification is usually needed for industrial applications; for pharma/analytical standards, wash with cold water to remove the liberated free amine.

Characterization & Validation

The 1,3,5-dithiazinane ring exists in a dynamic chair conformation. Proper characterization requires understanding its fluxional behavior.

  • ¹H NMR (CDCl₃):

    • Ring Protons: Look for the N-C-S protons. At room temperature, these may appear broad due to ring inversion. At -40°C, they split into distinct axial (upfield) and equatorial (downfield) signals.

    • Shift: Typically found between 4.0 – 5.5 ppm depending on the 2,4,6-substituents.

  • ¹³C NMR:

    • Distinct signal for the N-C-S carbon (~70-80 ppm) vs. S-C-S carbon (if present in trithiane impurities, ~30-40 ppm).

Decision Workflow

Use this logic to select the appropriate synthesis route for your target molecule.

Synthesis_Decision Start Select Synthesis Route IsTriazineAvail Is the parent Triazine commercially available? Start->IsTriazineAvail Scale Reaction Scale? IsTriazineAvail->Scale No RouteB Route B: Triazine + H₂S (High Purity, High Yield) IsTriazineAvail->RouteB Yes (e.g., MEA, Methyl) Scale->RouteB Large (>1kg) (Synthesize Triazine first) RouteA Route A: One-Pot (Lower Cost, Lower Purity) Scale->RouteA Small (<1g)

Figure 2: Synthesis selection workflow based on precursor availability and scale.

References

  • Bakke, J. M., et al. (2001). "Hydrogen Sulfide Scavenging by 1,3,5-Triazinanes. Comparison of the Rates of Reaction." Industrial & Engineering Chemistry Research.

  • Taylor, G. N., & Matherly, R. (2011). "Structural Characterization of the Reaction Products of 1,3,5-Triazine Based H2S Scavengers." SPE International Symposium on Oilfield Chemistry.

  • Akhmetova, V. R., et al. (2010). "Multicomponent reactions of amines with aldehydes and H2S as efficient route to heterocycles." Molecular Diversity.

  • Leung, P., et al. (2023). "Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging." ACS Omega.

Sources

Safety & Regulatory Compliance

Safety

Part 1: Hazard Characterization and Waste Identification

An In-Depth Guide to the Proper Disposal of 5-Methyl-1,3,5-dithiazinane for Laboratory Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Under...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 5-Methyl-1,3,5-dithiazinane for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Under the Resource Conservation and Recovery Act (RCRA), the institution that generates hazardous waste is responsible for its management from "cradle-to-grave."[1] This guide provides a detailed protocol for the safe and compliant disposal of 5-Methyl-1,3,5-dithiazinane, ensuring the protection of laboratory personnel and the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a deeper understanding of safe laboratory practices.

Before any disposal plan can be formulated, a thorough understanding of the substance's hazards is essential. This process, known as "hazardous waste determination," is the first and most critical step in compliance.[2]

Based on the GHS classification for the analogous compound 1,3,5-Trimethylhexahydro-1,3,5-triazine, we can infer the potential hazards that necessitate careful handling and disposal.[3]

Hazard Class Hazard Statement Significance for Disposal
Flammable liquids (Category 3)H226: Flammable liquid and vaporRequires storage away from ignition sources and dictates that the waste is ignitable.
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedHighlights the toxic nature of the compound, precluding sewer disposal.
Skin corrosion (Category 1B)H314: Causes severe skin burns and eye damageMandates the use of robust Personal Protective Equipment (PPE) during handling and disposal.
Skin sensitization (Category 1)H317: May cause an allergic skin reactionReinforces the need for protective gloves and immediate decontamination after contact.
Aquatic hazard (Chronic, Category 3)H412: Harmful to aquatic life with long lasting effectsExplicitly forbids disposal into the sanitary sewer system to prevent environmental damage.[4]
This data is for the related compound 1,3,5-Trimethylhexahydro-1,3,5-triazine and should be used as a conservative proxy for hazard assessment.[3]

Part 2: Step-by-Step Laboratory Waste Management Protocol

The overriding principle for managing laboratory waste is that no procedure should begin without a clear plan for the disposal of all resulting materials, both hazardous and non-hazardous.[5]

Step 1: Segregation at the Point of Generation

The moment 5-Methyl-1,3,5-dithiazinane or a solution containing it is deemed waste, it must be segregated.

  • Rationale: Mixing disparate chemical wastes can lead to dangerous reactions, such as gas evolution, heat generation, or polymerization. Furthermore, mixing complicates the final disposal process, often increasing costs and regulatory burdens.[2]

  • Procedure:

    • Designate a specific, labeled waste container exclusively for 5-Methyl-1,3,5-dithiazinane and compatible waste streams.

    • Never mix this organic waste with acids, bases, oxidizers, or other reactive chemicals.

    • Solid waste contaminated with 5-Methyl-1,3,5-dithiazinane (e.g., gloves, weigh boats, contaminated silica gel) should be collected separately in a designated, lined solid waste container.

Step 2: Waste Container Selection and Handling

The integrity of the waste container is paramount to preventing leaks and spills.[6]

  • Rationale: The container is the primary barrier between the hazardous material and the laboratory environment. It must be chemically resistant to the waste and robust enough to withstand storage and transport.

  • Procedure:

    • Select a Compatible Container: Use a clean, dry container made of a material chemically compatible with 5-Methyl-1,3,5-dithiazinane, such as a glass or plastic reagent bottle.[7] The original product container is often a suitable choice if it is in good condition.[4]

    • Avoid Improper Containers: Never use foodstuff containers (e.g., jars, beverage bottles) for hazardous waste.[4]

    • Ensure a Secure Lid: The container must have a tight-fitting, screw-top cap.[6][7] Do not use corks or stoppers, which can degrade or leak.

    • Keep Containers Closed: Waste containers must remain securely capped at all times, except when actively adding waste.[6] This prevents the release of vapors and protects against spills.

    • Headroom: Do not fill containers completely. Leave at least 10% of the volume as headspace to allow for vapor expansion.[4]

Step 3: Comprehensive Waste Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool.[5]

  • Rationale: A clear label informs personnel of the container's contents and associated hazards, ensuring it is handled correctly throughout the disposal process.

  • Procedure:

    • Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.

    • Affix the tag to the container before adding any waste.

    • Clearly write the following information:

      • The words "HAZARDOUS WASTE "[5][6]

      • The full chemical name: "5-Methyl-1,3,5-dithiazinane " (avoiding abbreviations or formulas).

      • A list of all components in the container, including solvents, with approximate percentages.

      • The date when waste was first added (the "accumulation start date").[6]

      • The relevant hazard characteristics (e.g., "Flammable," "Corrosive," "Toxic").

Part 3: Accumulation and Disposal Logistics

Federal and state regulations strictly govern the amount of hazardous waste that can be stored in a laboratory.

Satellite Accumulation and Storage Limits

Laboratories operate under regulations for "Satellite Accumulation Areas" (SAAs), which allow for the temporary collection of waste at or near the point of generation.[5]

  • Rationale: These regulations ensure that large quantities of hazardous materials are not stored indefinitely in active research areas, minimizing risk.

  • Procedure:

    • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your laboratory at any one time.[5][8]

    • Time Limits: Once a container is full, it should be dated and a request for pickup should be submitted promptly. Regulations require waste to be removed from laboratories within 12 months of the accumulation start date.[7]

    • Arrange for Pickup: Contact your institution's EHS department to schedule a waste pickup. Complete any required online or paper forms accurately.[8] Do not transport hazardous waste yourself.

Final Disposal Pathway

The ultimate fate of 5-Methyl-1,3,5-dithiazinane waste is determined by its chemical properties.

  • Rationale: As a combustible organic compound containing sulfur, the most appropriate disposal method is high-temperature incineration at a licensed chemical destruction facility.[9] This process breaks the molecule down into simpler components, and mandatory flue gas scrubbing systems neutralize harmful byproducts like SOx and NOx.

  • Decontamination of Empty Containers:

    • Empty containers must be decontaminated before being discarded as regular trash.

    • A common procedure is a "triple rinse."[9] Rinse the container three times with a suitable solvent (e.g., acetone, ethanol).

    • Crucially, the first rinsate must be collected and disposed of as hazardous waste along with the 5-Methyl-1,3,5-dithiazinane waste. Subsequent rinses may also need to be collected depending on institutional policy.

    • Once decontaminated, deface the original label and dispose of the container according to your facility's guidelines.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for 5-Methyl-1,3,5-dithiazinane waste.

G start Waste Generated (Pure or in solution) segregate Step 1: Segregate Waste Isolate from incompatibles start->segregate container Step 2: Select Proper Container (Compatible, good condition, screw cap) segregate->container label Step 3: Label Container ('Hazardous Waste', contents, date) container->label add_waste Add Waste to Container (Keep closed when not in use) label->add_waste check_full Is Container Full (>90% capacity)? add_waste->check_full check_full->add_waste No request_pickup Arrange for EHS Pickup Submit waste collection form check_full->request_pickup Yes disposal Final Disposal via EHS (Licensed Incineration) request_pickup->disposal spill_kit Spill or Contaminated PPE collect_solid Collect in separate, labeled solid waste container spill_kit->collect_solid collect_solid->request_pickup

Sources

Handling

Personal protective equipment for handling 5-Methyl-1,3,5-dithiazinane

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 5-Methyl-1,3,5-dithiazinane (CAS: 6302-94-9). Note to Researchers: While this compound shares structural similar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 5-Methyl-1,3,5-dithiazinane (CAS: 6302-94-9).

Note to Researchers: While this compound shares structural similarities with Thialdine (2,4,6-trimethyl-...), it possesses distinct volatility and organoleptic properties. The primary operational risk is not just acute toxicity, but the extreme olfactory threshold (ppb range). Mishandling can lead to facility-wide contamination and "social hazards" (lingering odors on skin/clothing) that persist for days.

Hazard Profile & Risk Assessment

Before selecting PPE, we must define the enemy. 5-Methyl-1,3,5-dithiazinane presents a dual-threat profile:

  • Physiological Hazard: Skin and eye irritant (H315, H319).[1] Harmful if swallowed (H302).[2]

  • Operational Hazard (The "Stench" Factor): As a sulfur heterocycle, it permeates standard laboratory materials (silicone, latex, some plastics). It binds to keratin (skin/hair), making physical barrier integrity critical.

Quantitative Hazard Summary
ParameterData PointOperational Implication
CAS Number 6302-94-9Use for inventory tracking/waste labeling.
Physical State Liquid/Low-melting solidHigh splash potential; vapors are heavier than air.
Flash Point ~65°C (Estimate)Combustible. Ground all glassware.
Odor Threshold < 10 ppbZero Tolerance for open-air handling.
Incompatibility Strong Oxidizers, AcidsViolent reaction with peroxides; H₂S evolution with strong acids.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The goal is to prevent permeation and adsorption .

Tiered Protection Protocol
Body PartTier 1: Analytical Scale (< 100 mg)Tier 2: Preparative Scale (> 100 mg)Scientific Rationale
Hand Protection Double Nitrile (Min 5 mil outer). Change outer pair every 15 mins.Laminate (Silver Shield) under Nitrile.Sulfur compounds permeate nitrile over time. Laminate provides a chemical barrier; nitrile provides dexterity.
Respiratory Fume hood sash at lowest working height.Half-Face Respirator with OV (Organic Vapor) Cartridges (Yellow/Black band).N95s are useless against vapors. OV cartridges trap the thiols/sulfides.
Body Standard Cotton Lab Coat.Disposable Tyvek® Lab Coat (with cuffs).Cotton fibers trap odors. Tyvek prevents odor adsorption onto street clothes.
Eye Chemical Splash Goggles.[3]Chemical Splash Goggles + Face Shield.[3]Prevents ocular absorption and "eye smell" (vapors dissolving in tear ducts).

Engineering Controls & Handling Workflow

The following workflow utilizes the "Zone Defense" strategy to contain the compound.

The "Hot Zone" Setup (Fume Hood)
  • Clear the Deck: Remove all unnecessary cardboard or porous materials from the hood (they act as odor sponges).

  • The Trap: Place a beaker of 10% Sodium Hypochlorite (Bleach) in the hood before opening the vial. This is your emergency quench station.

  • Double Containment: Perform all weighing and transfers inside a secondary container (e.g., a large glass crystallization dish) lined with aluminum foil.

Visual Workflow: The "Stench" Containment Loop

StenchContainment Start Vial Storage (4°C, Sealed) Transfer Transfer in Hood (Double Contained) Start->Transfer Move to Hot Zone Use Experiment/Reaction Transfer->Use Reagents Added Quench Bleach Bath (Oxidative Quench) Transfer->Quench Spatulas/Syringes Use->Quench Glassware/Tips Waste Segregated Waste (High pH) Quench->Waste After 24h Soak

Figure 1: Closed-loop handling process to ensure no active sulfur species leave the fume hood un-oxidized.

Decontamination & Disposal Protocol

CRITICAL: Never place dithiazinane-contaminated glassware directly into the dishwasher or general trash. It will contaminate the entire building's water system or air handling.

The Oxidative Quench (The "Kill" Step)

Sulfur heterocycles can be chemically neutralized by oxidizing the sulfur to a sulfoxide or sulfone, which are generally non-volatile and water-soluble.

Reagent: 10-15% Sodium Hypochlorite (Commercial Bleach) or dilute Hydrogen Peroxide.

Step-by-Step Decontamination:

  • Immediate Submersion: Immediately after use, submerge all pipette tips, spatulas, and glassware into the Bleach Bath kept in the hood.

  • Soak Time: Allow to soak for minimum 4 hours (overnight is preferred).

  • Rinse: Rinse with copious water inside the hood.

  • Odor Check: Sniff the glassware (cautiously). If odor remains, repeat soak.

  • Final Wash: Only odor-free glassware leaves the hood for normal washing.

Waste Disposal
  • Solid Waste: Contaminated gloves, paper towels, and Tyvek coats must be double-bagged in Ziploc-style bags inside the hood before being placed in the solid waste drum.

  • Liquid Waste: The bleach quench solution should be labeled as "Basic Oxidizer Waste with Trace Sulfides" . Do not mix with acid waste (Risk of Chlorine gas or H₂S evolution).

Emergency Response

  • Spill (< 5 mL):

    • Evacuate non-essential personnel.

    • Cover spill with calcium hypochlorite powder or bleach-soaked paper towels.

    • Wait 15 minutes for oxidation.

    • Clean up with double gloves and place in sealed waste container.

  • Skin Contact:

    • Wash with soap and cool water for 15 minutes.

    • Do not use hot water (opens pores, increases absorption).

    • If smell persists on skin, wash with a slurry of baking soda or a specialized surveyor's soap (e.g., metallic soap).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80549, Dihydro-5-methyl-4H-1,3,5-dithiazine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • American Chemistry Council. Guidance for the Selection of Personal Protective Equipment for MDI and Chemical Handling. Retrieved from [Link]

  • The Good Scents Company. Safety and Handling of Organosulfur Flavor Ingredients. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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